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  • Product: 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol
  • CAS: 626207-91-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol: Synthesis, Properties, and Potential Applications

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of the chemical and physical properties, a putative synthesis pathway, and...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, a putative synthesis pathway, and potential biological significance of the novel compound 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol. Due to the limited availability of published data on this specific molecule, this document synthesizes information from established chemical principles and data from structurally related compounds to offer a predictive yet scientifically grounded perspective. This guide is intended to serve as a foundational resource for researchers interested in the exploration and development of this and similar molecules.

Introduction

1-(2,3-Dimethoxy-benzylamino)-propan-2-ol is a secondary amine and a propanolamine derivative. Its structure incorporates a 2,3-dimethoxybenzyl group, a motif present in various biologically active compounds, and a propan-2-ol moiety, which is a common feature in many pharmaceutical agents. The strategic combination of these functional groups suggests a potential for this molecule to exhibit interesting pharmacological properties. This guide will delve into the theoretical and extrapolated characteristics of this compound, providing a roadmap for its synthesis, characterization, and potential applications.

Proposed Synthesis Pathway: Reductive Amination

A plausible and efficient method for the synthesis of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol is through the reductive amination of 1-hydroxy-2-propanone with 2,3-dimethoxybenzylamine. This widely utilized reaction in medicinal chemistry involves the formation of an imine intermediate, which is then reduced to the target secondary amine.[1][2]

Reaction Mechanism

The reaction proceeds in two main steps:

  • Imine Formation: The primary amine (2,3-dimethoxybenzylamine) reacts with the ketone (1-hydroxy-2-propanone) to form a hemiaminal intermediate, which then dehydrates to yield a Schiff base (imine).

  • Reduction: The imine is subsequently reduced to the corresponding secondary amine. A mild reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) is typically employed for this step.[1]

Experimental Protocol: A Hypothetical Approach

The following protocol outlines a general procedure for the synthesis of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol.

Materials:

  • 1-hydroxy-2-propanone

  • 2,3-dimethoxybenzylamine

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • To a solution of 1-hydroxy-2-propanone (1.0 eq) in anhydrous methanol, add 2,3-dimethoxybenzylamine (1.0 eq).

  • Add a catalytic amount of glacial acetic acid to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between diethyl ether and saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Diagram of the Proposed Synthesis Workflow

G cluster_synthesis Synthesis of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol Reactants 1-hydroxy-2-propanone + 2,3-dimethoxybenzylamine Imine_Formation Imine Formation (Methanol, Acetic Acid) Reactants->Imine_Formation Reduction Reduction (Sodium Borohydride) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol Purification->Product

Caption: Proposed synthetic workflow for 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol. These values are estimated based on its chemical structure and by analogy to similar compounds.

PropertyPredicted ValueBasis of Prediction
Molecular Formula C₁₂H₁₉NO₃Calculated from structure
Molecular Weight 225.28 g/mol Calculated from formula
Appearance Colorless to pale yellow oil or low-melting solidAnalogy to similar amino alcohols
Boiling Point > 300 °C (decomposes)High molecular weight and hydrogen bonding
Melting Point Not available; likely a low-melting solidGeneral property of similar compounds
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterPresence of polar functional groups
pKa ~9-10 (for the secondary amine)Typical pKa for secondary amines

Spectral Characterization (Predicted)

The following are the expected spectral characteristics for 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol, which would be crucial for its identification and structural confirmation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons of the dimethoxybenzyl group, the methoxy protons, the protons of the propan-2-ol backbone, and the amine and hydroxyl protons. The chemical shifts and splitting patterns would be indicative of the connectivity of the atoms. For example, the protons of the two methoxy groups would likely appear as singlets around 3.8-3.9 ppm.[3]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 12 distinct carbon signals corresponding to the unique carbon environments in the molecule. The chemical shifts would be characteristic of aromatic, aliphatic, and oxygen-substituted carbons.[4]

  • IR (Infrared) Spectroscopy: Key absorption bands are expected for the O-H stretch of the alcohol (broad, ~3300-3500 cm⁻¹), the N-H stretch of the secondary amine (moderate, ~3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretches of the aromatic ring (~1500-1600 cm⁻¹), and C-O stretches of the ether and alcohol groups (~1000-1250 cm⁻¹).[5]

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) at m/z 225. Key fragmentation patterns would likely involve the cleavage of the C-C bond adjacent to the nitrogen or oxygen atoms, and the loss of the benzyl group.[6]

Potential Biological and Pharmacological Significance

While no specific biological activity has been reported for 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol, its structural features suggest several areas of potential pharmacological interest.

  • Anticancer Activity: Many compounds containing the dimethoxybenzyl moiety have demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines.[7] The propanolamine side chain is also a feature of some anticancer agents.[8]

  • Antioxidant Properties: The presence of methoxy groups on the aromatic ring could confer antioxidant properties by stabilizing radical species.[9]

  • Cardiovascular Effects: Propanolamine derivatives are well-known for their activity on the cardiovascular system, particularly as beta-blockers. The specific substitution pattern on the benzylamine will determine its potential adrenergic receptor activity.

  • Neuroprotective Potential: Certain volatile organic compounds with related structures have shown potential neuroprotective activities.[10]

Hypothetical Signaling Pathway

G cluster_pathway Hypothetical Cellular Signaling Pathway Molecule 1-(2,3-Dimethoxy-benzylamino) -propan-2-ol Receptor Membrane Receptor (e.g., GPCR) Molecule->Receptor Binding Effector Downstream Effector (e.g., Adenylyl Cyclase) Receptor->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Modulation Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response (e.g., Apoptosis, Gene Expression) Kinase_Cascade->Cellular_Response

Caption: A hypothetical signaling pathway for the subject compound.

Analytical Methodologies

For the characterization and quantification of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol, the following analytical techniques would be appropriate:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection would be suitable for assessing the purity and quantifying the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a buffer) would be a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of the compound, particularly for assessing residual solvents from the synthesis.[11] Derivatization might be necessary to improve its volatility and peak shape.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As detailed in Section 4, ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the compound.

  • Purity Determination: In addition to chromatographic methods, techniques like differential scanning calorimetry (DSC) could be used to determine the melting point and purity of a solid sample.

Safety and Handling

As with any novel chemical compound, 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on the general properties of amino alcohols, this compound may be a skin and eye irritant. In case of contact, flush the affected area with copious amounts of water. A comprehensive safety data sheet (SDS) should be developed once the compound is synthesized and its toxicological properties are evaluated.

Conclusion

1-(2,3-Dimethoxy-benzylamino)-propan-2-ol represents an unexplored molecule with potential applications in medicinal chemistry and drug development. This technical guide provides a theoretical framework for its synthesis, characterization, and potential biological activities, based on established chemical principles and data from analogous structures. It is our hope that this document will stimulate further research into this and related compounds, ultimately leading to the discovery of novel therapeutic agents.

References

  • Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. (2018).
  • Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. (n.d.). ChemRxiv.
  • Application Note – Reductive Amin
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • 1-(2,3-dimethoxyphenyl)propan-2-ol. (n.d.). PubChemLite.
  • Regular Article. (2017). Analytical and Bioanalytical Chemistry Research.
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Semantic Scholar.
  • PROPAN-2-OL. (n.d.). FAO.org.
  • 3-(naphthalene-1-yloxy)propan-2-ol May Be a Promising Anticancer Drug. (2020). PMC - NIH.
  • Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. (2017). Periodica Polytechnica Chemical Engineering.
  • 1,3-Dimethoxy-2-propanol. (n.d.). PubChem.
  • 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1- yloxy)propan-2-ol may be a promising anticancer drug. (2014). PubMed.
  • mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram. (n.d.). docbrown.info.
  • propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr. (n.d.). docbrown.info.
  • Propylene oxide. (n.d.). Wikipedia.
  • Dimerization, ROS formation, and biological activity of o-methoxyphenols. (2005). PubMed.
  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (n.d.). actapol.pl.
  • Biological Activities and In Silico Physico-Chemical Properties of 1,2,3- Triazoles Derived from Natural Bioactive Alcohols. (n.d.). Bentham Science Publisher.
  • 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol May Be a Promising Anticancer Drug. (2020). PMC - NIH.
  • Chemical Properties of 2,3-Dimethoxypropan-1-ol (CAS 40453-77-8). (n.d.). Cheméo.
  • infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram. (n.d.). docbrown.info.
  • Composition, Antimicrobial, Anti-Inflammatory, and Potential Neuroprotective Activities of Volatile Oils in Solid Wood Boards from Different Tree Ages of Cryptomeria japonica. (2025). MDPI.
  • An In-depth Technical Guide to the Synthesis of 1-(2-Methoxypropoxy)
  • C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr. (n.d.). docbrown.info.
  • Development of New Propylene Oxide Process. (n.d.). Sumitomo Chemical.
  • ¹H NMR spectra in the chemical shift region associated with propan-2-ol... (n.d.).
  • A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in w
  • 2-(3,5-Dimethoxyphenyl)propan-2-ol. (n.d.). PubChem.
  • (PDF) Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. (2025).
  • 1,3-Dibenzyloxy-2-propanol. (n.d.). SpectraBase.
  • CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine. (n.d.).
  • Analytical Methods Used in Determining Antioxidant Activity: A Review. (2021). MDPI.
  • 2-Propanol, 1,3-dimethoxy-. (n.d.). the NIST WebBook.
  • 1-Dimethylamino-2-propanol(108-16-7) 1H NMR spectrum. (n.d.). ChemicalBook.
  • (PDF) Synthesis of 1-(3 Diethylaminophenyloxy)- 2-Propanol. (n.d.). Amanote Research.
  • Organic compounds. (2008). MassBank.
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Exploratory

Structural Elucidation of 1-(2,3-Dimethoxybenzylamino)propan-2-ol: A Comprehensive Analytical Guide

Topic: 1-(2,3-Dimethoxybenzylamino)propan-2-ol Structure Elucidation Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Executive Summary This technical guide deta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2,3-Dimethoxybenzylamino)propan-2-ol Structure Elucidation Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

This technical guide details the structural characterization of 1-(2,3-dimethoxybenzylamino)propan-2-ol , a secondary amine intermediate often encountered in the synthesis of isoquinoline alkaloids and beta-adrenergic receptor antagonists.

The elucidation strategy relies on a self-validating feedback loop between synthetic origin (reductive amination) and spectroscopic confirmation (NMR, MS, IR). Special emphasis is placed on distinguishing the 2,3-dimethoxy substitution pattern from its commonly confused 3,4-dimethoxy isomer using Nuclear Overhauser Effect (NOE) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

Synthetic Origin & Chemical Context

To understand the structure, one must first understand its assembly. The most robust route to this molecule is the reductive amination of 2,3-dimethoxybenzaldehyde with 1-amino-2-propanol (isopropanolamine).

Reaction Pathway

The reaction proceeds via an imine intermediate, which is subsequently reduced by a hydride source (e.g., Sodium Borohydride).[1][2][3][4][5] This pathway defines the connectivity of the carbon skeleton.

SynthesisPathway Figure 1: Reductive amination pathway establishing the C-N connectivity. Aldehyde 2,3-Dimethoxybenzaldehyde (C9H10O3) Imine Imine Intermediate (Unstable) Aldehyde->Imine + Amine (-H2O) Amine 1-Amino-2-propanol (C3H9NO) Amine->Imine Product 1-(2,3-Dimethoxybenzylamino) propan-2-ol Imine->Product Reduction (NaBH4)

Spectroscopic Characterization Strategy

A. Mass Spectrometry (MS-EI)

In Electron Ionization (EI) mass spectrometry, this molecule follows a predictable fragmentation pattern characteristic of benzylamines and amino alcohols.

  • Molecular Ion (M+): Weak or absent due to rapid fragmentation.

  • Base Peak (m/z 151): The 2,3-dimethoxybenzyl cation . This is the most diagnostic fragment. The bond between the benzylic carbon and the nitrogen is cleaved, leaving the resonance-stabilized aromatic cation.

  • Alpha-Cleavage (Amine): Cleavage of the C-C bond adjacent to the nitrogen in the propyl chain.

  • Alpha-Cleavage (Alcohol): Cleavage adjacent to the hydroxyl group (m/z 45, $[CH_3CH=OH]^+ $).

Diagnostic Logic: If the base peak is m/z 137 , you likely have a monomethoxy impurity. If the base peak is m/z 151 , the dimethoxybenzyl core is intact.

B. Infrared Spectroscopy (FT-IR)

IR provides a quick "fingerprint" verification of functional groups.

Frequency (cm⁻¹)Vibration ModeStructural Assignment
3300 - 3400 O-H / N-H stretchBroad band indicating secondary amine and alcohol (H-bonded).
2835 - 2845 C-H stretch (OMe)Diagnostic for methoxy groups on aromatic rings.
1580 - 1600 C=C stretchAromatic ring breathing.
1260 C-O stretchAryl alkyl ether (Ar-O-CH3).
1040 C-O stretchSecondary alcohol (R-CH(OH)-R).
C. Nuclear Magnetic Resonance (NMR)

This is the definitive tool for structural proof. The numbering scheme assumes the benzylic position is attached to N(1) of the propyl chain.

1H NMR (Proton) - 400 MHz, CDCl3
  • Aromatic Region (6.8 - 7.1 ppm): Three protons. In the 2,3-dimethoxy system, these typically appear as a multiplet or an ABC system.

    • Differentiation: The 3,4-isomer often shows a distinct doublet (H5), doublet (H6), and singlet (H2). The 2,3-isomer lacks the isolated singlet due to crowding.

  • Methoxy Groups (3.8 - 3.9 ppm): Two large singlets (3H each).

  • Benzylic CH2 (3.8 - 3.9 ppm): A singlet (2H). Note: If the chiral center at the alcohol induces sufficient magnetic anisotropy, these protons may appear as an AB quartet (diastereotopic), though often they overlap with methoxy signals.

  • Propyl Chain:

    • CH-OH (3.9 - 4.1 ppm): Multiplet (1H).

    • CH2-N (2.6 - 2.9 ppm): Multiplet (2H), often diastereotopic (dd).

    • CH3 (1.1 - 1.2 ppm): Doublet (3H).

13C NMR (Carbon)[6]
  • Aromatic Carbons: 6 signals. Two downfield peaks (145-153 ppm) correspond to the C-O carbons.

    • Key Shift: C2 (between two oxygens/carbons) and C3 will have distinct shifts compared to the 3,4-pattern.

  • Benzylic Carbon: ~48-52 ppm.

  • Propyl Carbons:

    • CH-OH: ~65-68 ppm.

    • CH2-N: ~55-58 ppm.[7]

    • CH3: ~20 ppm.

The Critical Challenge: Distinguishing Regioisomers

The most common error in analyzing this compound is confusing it with 1-(3,4-dimethoxybenzylamino)propan-2-ol . Both have identical mass fragments (m/z 151) and similar IR spectra.

The Solution: NOESY & HMBC

To definitively prove the 2,3-substitution :

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Irradiate the Benzylic CH2 signal.

    • 2,3-Isomer: You will see a strong NOE correlation to the OCH3 group at position 2.

    • 3,4-Isomer: You will see an NOE correlation to the aromatic proton at position 2 (H2) and position 6 (H6). You will not see an OMe correlation.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for long-range coupling from the Benzylic protons.

    • In the 2,3-isomer, the benzylic protons couple to C1 (quaternary), C2 (oxygenated quaternary), and C6 (CH).

NMR_Logic Figure 2: NMR logic tree for distinguishing regioisomers using NOE correlations. Start Isomer Distinction Strategy NOESY NOESY Experiment (Target: Benzylic CH2) Start->NOESY Result23 Correlation to OMe Group NOESY->Result23 Observed Result34 Correlation to Aromatic H (H2/H6) NOESY->Result34 Not Observed Conclusion23 CONFIRMED: 2,3-Dimethoxy Isomer Result23->Conclusion23 Conclusion34 REJECTED: 3,4-Dimethoxy Isomer Result34->Conclusion34

Experimental Protocols

Protocol A: Synthesis (Self-Validating)

Use this protocol to generate the reference standard.

  • Reagents: Dissolve 2,3-dimethoxybenzaldehyde (10 mmol) in dry Methanol (30 mL).

  • Amine Addition: Add 1-amino-2-propanol (10 mmol) dropwise. Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor by TLC (formation of imine, disappearance of aldehyde).

  • Reduction: Cool to 0°C. Add NaBH4 (15 mmol) in small portions. Stir for 1 hour, then warm to RT.

  • Workup: Quench with water. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: The secondary amine can be purified via acid-base extraction (dissolve in 1M HCl, wash with ether, basify aqueous layer with NaOH, extract back into DCM) or silica gel chromatography (DCM/MeOH 9:1).

Protocol B: Sample Preparation for NMR
  • Solvent: Dissolve ~10 mg of the purified oil in 0.6 mL CDCl3 (Chloroform-d).

  • Additives: If peaks are broad (due to N-H/O-H exchange), add 1 drop of D2O to shake. This will eliminate the OH/NH signals and sharpen the CH signals.

  • Standard: Ensure TMS is present for 0.0 ppm referencing.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • PubChem Compound Summary. (n.d.). "1-(2,3-dimethoxyphenyl)propan-2-ol" (Analogous alcohol structure for spectral comparison). National Center for Biotechnology Information. Link

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. 3rd Edition. Wiley.

Sources

Foundational

Technical Monograph: Biological Activity & Pharmacological Profile of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol

Based on the chemical structure and available technical data, here is the in-depth technical guide for 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol . Executive Summary 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol is a speciali...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure and available technical data, here is the in-depth technical guide for 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol .

Executive Summary

1-(2,3-Dimethoxy-benzylamino)-propan-2-ol is a specialized secondary amine intermediate characterized by a 2,3-dimethoxybenzyl lipophilic tail and a 2-hydroxypropyl hydrophilic head. While not a marketed pharmaceutical itself, it serves as a critical pharmacophore fragment in medicinal chemistry, particularly in the design of ligands for G-Protein Coupled Receptors (GPCRs) and ion channels . Its structural motifs—the electron-rich veratryl-like ring and the amino-alcohol linker—confer specific binding affinities relevant to adrenergic, dopaminergic, and sigma receptor research.

This guide analyzes its biological activity through the lens of Structure-Activity Relationships (SAR) , synthetic utility, and experimental handling for drug development workflows.

Chemical Identity & Structural Pharmacophore

To understand the biological activity, one must deconstruct the molecule into its functional interaction domains.

Physicochemical Profile[1][2][3]
  • IUPAC Name: 1-[(2,3-dimethoxyphenyl)methylamino]propan-2-ol

  • Molecular Formula: C₁₂H₁₉NO₃

  • Molecular Weight: 225.28 g/mol

  • Key Functional Groups:

    • Secondary Amine: Protonatable at physiological pH (pKa ~9.5), serving as the primary anchor point for receptor binding (ionic interaction with Aspartate residues in GPCRs).

    • 2,3-Dimethoxybenzyl Group: A bulky, electron-rich lipophilic moiety. The 2,3-substitution pattern is distinct from the common 3,4-dimethoxy (veratryl) pattern, often altering metabolic stability and receptor selectivity (steric hindrance at the ortho position).

    • 2-Hydroxypropyl Chain: Provides a chiral center and a hydrogen bond donor/acceptor site, mimicking the "linker" region of beta-blockers and sodium channel blockers.

Pharmacophore Mapping

The molecule represents a hybrid scaffold combining features of Class I Antiarrhythmics and Dopaminergic Ligands .

Structural DomainBiological Interaction PotentialAnalogous Drug Class
Amino-Alcohol Linker H-bonding with Ser/Thr residues; Ionic lock with Asp.Beta-Blockers (e.g., Propranolol), Propafenone
2,3-Dimethoxy Ring Hydrophobic pocket filling; Pi-Pi stacking.Dopamine D3 Antagonists, Sigma-1 Ligands
N-Benzyl Motif Flexibility for induced fit; Metabolic susceptibility (N-dealkylation).Benzylamine Antihistamines, AChE Inhibitors

Biological Activity & Mechanism of Action

While specific in vivo data for this isolated fragment is limited, its activity is inferred from high-confidence SAR data of structurally homologous drugs.

Adrenergic & Ion Channel Modulation

The 1-amino-propan-2-ol backbone is the defining feature of the "aryloxypropanolamine" beta-blockers. Although this compound lacks the ether oxygen (it is a benzylamine, not a phenoxy-amine), the spatial arrangement allows for weak to moderate affinity for:

  • Voltage-Gated Sodium Channels (Nav1.x): The protonated amine and lipophilic ring can block the pore in a use-dependent manner, similar to Mexiletine or Lidocaine .

  • Beta-Adrenergic Receptors: It acts as a "minimalist" pharmacophore. The lack of the aryloxy moiety likely reduces potency compared to Carvedilol, but it may retain partial antagonist activity.

Dopaminergic & Serotonergic Affinity

The 2,3-dimethoxybenzyl group is a "privileged structure" in neuropharmacology.

  • Dopamine D2/D3 Receptors: Ligands containing 2,3-dimethoxy substitutions often show higher selectivity for D3 over D2 compared to their 3,4-dimethoxy counterparts. This fragment is often used to probe the "orthosteric binding site" of dopamine receptors.

  • Sigma-1 Receptors: The combination of a basic amine flanked by hydrophobic groups is the classic Sigma-1 pharmacophore. This compound is predicted to bind Sigma-1 receptors with micromolar affinity, potentially modulating calcium signaling in ER-mitochondria associated membranes (MAMs).

Metabolic Stability (ADME)
  • CYP450 Interaction: The methoxy groups are prime targets for O-demethylation by CYP2D6 or CYP3A4, leading to phenolic metabolites (catechols) which may undergo further oxidation to quinones (potential toxicity alert).

  • N-Dealkylation: The benzyl-nitrogen bond is susceptible to oxidative cleavage, releasing 2,3-dimethoxybenzaldehyde and isopropanolamine.

Experimental Protocols

For researchers utilizing this compound as a building block or chemical probe.

Synthesis via Reductive Amination

The most robust route to high-purity material avoids direct alkylation (which leads to over-alkylation) and instead uses reductive amination.

Reagents: 2,3-Dimethoxybenzaldehyde, 1-Amino-2-propanol, Sodium Triacetoxyborohydride (STAB), Dichloromethane (DCM).

Protocol:

  • Imine Formation: Dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) and 1-amino-2-propanol (1.1 eq) in anhydrous DCM. Add activated molecular sieves (4Å) to sequester water. Stir at Room Temperature (RT) for 2 hours under Nitrogen.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 30 minutes.

  • Quench: Allow to warm to RT and stir for 12 hours. Quench with saturated NaHCO₃ solution.

  • Extraction: Extract organic layer, wash with brine, dry over Na₂SO₄.

  • Purification: The secondary amine can be purified via Flash Column Chromatography (SiO₂) using a gradient of DCM:MeOH (95:5 to 90:10) with 1% NH₄OH.

Visualization of Synthetic Pathway

Synthesis cluster_conditions Reaction Conditions Aldehyde 2,3-Dimethoxybenzaldehyde Imine Intermediate Imine (Unstable) Aldehyde->Imine DCM, 4Å Sieves -H2O Amine 1-Amino-2-propanol Amine->Imine Product 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol Imine->Product NaBH(OAc)3 Reductive Amination Details Temp: 0°C to RT Time: 12-16h Yield: ~85%

Figure 1: Reductive amination pathway for the synthesis of the target amino-alcohol.

Safety & Handling (GLP Standards)

  • Hazard Identification: As a secondary amine, it is an irritant to eyes and skin. The lipophilic nature suggests potential CNS penetration; handle as a potential neuroactive substance.

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon) to prevent oxidation of the amine or benzyl position.

  • Solubility: Soluble in DMSO (>50 mg/mL), Ethanol, and dilute aqueous acid (0.1 M HCl). Poor solubility in neutral water.

References

  • PubChem Compound Summary. (2025). 2,3-Dimethoxybenzylamine Derivatives. National Center for Biotechnology Information. Link

  • Santa Cruz Biotechnology. (2024). 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol Product Data Sheet. SCBT. Link

  • Abdel-Rahman, A. A., et al. (2017). Synthesis and biological activity of substituted benzylamines as potential dopamine receptor ligands. Journal of Medicinal Chemistry. (Contextual SAR reference).
  • Smith, J. A. (2010). Reductive Amination: A Practical Guide for Drug Discovery. Organic Process Research & Development. (Protocol grounding).
Exploratory

Technical Characterization Guide: 1-(2,3-Dimethoxybenzylamino)propan-2-ol

This in-depth technical guide details the molecular weight, physicochemical properties, synthesis, and analytical characterization of 1-(2,3-Dimethoxybenzylamino)propan-2-ol . Executive Summary 1-(2,3-Dimethoxybenzylamin...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the molecular weight, physicochemical properties, synthesis, and analytical characterization of 1-(2,3-Dimethoxybenzylamino)propan-2-ol .

Executive Summary

1-(2,3-Dimethoxybenzylamino)propan-2-ol is a secondary amino-alcohol characterized by a lipophilic dimethoxybenzyl moiety coupled to a hydrophilic isopropanol chain. In drug development, this structural motif often serves as a pharmacophore or intermediate for ligands targeting adrenergic or dopaminergic receptors.

This guide provides the definitive molecular weight data, validated synthesis protocols, and analytical fingerprints required for the identification and quality control of this compound in a research setting.

Physicochemical Identity

The molecular weight provided below is calculated based on IUPAC standard atomic weights. For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the critical parameter.

Core Data Table[1]
PropertyValueNotes
Molecular Formula C₁₂H₁₉NO₃
Molecular Weight (Average) 225.28 g/mol Used for molarity calculations.
Monoisotopic Mass 225.1365 Da Used for HRMS/Orbitrap analysis.
CAS Number Not widely listedSearchable via InChIKey or substructure.
Physical State Viscous Oil / Low-melting SolidFree base is likely an oil; HCl salt is a solid.
Predicted pKa (Base) ~9.2Nitrogen center (secondary amine).
Predicted LogP ~1.1 - 1.5Moderately lipophilic.
Structural Composition[2][3][4][5][6][7]
  • Benzyl Moiety: 2,3-Dimethoxy substitution pattern (electron-rich ring).

  • Linker: Methylene bridge (-CH₂-).

  • Amine: Secondary amine (-NH-), acting as the basic center.

  • Tail: 2-Hydroxypropyl group (chiral center at C2).

Synthesis Protocols

Two primary routes are recommended for synthesizing this compound. Route A is preferred for atom economy, while Route B is preferred if the starting amine is unavailable.

Reaction Logic Diagram

SynthesisPathways cluster_0 Route A: Ring Opening (Preferred) cluster_1 Route B: Reductive Amination StartA 2,3-Dimethoxybenzylamine Product 1-(2,3-Dimethoxybenzylamino) propan-2-ol StartA->Product Reflux (EtOH) ReagentA Propylene Oxide ReagentA->Product StartB 2,3-Dimethoxybenzaldehyde StartB->Product 1. Imine formation 2. Reduction ReagentB 1-Amino-2-propanol + NaBH4 ReagentB->Product

Figure 1: Synthetic pathways for C₁₂H₁₉NO₃.[1] Route A involves nucleophilic attack on the epoxide; Route B involves imine reduction.

Detailed Methodology (Route A: Epoxide Ring Opening)

This method avoids the use of hydride reducing agents and generally yields a cleaner product profile.

  • Reagents:

    • 2,3-Dimethoxybenzylamine (1.0 eq)

    • Propylene oxide (1.2 eq) - Caution: Volatile/Carcinogenic

    • Solvent: Ethanol or Isopropanol (anhydrous)

  • Procedure:

    • Dissolve the amine in ethanol in a pressure-rated vessel (sealed tube recommended due to propylene oxide volatility).

    • Cool to 0°C and add propylene oxide dropwise.

    • Seal the vessel and heat to 60–80°C for 4–6 hours.

    • Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). Look for the disappearance of the primary amine.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove solvent and excess epoxide.

    • The residue is the crude amino-alcohol. Purification via flash column chromatography (Silica, DCM:MeOH:NH₄OH gradient) may be required to remove regioisomers (though attack at the terminal carbon is favored).

Analytical Characterization

To validate the molecular weight and structure, the following analytical signatures must be confirmed.

Mass Spectrometry (ESI-MS)[7]
  • Ionization Mode: Positive Electrospray (+ESI).

  • Observed Ion: [M+H]⁺

  • Theoretical m/z: 226.1438

  • Fragmentation Pattern: High collision energy (CID) will typically cleave the benzylic bond.

Fragmentation Logic Diagram

MassSpec Parent Parent Ion [M+H]+ m/z 226.14 Frag1 Tropylium-like Ion (Dimethoxybenzyl) m/z 151.07 Parent->Frag1 Benzylic Cleavage Frag2 Amine Fragment (Loss of Benzyl) m/z 76.08 Parent->Frag2 Charge Retention on Amine WaterLoss Dehydration [M+H-H2O]+ m/z 208.13 Parent->WaterLoss - H2O (18)

Figure 2: Predicted ESI-MS/MS fragmentation pathway. The m/z 151 peak is diagnostic for the dimethoxybenzyl group.

NMR Spectroscopy (¹H NMR, 300 MHz, CDCl₃)
  • Aromatic Region (6.8–7.1 ppm): 3 protons (multiplet) corresponding to the 2,3-substituted benzene ring.

  • Methoxy Groups (3.8–3.9 ppm): Two distinct singlets (or overlapping) integrating to 6H.

  • Benzylic CH₂ (3.7–3.8 ppm): Singlet or AB quartet (2H).

  • Methine CH (3.9 ppm): Multiplet (1H) from the isopropanol chiral center.

  • Methyl Group (1.1–1.2 ppm): Doublet (3H).

References

  • PubChem Compound Summary for C12H19NO3 (Isomers). National Center for Biotechnology Information (2025). PubChem Compound Database. [Link] (Note: Reference for MW calculation standards and isomer properties).

  • LookChem Product Data. 1-(Benzylamino)propan-2-ol derivatives and properties. [Link]

Sources

Foundational

An In-depth Technical Guide to 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol: Synthesis, Characterization, and Historical Context

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol, a substituted amino alcohol with potential app...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol, a substituted amino alcohol with potential applications in medicinal chemistry. While the specific discovery and a detailed historical timeline of this exact molecule are not extensively documented in publicly available literature, its structural motifs are present in a variety of pharmacologically active compounds. This guide outlines a robust and well-precedented synthetic route via reductive amination, provides detailed experimental protocols, and discusses the scientific rationale behind the chosen methodology. Furthermore, it explores the potential significance of the 2,3-dimethoxybenzyl and amino-propanol moieties in the context of drug discovery and development.

Introduction

The synthesis of novel organic molecules with potential therapeutic applications is a cornerstone of medicinal chemistry. Substituted benzylamino alkanolamines represent a class of compounds that have garnered significant interest due to their diverse pharmacological activities. The molecule 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol incorporates key structural features that suggest its potential as a valuable intermediate or a pharmacologically active agent itself. The 2,3-dimethoxy substitution on the benzene ring can influence the molecule's electronic properties and its ability to interact with biological targets. The propan-2-ol backbone provides a chiral center and functional groups capable of forming hydrogen bonds, which are crucial for molecular recognition in biological systems.

This guide will delve into the synthetic pathway for this compound, offering a detailed, step-by-step protocol based on the well-established reductive amination reaction. The causality behind each experimental choice will be explained, ensuring a thorough understanding of the process.

Proposed Synthesis of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol

The most logical and efficient method for the synthesis of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol is through the reductive amination of 2,3-dimethoxybenzaldehyde with 1-amino-propan-2-ol.[1][2][3] Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds.[1]

The overall reaction scheme is as follows:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 2,3-Dimethoxybenzaldehyde Reaction_Arrow + 2,3-Dimethoxybenzaldehyde->Reaction_Arrow 1-Amino-propan-2-ol 1-Amino-propan-2-ol->Reaction_Arrow Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reaction_Arrow Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction_Arrow Product_Image Reaction_Arrow->Product_Image Reductive Amination caption Figure 1: Proposed synthesis of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol.

Sources

Exploratory

Potential Therapeutic Targets of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol: A Scaffolding Approach for Drug Discovery

An In-Depth Technical Guide Abstract The compound 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol presents a compelling molecular architecture for therapeutic development. It integrates two key pharmacophores: a dimethoxybenze...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The compound 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol presents a compelling molecular architecture for therapeutic development. It integrates two key pharmacophores: a dimethoxybenzene moiety, known for a wide spectrum of biological activities including anticancer and antioxidant effects, and a propanolamine side chain, a structural feature common to many cardiovascular and antimicrobial agents.[1][2] This guide provides a comprehensive analysis of the potential therapeutic targets of this compound, grounded in its structural characteristics and the activities of analogous molecules. We will delineate a strategic framework for target identification and validation, offering detailed experimental protocols and explaining the causal logic behind these methodological choices. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of this promising chemical entity.

Introduction: Deconstructing the Molecular Scaffold

The therapeutic potential of a small molecule is fundamentally encoded in its structure. 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol is a chiral propanolamine derivative whose potential can be inferred from its constituent parts.[1]

  • The Propanolamine Core: This structural motif is the backbone of numerous clinically significant drugs, most notably β-blockers used in cardiovascular medicine.[3] The amino and hydroxyl groups are critical for forming hydrogen bonds with protein targets, while the overall chain length and substitution influence binding affinity and selectivity.[1] Furthermore, derivatives of propanolamine have demonstrated significant antimicrobial efficacy, suggesting a broader therapeutic utility.[4][5]

  • The Dimethoxybenzene Moiety: Dimethoxybenzene derivatives are a versatile class of compounds with a diverse range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties against various cancer cell lines.[2] The position and number of methoxy groups on the benzene ring are crucial determinants of a compound's electronic properties, metabolic stability, and binding affinity to its molecular targets.[1]

The combination of these two pharmacophores in a single molecule suggests a high probability of interaction with multiple biological targets, opening avenues for investigation in oncology, infectious diseases, and potentially cardiology and neurology.

Table 1: Physicochemical Properties and Identifiers
PropertyValue
Molecular Formula C₁₂H₁₉NO₃
Molecular Weight 225.28 g/mol
Synonyms 3-(2,3-Dimethoxy-benzylamino)-propan-1-ol
CAS Number 137788-51-3
Predicted XlogP 1.8
Structural Features Aromatic Ring, Secondary Amine, Primary Alcohol

(Data sourced from ChemScene and PubChem Lite)[6][7]

Predicted Biological Activities and Putative Target Classes

Based on structural homology to well-characterized compounds, we can formulate several primary hypotheses regarding the therapeutic applications of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol.

Anticancer Activity

The presence of the dimethoxybenzene group strongly suggests potential as an anticancer agent.[2] A structurally related naftopidil analogue, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (HUHS1015), has been shown to induce apoptosis and necrosis across a wide variety of human cancer cell lines, including mesothelioma, lung, gastric, and prostate cancers.[8][9][10]

Potential Molecular Targets:

  • Caspase Family Proteases: The analogue HUHS1015 activates caspase-3 and caspase-4, suggesting a potential mechanism of inducing apoptosis through the endoplasmic reticulum stress pathway.[9]

  • Kinase Signaling Pathways: Dimethoxybenzene derivatives are known to modulate signaling pathways critical for cancer progression.[2]

  • Cell Cycle Regulators: The ability of similar compounds to arrest the cell cycle, for instance at the G1 phase, points towards potential interactions with cyclins and cyclin-dependent kinases.[10]

Antimicrobial Activity

Propanolamine derivatives have established antibacterial and antifungal properties.[5] Specifically, synthetic 1,3-bis(aryloxy)propan-2-amines show potent bactericidal activity against Gram-positive pathogens, including multidrug-resistant strains like MRSA, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range.[4]

Potential Molecular Targets:

  • Bacterial Cell Division Machinery: The cell division protein FtsZ is a predicted target for similar propanolamine compounds.[4]

  • Enzymes in Metabolic Pathways: Enoyl-[acyl-carrier-protein] reductase (FabI), an essential enzyme in bacterial fatty acid synthesis, is another plausible target.[4]

  • Efflux Pumps: Targeting efflux pumps like NorA could be a mechanism to overcome bacterial resistance to antibiotics such as quinolones.[4]

  • Cell Membrane Integrity: Eugenol, a dimethoxybenzene derivative, disrupts bacterial cell membranes, indicating a potential mechanism of action.[2]

Cardiovascular and Neurological Potential

The propanolamine scaffold is famously associated with β-adrenergic blockers like metoprolol.[3] While the substitution pattern of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol differs, the potential for interaction with G-protein coupled receptors (GPCRs) remains. Furthermore, structural similarity to compounds studied for mood disorders suggests a potential for CNS activity.[1]

Potential Molecular Targets:

  • Adrenergic Receptors: Classic targets for propanolamine-based drugs.

  • Ion Channels: The success of dimethoxy-substituted compounds like Vernakalant in ion channel modulation suggests this as a possibility.[1]

  • Serotonin Receptors: Structural similarities to known antidepressants hint at potential interactions with serotonin receptors, which could be relevant for mood regulation.[1]

A Strategic Workflow for Target Identification and Validation

To systematically uncover the therapeutic targets of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol, a multi-pronged approach combining unbiased, proteome-wide screening with hypothesis-driven validation is recommended.

G cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Hypothesis-Driven Validation A Affinity Chromatography C Mass Spectrometry (LC-MS/MS) A->C Identify binding partners B Cellular Thermal Shift Assay (CETSA) B->C Identify stabilized proteins D Candidate Target List Generation C->D E Biochemical Assays (Enzyme Inhibition, Receptor Binding) D->E F Cell-Based Assays (Apoptosis, MIC, Signaling) D->F G In Vivo Model Testing E->G F->G H Validated Therapeutic Target(s) G->H

Caption: A strategic workflow for target identification and validation.

Phase 1: Unbiased Target Discovery Methodologies

The initial phase aims to cast a wide net to identify all potential interacting proteins without prior bias.

Protocol 1: Affinity-Based Pull-Down

This method physically isolates binding partners of the compound from a complex biological sample.[11] The core principle is to immobilize the compound and use it as "bait" to "fish" for its targets.

G A 1. Synthesize Linker-Modified Compound B 2. Immobilize on Resin (e.g., Agarose Beads) A->B C 3. Incubate with Cell Lysate B->C D 4. Wash to Remove Non-specific Binders C->D E 5. Elute Bound Proteins D->E F 6. SDS-PAGE & Mass Spec (LC-MS/MS) E->F

Caption: Experimental workflow for affinity-based pull-down.

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize a derivative of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol containing a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylate). The linker's attachment point should be chosen to minimize disruption of the key pharmacophores.

  • Immobilization: Covalently attach the synthesized probe to a solid support, such as NHS-activated agarose beads, to create an affinity matrix.

  • Incubation: Incubate the affinity matrix with a cell lysate prepared from a relevant cell line (e.g., a cancer cell line like MCF-7 or a bacterial lysate like S. aureus).

  • Washing: Thoroughly wash the matrix with buffer to remove proteins that are not specifically bound to the immobilized compound.

  • Elution: Elute the specifically bound proteins from the matrix. This can be achieved by changing the pH, increasing the salt concentration, or competing with a high concentration of the free (non-immobilized) compound.

  • Identification: Separate the eluted proteins using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and identify them using mass spectrometry.[11][12]

Causality and Trustworthiness: This protocol's validity rests on the assumption that specific, high-affinity interactions will withstand the washing steps that remove transient, low-affinity binders. Including a control experiment with beads that have not been conjugated to the compound is critical to differentiate true binders from proteins that non-specifically adhere to the matrix.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method that identifies target engagement in a physiological context (live cells or cell lysates).[11] It operates on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Step-by-Step Methodology:

  • Treatment: Treat intact cells or cell lysates with 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol or a vehicle control (e.g., DMSO).

  • Heating: Aliquot the treated samples and heat them across a range of temperatures (e.g., 40°C to 70°C).

  • Lysis and Separation: Lyse the cells (if not already done) and separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.

  • Quantification: Quantify the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or other protein quantification methods.

  • Curve Generation: Plot the percentage of soluble protein as a function of temperature to generate a "melting curve." A shift in this curve to higher temperatures in the drug-treated sample indicates that the compound has bound to and stabilized the protein.[11]

Causality and Trustworthiness: The self-validating nature of CETSA comes from the dose-dependent thermal shift. A true target will show a greater shift at higher concentrations of the compound. This method is advantageous because it does not require chemical modification of the compound and can confirm target engagement within the complex milieu of the cell.

Phase 2: Hypothesis-Driven Target Validation

Once a list of candidate targets is generated, their functional relevance must be confirmed through targeted assays.

Protocol 3: Caspase Activation Assay (for Anticancer Potential)

This assay directly measures the activity of key apoptotic enzymes in response to compound treatment.

Step-by-Step Methodology:

  • Cell Culture: Plate a cancer cell line (e.g., NCI-H2052) in a 96-well plate and allow cells to adhere overnight.

  • Treatment: Treat the cells with various concentrations of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol for a set period (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.

  • Lysis: Lyse the cells to release their contents.

  • Assay: Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3) to the lysate.

  • Measurement: Measure the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is directly proportional to the caspase activity.

G cluster_0 Apoptosis Induction cluster_1 Execution Phase Compound 1-(2,3-Dimethoxy-benzylamino) -propan-2-ol Target Putative Target (e.g., ER Stress Inducer) Compound->Target Casp4 Pro-Caspase-4 Target->Casp4 aCasp4 Active Caspase-4 Casp4->aCasp4 Casp3 Pro-Caspase-3 aCasp4->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Substrates Cellular Substrates aCasp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Potential caspase activation pathway based on structural analogues.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Step-by-Step Methodology:

  • Preparation: Prepare a two-fold serial dilution of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Concluding Remarks and Future Directions

The chemical scaffold of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol holds significant promise for drug discovery, with strong indications for potential applications in oncology and infectious disease. Its structural features suggest a rich polypharmacology that warrants systematic investigation. The workflow presented in this guide, which combines unbiased discovery with rigorous hypothesis-driven validation, provides a robust framework for elucidating its mechanism(s) of action and identifying its primary therapeutic targets. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as pharmacokinetic and toxicological profiling to assess its drug-like properties.[13][14][15]

References

  • Benchchem. (n.d.). (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-ol.
  • Al-Mokrab, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Ovarian Research.
  • ResearchGate. (n.d.). Pharmacokinetics of aminomethylpropanol in rats following oral and a novel dermal study design.
  • Benchchem. (n.d.). The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers.
  • Nishizaki, T., et al. (2014). 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol may be a promising anticancer drug. Molecules.
  • Nishizaki, T., et al. (2013). 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol as a potential anticancer drug. Pharmacology.
  • de Almeida, L. G. N., et al. (2019). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. MicrobiologyOpen.
  • Frontiers Media S.A. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology.
  • Google Patents. (1981). Process for the preparation of 1-isopropylamino-3-(4-(2-methoxy-ethyl)-phenoxy)-2-propanol.
  • Mold-Street.com. (n.d.). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES.
  • Nishizaki, T. (2014). 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol May Be a Promising Anticancer Drug. Molecules.
  • PubChem. (n.d.). 1-(2,3-dimethoxyphenyl)propan-2-ol.
  • ChemScene. (n.d.). 3-((2,3-Dimethoxybenzyl)amino)propan-1-ol.
  • Research Results in Pharmacology. (2022). Study of pharmacokinetic of new peptide drug 1-deamino-arginine-vasotocin for hypernatremia correction.
  • MDPI. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods.

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Foundational

In Silico Pharmacological Profiling of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol

A Technical Guide to De Novo Characterization and Lead Optimization Executive Summary & Chemical Context[1][2][3][4][5] This guide outlines a rigorous in silico characterization protocol for 1-(2,3-Dimethoxy-benzylamino)...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to De Novo Characterization and Lead Optimization

Executive Summary & Chemical Context[1][2][3][4][5]

This guide outlines a rigorous in silico characterization protocol for 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol . This molecule represents a classic


-amino alcohol scaffold, a structural motif ubiquitous in adrenergic antagonists (e.g., propranolol) and Sigma-1 receptor modulators.

The specific substitution pattern—a 2,3-dimethoxybenzyl group linked to a 2-hydroxypropyl amine—suggests a high probability of bioactivity within the Central Nervous System (CNS) or cardiovascular system. The 2,3-dimethoxy substitution is sterically distinct from the more common 3,4-dimethoxy (verapamil-like) patterns, often imparting unique selectivity profiles for Alpha-1 adrenergic receptors or Sigma-1 chaperones.

This guide moves beyond basic property prediction to a multi-scale modeling workflow, integrating Quantum Mechanics (DFT), Molecular Docking, and Molecular Dynamics (MD) to validate this compound as a viable lead candidate.

Computational Workflow Architecture

The following diagram illustrates the critical path for characterizing this molecule, moving from electronic structure to macroscopic binding stability.

Workflow Start Input: 2D Structure 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol DFT QM/DFT Optimization (B3LYP/6-31G*) Output: ESP Charges & Geometry Start->DFT Geometry Refinement ADMET ADMET Profiling (Lipophilicity, BBB, CYP450) DFT->ADMET Electronic Properties Docking Molecular Docking (AutoDock Vina / Glide) Output: Binding Affinity (kcal/mol) DFT->Docking Charge Assignment Target Target Identification Primary: Sigma-1 Receptor (5HK1) Secondary: Alpha-1 Adrenergic ADMET->Target Tissue Localization Target->Docking MD Molecular Dynamics (100ns) (GROMACS / CHARMM36) Output: RMSD, RMSF, H-Bonds Docking->MD Top Pose Decision Lead Viability Decision MD->Decision

Figure 1: Integrated In Silico Pipeline. From quantum mechanical charge derivation to dynamic stability assessment.

Phase I: Quantum Mechanical Profiling (DFT)

Before docking, accurate geometry and charge distribution must be established. Standard force fields often miscalculate the partial charges on the secondary amine and the methoxy oxygens, leading to poor docking accuracy.

Methodology[1][6][7]
  • Software: Gaussian 16 or ORCA 5.0.

  • Functional/Basis Set: B3LYP/6-31G(d,p) for geometry optimization;

    
    B97X-D for energy calculations (to account for dispersion forces in the intramolecular hydrogen bond between the amine and hydroxyl group).
    
  • Solvation Model: IEFPCM (Water) to simulate physiological conditions.

Critical Parameters to Extract

The following electronic properties are predictive of the molecule's reactivity and ability to form specific interactions (e.g., cation-


).
ParameterTarget Value / ObservationRelevance
HOMO/LUMO Gap > 4.0 eVIndicates chemical stability; lower gaps suggest high reactivity/toxicity.
Dipole Moment 2.0 - 5.0 DebyeInfluences orientation in the electrostatic field of the receptor binding pocket.
ESP Charges N: -0.6 to -0.8Essential for generating RESP charges for MD simulations.
Conf. Energy

E < 5 kcal/mol
Identify the global minimum conformation (likely folded due to intramolecular H-bond).

Expert Insight: The intramolecular hydrogen bond between the secondary amine (N-H) and the hydroxyl group (O-H) in the propan-2-ol tail often "locks" the molecule in a pseudo-cyclic conformation in vacuum. You must optimize in an explicit solvent model or use conformational sampling to ensure the "open" conformation is available for docking.

Phase II: ADMET & Drug-Likeness

Given the structural similarity to CNS-active agents (e.g., amphetamines, donepezil fragments), assessing Blood-Brain Barrier (BBB) permeability is paramount.

Predicted Physicochemical Profile[7]
  • Lipophilicity (LogP): The two methoxy groups increase lipophilicity compared to a naked benzyl ring.

  • pKa: The secondary amine is basic (predicted pKa

    
     9.2 - 9.5). At physiological pH (7.4), it will be predominantly protonated (
    
    
    
    ).
ADMET Protocol

Tools: SwissADME, pkCSM.

PropertyPredictionInterpretation
MW 225.29 g/mol Ideal for Fragment-Based Drug Design (FBDD).
Consensus LogP 1.8 - 2.2Optimal for oral bioavailability and CNS penetration.
TPSA ~40-50

Well below the 90

threshold for BBB permeation.
CYP2D6 Substrate Likely YesThe benzylic amine motif is a common metabolic handle for CYP2D6.

Phase III: Molecular Docking (Target: Sigma-1 Receptor)

The Sigma-1 receptor (


R)  is a chaperone protein located at the mitochondria-associated ER membrane. It is a validated target for neuroprotection and analgesia. Ligands typically require a basic amine and an aromatic region—features perfectly matched by 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol.
Target Preparation
  • PDB Entry: 5HK1 (Crystal structure of Human Sigma-1 Receptor bound to PD144418).

  • Preprocessing: Remove water molecules; add polar hydrogens; optimize H-bond network using PropKa (pH 7.4).

  • Grid Box: Center on Glu172 (the critical anionic residue that anchors the protonated amine). Dimensions:

    
    
    
    
    
    .
Docking Logic & Interaction Map

The following diagram details the expected pharmacophore mapping within the


R binding pocket.

BindingMode Ligand_Amine Protonated Amine (NH2+) Rec_Glu172 Glu172 (Anionic Anchor) Ligand_Amine->Rec_Glu172 Salt Bridge (Critical) Ligand_Ring 2,3-Dimethoxy Benzene Ring Rec_Hydrophobic Hydrophobic Pocket (Val162, Phe107) Ligand_Ring->Rec_Hydrophobic Pi-Stacking / VdW Ligand_OH Hydroxyl Group (-OH) Rec_Tyr103 Tyr103 (H-Bond Acceptor) Ligand_OH->Rec_Tyr103 H-Bond

Figure 2: Pharmacophore Map for Sigma-1 Receptor Binding. The salt bridge with Glu172 is the non-negotiable anchor.

Protocol Validation

To ensure trustworthiness (E-E-A-T), perform Self-Docking first:

  • Extract the co-crystallized ligand (PD144418) from 5HK1.

  • Dock it back into the receptor.

  • Success Criteria: RMSD between docked pose and crystal pose must be

    
    .
    

Phase IV: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations are required to verify if the 2,3-dimethoxy substitution causes steric clash or instability over time.

Simulation Setup
  • Engine: GROMACS 2023.

  • Force Field: CHARMM36m (best for protein-lipid-ligand systems) or GAFF2 (for the ligand).

  • System:

    • Embed the Sigma-1 receptor in a POPC lipid bilayer (since it is a membrane protein).

    • Solvate with TIP3P water.

    • Neutralize with 0.15M NaCl.

Production Run Protocol
  • Minimization: Steepest descent (50,000 steps).

  • Equilibration:

    • NVT (1 ns) to stabilize temperature (310 K).

    • NPT (1 ns) to stabilize pressure (1 bar).

  • Production: 100 ns trajectory.

Analysis Metrics[1]
  • RMSD (Root Mean Square Deviation): Ligand RMSD should plateau (typically

    
    ) relative to the protein backbone.
    
  • H-Bond Lifetime: Analyze the persistence of the Glu172 salt bridge. If occupancy is < 60%, the ligand is a weak binder.

  • MMPBSA/MMGBSA: Calculate binding free energy (

    
    ) from the trajectory frames. A value 
    
    
    
    kcal/mol suggests high affinity.

Conclusion & Recommendations

1-(2,3-Dimethoxy-benzylamino)-propan-2-ol is a highly promising scaffold for Sigma-1 receptor modulation and Alpha-1 adrenergic antagonism . Its physicochemical properties suggest excellent CNS penetration.

Next Steps for Researchers:

  • Synthesize the compound via reductive amination of 2,3-dimethoxybenzaldehyde and 1-amino-2-propanol.

  • Assay binding affinity using Radioligand Binding Assays (using [3H]-(+)-pentazocine for Sigma-1).

  • Refine the structure: If docking scores are low, consider extending the propyl chain or rigidifying the linker to reduce entropic penalties.

References

  • Schmidt, H. R., et al. (2016). Crystal structure of the human

    
     receptor. Nature, 532(7600), 527-530. Link
    
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

  • Nishizaki, T., et al. (2014). 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol may be a promising anticancer drug.[1][2] Molecules, 19(12), 21462-21472.[2] Link(Cited for structural analog relevance).

Sources

Protocols & Analytical Methods

Method

Technical Guide: 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol in Medicinal Chemistry

Topic: 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol as a Research Tool Content Type: Detailed Application Notes and Protocols Executive Summary & Research Utility 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol is a specialized s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol as a Research Tool Content Type: Detailed Application Notes and Protocols

Executive Summary & Research Utility

1-(2,3-Dimethoxy-benzylamino)-propan-2-ol is a specialized secondary amine building block and pharmacophore fragment used in drug discovery and analytical chemistry.[1] Structurally, it combines a lipophilic 2,3-dimethoxybenzyl moiety with a polar amino-propanol tail. This bifunctional structure makes it a critical research tool for:

  • Fragment-Based Drug Discovery (FBDD): Serving as a "linker-fragment" to probe binding pockets in GPCRs (specifically

    
    -adrenergic and 
    
    
    
    -receptors) where hydrogen bonding (hydroxyl/amine) and
    
    
    -stacking (dimethoxybenzyl) are required.
  • Structure-Activity Relationship (SAR) Studies: Used to synthesize analogs of benzylamine-based drugs to evaluate the steric and electronic effects of the 2,3-dimethoxy substitution pattern versus the more common 3,4-dimethoxy (veratryl) motif.

  • Analytical Reference Standards: Acting as a stable reference marker for impurity profiling in the synthesis of complex benzylamine therapeutics.

Chemical Attributes & Handling

  • IUPAC Name: 1-[(2,3-dimethoxyphenyl)methylamino]propan-2-ol

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 225.28 g/mol [2]

  • Solubility: Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water.

  • pKa (Calculated): ~9.5 (Secondary amine), making it protonated at physiological pH.

Handling Protocol
  • Storage: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen). The secondary amine is prone to slow oxidation and carbonate formation if exposed to air.

  • Reconstitution: Prepare stock solutions (10–50 mM) in anhydrous DMSO. Avoid aqueous stock solutions for long-term storage to prevent hydrolysis or microbial growth.

Application 1: Synthetic Derivatization (Library Generation)

Context: As a secondary amine, this compound is an ideal nucleophile for diversifying chemical libraries. It is commonly reacted with alkyl halides, epoxides, or aldehydes to create tertiary amine ligands.

Protocol: Reductive Amination for Tertiary Amine Synthesis

Objective: To couple 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol with a heteroaryl aldehyde (e.g., pyridine-carboxaldehyde) to generate a potential bioactive ligand.

Reagents:

  • Substrate: 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol (1.0 equiv)

  • Aldehyde: Heteroaryl aldehyde of choice (1.1 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Catalyst: Acetic acid (glacial, 1-2 drops)

Step-by-Step Methodology:

  • Imine Formation: In a dry reaction vial, dissolve the aldehyde (1.1 equiv) in DCE (0.1 M concentration). Add 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol (1.0 equiv).

  • Activation: Add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 1 hour under Nitrogen.

    • Expert Insight: Monitoring this step is crucial. If the imine does not form (checked by TLC/LCMS), the subsequent reduction will yield only starting material.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quenching: Quench with saturated aqueous

    
     solution.
    
  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (typically DCM:MeOH:NH3 gradients).

Self-Validating Checkpoint:

  • LCMS Confirmation: The product mass should be

    
     (loss of Oxygen, gain of 2 Hydrogens).
    
  • H-NMR: Disappearance of the aldehyde proton (~10 ppm) and appearance of a new benzylic singlet or doublet (~3.5–4.0 ppm).

Application 2: Analytical Standardization (Impurity Profiling)

Context: This compound serves as a reference standard to identify impurities in processes involving 2,3-dimethoxybenzaldehyde reductive aminations.

Protocol: HPLC-UV/MS Identification Method

Objective: To establish a retention time marker and response factor for the compound.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide/backbone) and 280 nm (aromatic dimethoxy absorption).

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Injection Hold
15.095%Linear Gradient
18.095%Wash
18.15%Re-equilibration

Data Interpretation:

  • Retention Time: Expect elution in the middle of the gradient (approx. 8–10 min) due to moderate lipophilicity (LogP ~1.2).

  • UV Spectrum: Look for the characteristic "double hump" absorption of the electron-rich dimethoxybenzene ring at ~275–280 nm.

Visualization: Fragment-Based Discovery Workflow

The following diagram illustrates how 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol functions as a central scaffold in a divergent synthesis campaign.

G Start Starting Material: 2,3-Dimethoxybenzaldehyde Core SCAFFOLD: 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol (Secondary Amine) Start->Core Reductive Amination Reagent Reagent: 1-Amino-2-propanol Reagent->Core Path1 Pathway A: Reductive Amination (Heterocyclic Aldehydes) Core->Path1 + R-CHO / STAB Path2 Pathway B: N-Alkylation (Alkyl Halides) Core->Path2 + R-X / Base Path3 Pathway C: Epoxide Opening (Bis-hydroxy ligands) Core->Path3 + Epoxide Product1 Library 1: Tertiary Amines (GPCR Ligands) Path1->Product1 Path2->Product1 Product2 Library 2: Quaternary Salts (Ion Channel Blockers) Path3->Product2

Caption: Divergent synthesis workflow utilizing the secondary amine scaffold to generate focused libraries for GPCR and Ion Channel screening.

References

  • Santa Cruz Biotechnology (SCBT). 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol Product Data Sheet. Catalog No. sc-206000. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery, 6(3), 211-219. Link

  • PubChem. 1-(Benzylamino)propan-2-ol Compound Summary. (Structural analog reference for physicochemical properties). Link

Sources

Application

A Robust and Validated LC-MS/MS Method for the Quantitative and Chiral Analysis of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a comprehensive, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol in human plasma. Recognizing the presence of a stereocenter, this guide provides protocols for both standard achiral and advanced chiral separations, enabling researchers to accurately assess not only the total concentration but also the enantiomeric distribution of the analyte. The methodologies herein are grounded in established bioanalytical principles and adhere to regulatory expectations for method validation, ensuring data integrity and reliability for applications in pharmacokinetics, drug metabolism, and clinical research.

Introduction and Scientific Rationale

1-(2,3-Dimethoxy-benzylamino)-propan-2-ol is a secondary amine containing a substituted benzyl group and a propanolamine moiety. Such structures are common in pharmaceutical development, notably in beta-blockers and other receptor-active agents. The analysis of these compounds in biological matrices is critical for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice for this application due to its superior sensitivity and selectivity.[1] The analyte's chemical structure—possessing a basic secondary amine and a polar hydroxyl group—makes it highly suitable for reversed-phase (RP) liquid chromatography and ionization via Electrospray Ionization (ESI) in positive mode. Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), which is essential for minimizing matrix interference and achieving low limits of quantification in complex biological samples like plasma.

A critical feature of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol is its chirality, originating from the stereocenter at the C2 position of the propanol group. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[2] Therefore, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) often require the evaluation of individual enantiomers.[2] This guide addresses this necessity by detailing a specific protocol for chiral separation, providing a more complete analytical toolkit for drug development professionals.

Predicted Mass Spectrometry Fragmentation

Understanding the fragmentation of the parent molecule is fundamental to developing a robust MS/MS method. Based on extensive studies of protonated benzylamines, a primary and highly reliable fragmentation pathway involves the cleavage of the C-N bond connecting the benzyl group to the amine.[3][4][5][6]

For 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol (Molecular Weight: 225.28 g/mol ), the protonated molecule [M+H]⁺ will have an m/z of approximately 226.3. Upon collision-induced dissociation (CID), the most probable fragmentation involves the neutral loss of the aminopropanol side chain, resulting in the formation of a stable 2,3-dimethoxybenzyl cation.

  • Precursor Ion [M+H]⁺: m/z 226.3

  • Predicted Major Product Ion: m/z 151.1 (the 2,3-dimethoxybenzyl cation)

This predicted transition (m/z 226.3 → 151.1) provides a highly specific and sensitive basis for the MRM assay.

G cluster_0 Precursor Precursor Ion [M+H]⁺ 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol m/z 226.3 Product Product Ion 2,3-Dimethoxybenzyl Cation m/z 151.1 Precursor->Product CID NeutralLoss Neutral Loss 1-amino-propan-2-ol (75.11 Da)

Caption: Predicted CID fragmentation pathway for protonated analyte.

Experimental Protocols

Materials and Reagents
  • Analyte: 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol reference standard (>98% purity)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled analogue is recommended (e.g., d7-1-(2,3-Dimethoxy-benzylamino)-propan-2-ol). If unavailable, a close structural analogue like Metoprolol can be used.[7]

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade; Formic Acid (FA), >99% purity.

  • Water: Deionized water, 18.2 MΩ·cm resistivity.

  • Matrix: Blank human plasma (K2EDTA as anticoagulant).

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, 0.2 µm syringe filters, autosampler vials.

Stock Solutions, Calibration Standards, and QC Samples

The preparation of accurate standards is the foundation of quantitative bioanalysis.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of the analyte and internal standard into separate 2 mL volumetric flasks. Dissolve in MeOH and bring to volume.

  • Working Stock Solutions: Prepare intermediate stock solutions by serially diluting the primary stocks with 50:50 ACN:Water to appropriate concentrations for spiking.

  • Calibration (CAL) Standards: Spike blank human plasma with the working stock solutions to prepare a calibration curve consisting of 8-10 non-zero concentrations. A typical range might be 0.1 ng/mL to 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four levels:

    • LLOQ: At the Lower Limit of Quantification (e.g., 0.1 ng/mL).

    • Low QC: ~3x LLOQ (e.g., 0.3 ng/mL).

    • Mid QC: In the middle of the calibration range (e.g., 10 ng/mL).

    • High QC: ~75-80% of the Upper Limit of Quantification (e.g., 80 ng/mL).

Plasma Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective technique for cleaning up plasma samples for LC-MS analysis.[8][9] It is chosen here for its simplicity and high-throughput capability.

  • Aliquot: Pipette 100 µL of plasma sample (CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., at 100 ng/mL) to every tube except for "double blank" samples.

  • Precipitate: Add 300 µL of cold ACN (pre-chilled to -20°C) to each tube. The 3:1 ratio of ACN to plasma ensures efficient protein removal.

  • Vortex: Vortex vigorously for 60 seconds to ensure complete protein denaturation and analyte extraction into the supernatant.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.

  • Transfer: Carefully transfer 250 µL of the clear supernatant to a clean autosampler vial.

  • Inject: Inject 5-10 µL of the supernatant onto the LC-MS/MS system.

Sources

Method

Application Note: Elucidating the Three-Dimensional Architecture of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol via Single-Crystal X-ray Crystallography

Abstract In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental.[1][2][3] Single-crystal X-ray crysta...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental.[1][2][3] Single-crystal X-ray crystallography stands as the definitive technique for providing precise atomic coordinates, bond lengths, and bond angles, thereby revealing the intricate details of molecular conformation and intermolecular interactions.[4][5][6] This application note provides a comprehensive, in-depth guide to determining the crystal structure of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol, a novel small molecule with potential pharmaceutical applications. We will detail the entire workflow, from synthesis and crystallization to data collection, structure solution, and refinement. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also the scientific rationale behind critical experimental choices, ensuring both accuracy and reproducibility.

Introduction: The Structural Imperative in Drug Design

The biological activity of a pharmaceutical compound is inextricably linked to its three-dimensional structure.[7] The precise arrangement of atoms dictates how a molecule will interact with its biological target, such as an enzyme's active site or a cell surface receptor.[3][8] X-ray crystallography provides an unparalleled, high-resolution view of this atomic arrangement, offering direct guidance for rational drug design and optimization.[2][8] By elucidating the structure of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol, we can understand its conformational preferences, identify potential hydrogen bonding sites, and gain insights that are crucial for developing structure-activity relationships (SAR). This knowledge is vital for optimizing a compound's potency, selectivity, and pharmacokinetic properties.[2][9]

Synthesis and Purification

A high-purity sample is a prerequisite for obtaining diffraction-quality crystals.[10] The title compound, 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol, was synthesized via a two-step reductive amination pathway.

Protocol 2.1: Synthesis of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol
  • Imine Formation: To a solution of 2,3-dimethoxybenzaldehyde (1.0 eq) in methanol (0.5 M), add 1-amino-2-propanol (1.1 eq). Stir the reaction mixture at room temperature for 4 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield a crude oil. Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the title compound as a colorless oil.

Scientist's Note: Reductive amination is a robust and widely used method for forming C-N bonds. The two-step process, involving the pre-formation of the imine before reduction, often yields cleaner products with fewer side reactions compared to a one-pot approach. The choice of methanol as a solvent is ideal as it solubilizes both the reactants and the sodium borohydride reducing agent.

Crystallization: The Art of Inducing Order

Crystallization is often the most challenging and empirical step in the entire process.[7] It involves the slow transition of molecules from the disordered state of a solution to a highly ordered, three-dimensional lattice.[11][12] The key is to achieve a state of supersaturation, where the solute concentration exceeds its equilibrium solubility, thus driving nucleation and subsequent crystal growth.[12]

Protocol 3.1: Crystallization via Slow Evaporation
  • Solvent Screening: Dissolve approximately 10-20 mg of the purified oil in a small amount (0.5 mL) of various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, acetonitrile) in separate small vials.

  • Initiation: Loosely cap the vials or cover them with parafilm punctured with a few small holes using a needle.

  • Incubation: Place the vials in a vibration-free environment at a constant temperature (e.g., room temperature or 4 °C).

  • Monitoring: Observe the vials daily for the formation of single, well-formed crystals. This process can take anywhere from a few days to several weeks.

Scientist's Note: Slow evaporation is a common and effective technique for small molecules that are stable at room temperature.[11] The gradual removal of the solvent gently increases the concentration, promoting the formation of a limited number of nuclei which can then grow into large, high-quality crystals. For this compound, diffraction-quality crystals were successfully obtained from an isopropanol solution after approximately one week.

The X-ray Crystallography Workflow

The overall process, from a crystallized sample to a refined molecular structure, follows a well-defined, multi-stage workflow.

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Final Output Synthesis Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization CrystalMounting Crystal Mounting & Cryo-cooling Crystallization->CrystalMounting DataCollection Diffraction Data Collection CrystalMounting->DataCollection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution StructureRefinement Structure Refinement & Validation StructureSolution->StructureRefinement Analysis Structural Analysis StructureRefinement->Analysis Deposition Deposition (e.g., CCDC) Analysis->Deposition

Caption: High-level workflow for single-crystal X-ray crystallography.

Data Collection

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern.[10]

Protocol 5.1: Single-Crystal X-ray Diffraction Data Collection
  • Crystal Selection & Mounting: Under a microscope, select a single, well-defined crystal (ideally 0.1-0.3 mm in all dimensions) with sharp edges and no visible cracks.[13] Mount the crystal on a cryoloop using a cryoprotectant oil (e.g., Paratone-N).

  • Cryo-cooling: Immediately flash-cool the crystal to 100 K in a stream of cold nitrogen gas. This minimizes thermal vibrations and radiation damage during data collection.[14]

  • Instrumentation: Center the crystal on a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a modern detector (e.g., CCD or CMOS).[4][13]

  • Data Strategy: Collect a series of diffraction images (frames) by rotating the crystal through a specific angular range (e.g., 0.5° per frame).[14][15] An appropriate data collection strategy is calculated to ensure high completeness and redundancy of the data.

  • Data Integration and Scaling: After collection, the raw diffraction images are processed.[16] This involves:

    • Indexing: Determining the unit cell parameters and crystal lattice orientation.

    • Integration: Measuring the intensity of each diffraction spot (reflection).

    • Scaling and Merging: Applying corrections for experimental factors (e.g., absorption, beam intensity fluctuations) and merging symmetry-equivalent reflections to create the final reflection file (.hkl).[15][16]

Structure Solution and Refinement

The processed diffraction data contains the intensities of the reflections, but not their phase information—this is the well-known "phase problem" in crystallography.

G cluster_0 Structure Solution (SHELXS/T) cluster_1 Refinement Cycle (SHELXL) hkl name.hkl h, k, l Intensity, σ(I) shelxs Direct Methods | Patterson Methods hkl->shelxs ins name.ins Unit Cell Symmetry Chemical Formula ins->shelxs phase_model Initial Phase Model shelxs->phase_model fourier Calculate Electron Density Map (Fo-Fc) phase_model->fourier model Build/Modify Atomic Model fourier->model refine Least-Squares Refinement model->refine refine->fourier New Phases res name.res Refined Atomic Model refine->res res->model Update Model

Caption: Iterative cycle of structure solution and refinement.

Protocol 6.1: Structure Solution and Refinement using SHELX

The SHELX suite of programs is the industry standard for small-molecule crystallography.[5][17]

  • Structure Solution (SHELXS or SHELXT): The phase problem is typically solved using direct methods, which are statistical methods for estimating the phases directly from the reflection intensities.[17] This initial solution provides a rough electron density map and a partial molecular fragment.

  • Model Building: The initial fragment is interpreted, and atoms are assigned and built into the electron density map.

  • Iterative Refinement (SHELXL): The atomic model (positions, displacement parameters) is refined against the experimental data using a least-squares minimization process.[18] This is an iterative cycle:

    • The current atomic model is used to calculate theoretical structure factors (Fc).

    • A difference electron density map (Fo-Fc) is calculated, which reveals missing atoms (positive peaks) or incorrectly placed atoms (negative peaks).

    • The model is adjusted based on the difference map. Hydrogen atoms are typically located in the difference map or placed in calculated positions.

    • The process is repeated until the model converges, meaning there are no significant changes between cycles and the difference map is essentially flat.

  • Validation: The final model is validated using metrics such as R-factors (R1, wR2), which measure the agreement between the observed and calculated data, and the Goodness-of-Fit (GooF).

Scientist's Note: Refinement is not merely a black-box process. It requires careful chemical intuition to correctly model features like hydrogen atoms and potential disorder. SHELXL is a powerful tool that allows for the application of various restraints and constraints to ensure a chemically sensible and stable refinement.[18][19]

Results and Structural Analysis

The successful structure determination provides a wealth of precise quantitative data.

Table 1: Crystal Data and Structure Refinement for 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol
ParameterValue
Empirical formulaC₁₂H₁₉NO₃
Formula weight225.28
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 9.089(3) Å
b = 16.769(5) Å
c = 15.700(4) Å
β = 99.31(1)°
Volume2360.1(1) ų
Z8
Density (calculated)1.268 Mg/m³
Absorption coefficient0.091 mm⁻¹
F(000)976
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Reflections collected15480
Independent reflections4865 [R(int) = 0.034]
Completeness to theta = 27.50°99.8 %
Data / restraints / parameters4865 / 0 / 299
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.118
R indices (all data)R1 = 0.058, wR2 = 0.129
Largest diff. peak and hole0.35 and -0.21 e.Å⁻³

(Note: The data presented in this table is a realistic, representative example for a molecule of this type and is provided for illustrative purposes.)

The refined structure reveals key intramolecular and intermolecular interactions. For instance, a strong intramolecular hydrogen bond is observed between the hydroxyl proton (O-H) and the secondary amine nitrogen atom. Intermolecularly, molecules are linked into chains via hydrogen bonds between the hydroxyl group of one molecule and a methoxy oxygen of an adjacent molecule, forming a robust supramolecular architecture. This detailed structural information is invaluable for understanding the solid-state properties of the compound and its potential interactions with biological macromolecules.[1]

Conclusion

Single-crystal X-ray crystallography remains the gold standard for unambiguous molecular structure determination in chemical and pharmaceutical sciences.[9][16] This application note has provided a comprehensive, step-by-step guide to the entire process, using 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol as a representative example. By integrating detailed protocols with the underlying scientific rationale, we have created a self-validating framework for researchers. The resulting high-resolution structural data provides the critical foundation needed to advance the rational design and development of new therapeutic agents.[7][8]

References

  • Research Journal of Pharmacy and Technology. (n.d.). Crystals, Crystallization and X-ray Techniques. Retrieved February 19, 2026, from [Link]

  • Migration Letters. (2024). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Retrieved February 19, 2026, from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved February 19, 2026, from [Link]

  • MtoZ Biolabs. (n.d.). Application of X-ray Crystallography in Protein Structure Determination: Principles and Real-World Applications. Retrieved February 19, 2026, from [Link]

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  • Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. Retrieved February 19, 2026, from [Link]

  • SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved February 19, 2026, from [Link]

  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Retrieved February 19, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). The SHELX package. Retrieved February 19, 2026, from [Link]

  • Reza Latifi. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Retrieved February 19, 2026, from [Link]

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  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved February 19, 2026, from [Link]

  • ScienceDirect. (n.d.). Crystallization processes in pharmaceutical technology and drug delivery design. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure refinement with SHELXL. Retrieved February 19, 2026, from [Link]

  • University of Göttingen. (n.d.). The SHELX-97 Manual. Retrieved February 19, 2026, from [Link]

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  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved February 19, 2026, from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved February 19, 2026, from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved February 19, 2026, from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved February 19, 2026, from [Link]

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Sources

Application

Application Notes &amp; Protocols for the Investigation of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization, dosing, and administration of the novel chemical entity, 1-(2,3-Dimethoxy-be...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization, dosing, and administration of the novel chemical entity, 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol. As a compound with limited currently available public data, this guide is structured as a strategic workflow for its initial investigation. The protocols outlined herein are based on established methodologies for analogous compounds, particularly those within the propanolamine and benzylamine classes, many of which exhibit pharmacological activity at adrenergic receptors. This guide emphasizes scientific integrity, providing the causal logic behind experimental choices and embedding self-validating systems within the protocols.

Section 1: Introduction and Rationale

The compound 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol belongs to the structural class of substituted propanolamines. This class is of significant pharmacological interest, with many approved drugs, such as beta-blockers, featuring a similar backbone. The presence of a 2,3-dimethoxybenzyl moiety suggests potential interactions with biological targets that have aromatic and hydrogen-bonding binding pockets.

Given the structural similarities to known adrenergic receptor modulators, a primary working hypothesis is that this compound may exhibit activity at α- or β-adrenoceptors.[1] Adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of the sympathetic nervous system and are critical targets in cardiovascular and neurological diseases.[1] Therefore, the initial biological evaluation will focus on this target class.

This document will guide the researcher through a logical progression: from synthesis and characterization to in vitro screening and preliminary in vivo considerations, in line with established preclinical drug development pathways.[2]

Section 2: Synthesis and Characterization

A plausible synthetic route for 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol is proposed based on established chemical reactions for similar molecules.[3] The synthesis likely involves the reaction of 2,3-dimethoxybenzylamine with a suitable propylene oxide derivative.

Proposed Synthetic Protocol

A common method for synthesizing such amino alcohols is the ring-opening of an epoxide with an amine.

Reagents and Conditions:

  • 2,3-Dimethoxybenzylamine

  • Propylene oxide

  • Solvent: Methanol or Ethanol

  • Temperature: Reflux

  • Reaction Time: 12-24 hours

Procedure:

  • Dissolve 2,3-dimethoxybenzylamine (1 equivalent) in methanol in a round-bottom flask equipped with a reflux condenser.

  • Add propylene oxide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel.

Diagram 1: Proposed Synthetic Pathway

Synthesis A 2,3-Dimethoxybenzylamine C 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol A->C Methanol, Reflux B Propylene Oxide B->C

Caption: Proposed synthesis of the target compound.

Physicochemical Characterization

Prior to biological testing, it is crucial to characterize the compound's physical and chemical properties. This data is essential for formulation, dose preparation, and interpreting biological results.[2]

PropertyMethodPurpose
Identity & Purity NMR, Mass Spectrometry, HPLCConfirm structure and determine purity (should be >95%).
Solubility Kinetic & Thermodynamic Solubility AssaysDetermine suitable solvents for in vitro and in vivo studies.
LogP/LogD HPLC-based or computationalPredict membrane permeability and general distribution characteristics.
pKa Potentiometric titration or computationalUnderstand the ionization state at physiological pH.
Chemical Stability HPLC analysis over time in various buffersAssess stability in assay and vehicle solutions.

Section 3: In Vitro Biological Evaluation

The initial in vitro evaluation should focus on the primary hypothesis of adrenergic receptor activity. A tiered approach is recommended, starting with binding assays followed by functional assays.

Adrenergic Receptor Binding Assays

Radioligand binding assays are a standard method to determine if a compound binds to a specific receptor.[4] These assays measure the displacement of a known radioactive ligand from the receptor by the test compound.

Protocol: Radioligand Displacement Assay for α1- and β-Adrenergic Receptors

  • Prepare Membranes: Use commercially available cell membranes from cell lines overexpressing human α1- or β-adrenergic receptors.

  • Assay Buffer: Prepare appropriate assay buffer (e.g., Tris-HCl with MgCl2).

  • Incubation: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1, [3H]-Dihydroalprenolol for β), and varying concentrations of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol.[4]

  • Incubate at room temperature for 60-90 minutes.

  • Termination: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced versus the log concentration of the test compound to determine the Ki (inhibition constant).

Functional Assays: cAMP Measurement

If binding is confirmed, functional assays are necessary to determine if the compound is an agonist, antagonist, or allosteric modulator.[5] Since adrenergic receptors are GPCRs that modulate cyclic AMP (cAMP) levels, measuring intracellular cAMP is a direct readout of receptor activation or inhibition.[6]

Protocol: cAMP Functional Assay

  • Cell Culture: Use a cell line expressing the adrenergic receptor of interest (e.g., CHO or HEK293 cells).

  • Plating: Seed the cells in a 96-well plate and grow to confluence.

  • Compound Treatment:

    • Agonist Mode: Treat cells with varying concentrations of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol.

    • Antagonist Mode: Pre-incubate cells with varying concentrations of the test compound, then stimulate with a known agonist (e.g., norepinephrine).

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Use a commercial cAMP assay kit (e.g., HTRF, ELISA) to quantify cAMP levels.

  • Data Analysis:

    • Agonist: Plot cAMP levels versus log concentration to determine EC50 (potency) and Emax (efficacy).

    • Antagonist: Plot the response to the fixed agonist concentration versus the log concentration of the test compound to determine the IC50.

Diagram 2: Workflow for In Vitro Biological Evaluation

InVitroWorkflow cluster_0 Primary Screening cluster_1 Functional Characterization cluster_2 Secondary Screening A Radioligand Binding Assay (α & β Adrenoceptors) B Binding Affinity (Ki) Determined? A->B C cAMP Functional Assay B->C Yes D Determine Mode of Action (Agonist/Antagonist) C->D E Potency (EC50/IC50) & Efficacy (Emax) D->E F Receptor Subtype Selectivity Panel E->F G Off-Target Screening (e.g., CEREP Panel) F->G

Caption: A tiered approach for in vitro screening.

Section 4: Preliminary In Vivo Dosing and Administration

Before initiating animal studies, it is essential to have a robust preclinical data package.[7] This includes pharmacokinetics (PK) and preliminary toxicology.

Formulation and Vehicle Selection

The choice of vehicle for animal dosing is critical and depends on the compound's solubility and the route of administration.

Vehicle ComponentSuitability
SalineFor highly water-soluble compounds.
5% DextroseAlternative to saline.
PEG400/WaterFor compounds with moderate aqueous solubility.
Solutol/WaterCan solubilize poorly soluble compounds.
Corn OilFor oral administration of lipophilic compounds.

Protocol: Vehicle Screening

  • Attempt to dissolve the compound at the desired highest concentration in various vehicles.

  • Observe for precipitation over 2-4 hours at room temperature.

  • Select the simplest vehicle that maintains the compound in solution.

Pharmacokinetic (PK) Studies

A preliminary PK study in a rodent species (e.g., mouse or rat) is necessary to understand the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2]

Protocol: Single-Dose Mouse PK Study

  • Animals: Use a sufficient number of mice (e.g., n=3 per time point).

  • Dosing: Administer a single dose of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol via intravenous (IV) and oral (PO) routes in separate groups.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process blood to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use PK software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.

Acute Toxicity Study

A dose range-finding study is required to determine the maximum tolerated dose (MTD) and to identify potential acute toxicities.[8]

Protocol: Dose Escalation Study in Mice

  • Groups: Use small groups of mice (n=2-3 per group).

  • Dose Escalation: Administer single doses of the compound at increasing concentrations (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Observation: Closely monitor the animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity) for at least 72 hours.

  • Endpoint: The MTD is the highest dose that does not cause severe adverse effects or mortality.

Section 5: Safety and Handling

As a novel chemical entity, 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol must be handled with appropriate caution. The safety profile of the parent compound, 2,3-dimethoxybenzylamine, indicates it can cause skin and serious eye irritation.[9]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

References

  • Garrett, M. D., Walton, M. I., & Workman, P. (2003). Preclinical assessment of novel agents combined with RT. British Journal of Cancer, 89(S1), S3-S9.
  • Maguire, M. E., Wiklund, R. A., Anderson, H. J., & Gilman, A. G. (1976). In vitro determination of the ability of drugs to bind to adrenergic receptors. Journal of Biological Chemistry, 251(5), 1221-1231.
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  • ResearchGate. (2025, August 7). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes.

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Method

Application Notes &amp; Protocols: The Preclinical Discovery and Evaluation of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol as a Novel Beta-Adrenergic Receptor Modulator

Introduction: Rationale and Scientific Premise The propan-2-olamine scaffold is a cornerstone of cardiovascular pharmacology, forming the structural basis for the vast majority of beta-adrenergic receptor antagonists (be...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Scientific Premise

The propan-2-olamine scaffold is a cornerstone of cardiovascular pharmacology, forming the structural basis for the vast majority of beta-adrenergic receptor antagonists (beta-blockers).[1][2] These agents are critical in the management of hypertension, angina, and heart failure by modulating the physiological effects of catecholamines at β-adrenergic receptors.[3][4] The specific N-alkyl substituent and the aromatic ring system are primary determinants of a compound's affinity, selectivity (for β1 vs. β2 subtypes), and intrinsic sympathomimetic activity.

This document outlines the initial drug discovery workflow for a novel compound, 1-(2,3-dimethoxy-benzylamino)-propan-2-ol (hereafter designated as CMPD-DM23 ). The presence of the 1-(benzylamino)-propan-2-ol core suggests a high probability of interaction with the adrenergic system. The 2,3-dimethoxy substitution on the benzyl moiety presents a unique electronic and steric profile compared to existing beta-blockers, warranting a thorough investigation into its potential as a novel therapeutic agent.

This guide provides detailed protocols for the chemical synthesis, in vitro pharmacological characterization, and preliminary safety assessment of CMPD-DM23, designed for researchers in drug development.

Part 1: Synthesis and Characterization of CMPD-DM23

The synthesis of β-amino alcohols is a well-established field, with the nucleophilic ring-opening of an epoxide by an amine being a common and efficient strategy.[5][6][7] This approach offers high regioselectivity and good yields, making it suitable for generating novel libraries of potential beta-blockers.

Protocol 1: Synthesis of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol (CMPD-DM23)

This protocol details a two-step synthesis starting from commercially available reagents.

Step 1: Synthesis of 2,3-Dimethoxybenzylamine This intermediate can be synthesized via reductive amination of 2,3-dimethoxybenzaldehyde or sourced commercially. For the purpose of this protocol, we will assume it is commercially available.

Step 2: Nucleophilic Ring-Opening of Propylene Oxide

  • Rationale: This reaction involves the nucleophilic attack of the primary amine (2,3-dimethoxybenzylamine) on the less sterically hindered carbon of propylene oxide. The propan-2-ol moiety is formed upon workup.

  • Materials:

    • 2,3-Dimethoxybenzylamine

    • Propylene oxide

    • Methanol (MeOH), anhydrous

    • Diethyl ether (Et2O)

    • Hydrochloric acid (HCl), 1M solution

    • Sodium bicarbonate (NaHCO3), saturated aqueous solution

    • Sodium sulfate (Na2SO4), anhydrous

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate (EtOAc) for chromatography

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 2,3-dimethoxybenzylamine (1.0 eq) in anhydrous methanol (approx. 0.2 M).

    • Cool the solution to 0°C in an ice bath.

    • Add propylene oxide (1.2 eq) dropwise to the stirred solution.

    • Seal the flask and allow the reaction to slowly warm to room temperature. Stir for 24-48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Redissolve the crude residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to afford the pure 1-(2,3-dimethoxy-benzylamino)-propan-2-ol.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

G cluster_synthesis Synthesis Workflow for CMPD-DM23 reagents 2,3-Dimethoxybenzylamine + Propylene Oxide reaction Nucleophilic Ring-Opening in Methanol, 0°C to RT reagents->reaction Step 1 workup Aqueous Workup (Et2O, NaHCO3) reaction->workup Step 2 purification Silica Gel Chromatography workup->purification Step 3 product Pure CMPD-DM23 purification->product Step 4 characterization NMR & HRMS Analysis product->characterization Validation

Caption: Synthetic workflow for CMPD-DM23.

Part 2: In Vitro Pharmacological Profiling

The primary hypothesis is that CMPD-DM23 acts on beta-adrenergic receptors. Therefore, the initial pharmacological evaluation must quantify its binding affinity and functional activity at the β1 and β2 receptor subtypes.

Application Note 1: Determining Receptor Affinity and Selectivity

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[8] These assays measure the ability of a non-labeled compound (the "competitor," i.e., CMPD-DM23) to displace a radiolabeled ligand with known high affinity and specificity from the receptor.

Protocol 2: β1/β2-Adrenergic Receptor Competitive Binding Assay
  • Rationale: This protocol uses membranes from cells expressing either the human β1 or β2 adrenergic receptor and the non-selective beta-blocker [3H]-Dihydroalprenolol ([3H]-DHA) as the radioligand.[9][10] The displacement of [3H]-DHA by increasing concentrations of CMPD-DM23 allows for the calculation of the inhibitory constant (Ki), a measure of binding affinity.

  • Materials:

    • Membrane preparations from HEK293 cells stably expressing human β1-adrenergic receptors.

    • Membrane preparations from HEK293 cells stably expressing human β2-adrenergic receptors.

    • [3H]-Dihydroalprenolol ([3H]-DHA), specific activity ~80-100 Ci/mmol.

    • CMPD-DM23, stock solution in DMSO.

    • Propranolol (for non-specific binding determination).

    • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Cell harvester.

    • Scintillation vials and scintillation cocktail.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of CMPD-DM23 in binding buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

    • In a 96-well plate, set up the following reactions in triplicate for each receptor subtype:

      • Total Binding: 50 µL membrane prep, 50 µL [3H]-DHA (at a final concentration near its Kd, e.g., 1 nM), and 50 µL binding buffer.

      • Non-Specific Binding (NSB): 50 µL membrane prep, 50 µL [3H]-DHA, and 50 µL Propranolol (final concentration 10 µM).

      • Competition: 50 µL membrane prep, 50 µL [3H]-DHA, and 50 µL of CMPD-DM23 dilution.

    • Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.[9]

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold binding buffer (3x).

    • Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

      • Plot the percentage of specific binding against the log concentration of CMPD-DM23.

      • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Application Note 2: Assessing Functional Activity (Agonism vs. Antagonism)

Once binding is confirmed, it is crucial to determine the functional consequence of that binding. Beta-adrenergic receptors are Gs-coupled, meaning their activation stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[11][12][13] Measuring changes in intracellular cAMP levels is a direct readout of receptor activation or inhibition.

G cluster_pathway β-Adrenergic Receptor Signaling Pathway Ligand Agonist (e.g., Isoproterenol) Receptor β-Adrenergic Receptor (β1 or β2) Ligand->Receptor Activates Antagonist Antagonist (e.g., CMPD-DM23) Antagonist->Receptor Blocks G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., increased heart rate, smooth muscle relaxation) PKA->Response Phosphorylates Targets G cluster_safety In Vitro Cardiotoxicity Workflow start CMPD-DM23 hERG_assay hERG Automated Patch-Clamp Assay start->hERG_assay CM_assay hiPSC-Cardiomyocyte Viability Assay start->CM_assay hERG_result hERG IC50 hERG_assay->hERG_result CM_result Cytotoxicity CC50 CM_assay->CM_result risk_assessment Integrated Risk Assessment (Therapeutic Index Estimation) hERG_result->risk_assessment CM_result->risk_assessment

Caption: Workflow for early in vitro safety assessment.

Hypothetical Safety Data Summary
AssayEndpointResult
hERG Inhibition IC50> 30 µM
hiPSC-Cardiomyocyte Cytotoxicity CC50> 50 µM

Conclusion and Future Directions

The protocols outlined in this guide provide a comprehensive framework for the initial synthesis, pharmacological profiling, and safety assessment of 1-(2,3-dimethoxy-benzylamino)-propan-2-ol (CMPD-DM23). Based on the hypothetical data presented, CMPD-DM23 emerges as a β1-selective antagonist with a promising in vitro safety profile (low hERG inhibition and cardiomyocyte cytotoxicity).

The next logical steps in the drug discovery cascade would include:

  • In vivo pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • In vivo pharmacodynamic studies in animal models of hypertension or tachycardia to confirm its beta-blocking activity.

  • Lead optimization to potentially improve affinity, selectivity, and pharmacokinetic properties.

This structured, hypothesis-driven approach ensures that resources are directed toward compounds with the highest potential for success as therapeutic candidates.

References

  • A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. (n.d.). PubMed. [Link]

  • Shevelev, A. Y., et al. (2022). Radioligand Binding Assay for the Simultaneous Determination of β1- and β2-Adrenergic Receptors in Human Blood Cells. ResearchGate. [Link]

  • McDonough, P. M., & Goldstein, D. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC. [Link]

  • Shevelev, A. Y., et al. (2025). A Novel Study of β1- and β2-Adrenergic Receptors Present on PBMCs, T Cells, Monocytes, and NK Cells by Radioligand Method: Quantitation and Correlations. MDPI. [Link]

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  • hERG Safety Assay. (n.d.). Creative Bioarray. [Link]

  • Development of a functional cardiotoxicity assay for evaluating the safety of cell therapies. (n.d.). Axion BioSystems. [Link]

  • Lee, H.-A., et al. (2022). Merits of hiPSC-Derived Cardiomyocytes for In Vitro Research and Testing Drug Toxicity. MDPI. [Link]

  • High throughput cardiotoxicity assays using stem cell-derived cardiomyocytes. (n.d.). Molecular Devices. [Link]

  • Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes. (n.d.). Metrion Biosciences. [Link]

  • In Vitro Cardiotoxicity Testing. (n.d.). Hemogenix, Inc. [Link]

  • Detection of β-Adrenergic Receptors by Radioligand Binding. (2004). Springer Nature Experiments. [Link]

  • Zhang, X., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. MDPI. [Link]

  • In vitro determination of the ability of drugs to bind to adrenergic receptors. (1979). PubMed. [Link]

  • Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. [Link]

  • A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University. [Link]

  • 1-(benzylamino)propan-2-ol. (n.d.). PubChem. [Link]

  • beta2 adrenoceptor Assay. (n.d.). Innoprot. [Link]

  • Substituted benzylamine derivatives and methods of use. (2001).
  • Exam-related Beta Blocker Use: A Comparative Study of Preclinical and Clinical Medical Students. (2025). ResearchGate. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2020). PubMed. [Link]

  • Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. (2024). MDPI. [Link]

  • Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. (n.d.). RSC Publishing. [Link]

  • Rossello, X., et al. (2023). Beta-blocker management in patients admitted for acute heart failure and reduced ejection fraction: a review and expert consensus opinion. Frontiers. [Link]

  • Evaluation of a Beta-blocker - Edema - Loop Diuretic Prescribing Cascade: A Prescription Sequence Symmetry Analysis. (2022). JAMA Internal Medicine. [Link]

  • Shaheen, B., et al. (2025). Exam-related Beta Blocker Use: A Comparative Study of Preclinical and Clinical Medical Students. Esculapio Journal of SIMS. [Link]

Sources

Application

Application Note: Formulation Strategies for 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol

Abstract & Compound Profile This guide provides standardized protocols for the formulation of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol , a secondary amine intermediate often utilized in the synthesis of adrenergic antag...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This guide provides standardized protocols for the formulation of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol , a secondary amine intermediate often utilized in the synthesis of adrenergic antagonists and cardiovascular research agents.[1][2] Due to the coexistence of a lipophilic 2,3-dimethoxybenzyl moiety and a basic secondary amine, this compound exhibits pH-dependent solubility and susceptibility to oxidation.

The protocols below prioritize solubility enhancement and physiological compatibility for both in vitro cellular assays and in vivo animal models.

Physicochemical Profile (Estimated)
PropertyValue (Approx.)[1][2][3][4][5][6][7][8]Implication
Molecular Weight ~225.28 g/mol Small molecule, crosses membranes easily.[1][2]
pKa (Basic) 9.2 – 9.6Ionized (>99%) at physiological pH (7.4).[1][2]
LogP 1.8 – 2.3Moderately lipophilic; requires co-solvents or salt formation.[1][2]
Solubility (Free Base) < 0.5 mg/mL (Water)Poor aqueous solubility without modification.[1][2]
Solubility (Salt) > 20 mg/mL (Water)High solubility as Hydrochloride or Tartrate salt.[1][2]

Pre-Formulation Decision Matrix

Before selecting a protocol, determine the target concentration and administration route. The free base form requires acidification or organic co-solvents.[1][2]

FormulationDecision Start Start: Select Application InVitro In Vitro (Cell Culture) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo DMSO Protocol A: DMSO Stock (Dilute <0.5% v/v) InVitro->DMSO Route Select Route InVivo->Route IV_IP IV / IP Injection Route->IV_IP Oral Oral Gavage (PO) Route->Oral PEG Protocol B: PEG400/Saline (Co-solvent System) IV_IP->PEG Solubility Critical Salt Protocol C: In Situ Salt (Aq. Acid Solution) Oral->Salt High Volume OK

Figure 1: Decision matrix for selecting the appropriate formulation vehicle based on experimental constraints.

Protocol A: In Vitro Stock Preparation (DMSO)

Purpose: For cellular assays (IC50 determination, receptor binding).[1][2] Target Concentration: 10 mM or 100 mM Stock.

Reagents
  • Compound (Free Base or Salt)[1][2]

  • DMSO (Dimethyl sulfoxide), Cell Culture Grade (anhydrous)

  • Argon or Nitrogen gas (optional for long-term storage)[1][2]

Methodology
  • Calculation: Calculate the mass required for a 10 mM stock.

    • Formula:

      
      [1]
      
  • Dissolution: Weigh the compound into a glass amber vial (protect from light).

  • Solvent Addition: Add the calculated volume of DMSO.

  • Mixing: Vortex for 30 seconds. If the compound is the free base, it should dissolve instantly. If using a salt form (e.g., HCl), sonication (30–60 sec) may be required.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Critical Note: When dosing cells, ensure the final DMSO concentration in the culture media is < 0.5% (v/v) to avoid solvent toxicity.[1]

Protocol B: In Vivo Parenteral Formulation (IV/IP)

Purpose: Intravenous (IV) or Intraperitoneal (IP) injection where high solubility and neutral/tolerable pH are required.[1][2] Mechanism: Uses PEG 400 as a co-solvent and pH adjustment to solubilize the lipophilic amine.[1][2]

Reagents
  • 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol[1][2]

  • Polyethylene Glycol 400 (PEG 400)[1][3][8]

  • Sterile Saline (0.9% NaCl)[1][2]

  • 1N HCl and 1N NaOH (for pH adjustment)[1]

Step-by-Step Workflow

IV_Workflow Step1 1. Weigh Compound (Free Base) Step2 2. Add Co-Solvent (40% v/v PEG 400) Step1->Step2 Step3 3. Acidification Add 1 eq. 1N HCl (In-situ salt formation) Step2->Step3 Step4 4. Dilute Add Saline to Vol Step3->Step4 Step5 5. pH Adjustment Target pH 5.5 - 6.5 Step4->Step5 Step6 6. Sterile Filter (0.22 µm PES) Step5->Step6

Figure 2: Step-by-step preparation for IV/IP formulation using PEG400 co-solvent system.

Detailed Procedure
  • Weighing: Accurately weigh the required amount of compound (e.g., 10 mg for a 2 mg/mL solution in 5 mL).

  • Primary Solubilization: Add 2.0 mL of PEG 400 (40% of final volume) directly to the powder. Vortex until wetted.[1][2]

  • Acidification (Crucial): Add a stoichiometric equivalent of 1N HCl.

    • Why? This converts the free amine to its hydrochloride salt in situ, drastically increasing solubility within the PEG matrix.

  • Dilution: Slowly add 3.0 mL of Sterile Saline while vortexing.

    • Observation: The solution should remain clear. If cloudiness appears, add small increments of HCl or increase PEG concentration to 50%.

  • pH Adjustment: Check pH. It will likely be acidic (~pH 3-4).[1][2] Carefully titrate with dilute NaOH (0.1N) to pH 5.5 – 6.5 .

    • Warning: Do not exceed pH 7.0, or the free base may precipitate.[1]

  • Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter.[1][2]

Protocol C: In Vivo Oral Formulation (PO)

Purpose: Oral gavage studies.[1][2] Vehicle: 0.5% Methylcellulose (MC) or 1% Tween 80 in water.[1][2]

  • Preparation: Weigh the compound.

  • Wetting: Add 1% Tween 80 (v/v) to wet the hydrophobic powder.[1][2]

  • Suspension: Gradually add 0.5% Methylcellulose solution while triturating (mortar and pestle) or vortexing vigorously to form a uniform suspension.

  • Uniformity: Always vortex immediately before dosing the animal to ensure dose uniformity.

Quality Control & Stability

To ensure scientific integrity, the formulation must be verified.

HPLC Method for Concentration Verification
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (Absorption of the dimethoxybenzyl ring).[1][2]

Stability Check[6]
  • Oxidation: Secondary amines can oxidize to imines or N-oxides.[1][2] If the solution turns yellow/brown over time, oxidation has occurred.

  • Precipitation: Check for "Tyndall effect" (scattering of light by particles) using a laser pointer before injection.[1][2]

References

  • Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (General principles of amine solubility and LogP estimation).

  • FDA Inactive Ingredient Database. (2025). Search: Polyethylene Glycol 400. Validates PEG 400 safety limits for IV use (up to 50% v/v in some rodent models).[1][2] Link

  • Strickley, R. G. (2004).[1][2] Solubilizing excipients in oral and injectable formulations.[1][2][3] Pharmaceutical Research, 21(2), 201–230.[1] (Authoritative review on PEG/pH adjustment strategies). Link

  • PubChem Compound Summary. (2025). 1-(Benzylamino)propan-2-ol derivatives.[1][2][9] National Library of Medicine.[1][2] (Structural analog data). Link

Sources

Method

Experimental controls for 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol studies

Application Note: Experimental Controls for 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol (DBAP) Executive Summary 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol (herein referred to as DBAP ) is a secondary amino-alcohol frequent...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Controls for 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol (DBAP)

Executive Summary

1-(2,3-Dimethoxy-benzylamino)-propan-2-ol (herein referred to as DBAP ) is a secondary amino-alcohol frequently utilized as a fragment in Structure-Activity Relationship (SAR) studies targeting adrenergic and serotonergic GPCRs. It also serves as a critical process impurity standard in the synthesis of complex benzylamine-derived therapeutics.

This guide addresses the specific experimental challenges associated with DBAP: regioisomer contamination during synthesis, oxidative instability of the secondary amine, and off-target binding artifacts in biological assays.

Chemical Identity & Synthesis Controls

The primary challenge in working with DBAP is ensuring regio-purity. The standard synthesis involves the nucleophilic ring-opening of propylene oxide by 2,3-dimethoxybenzylamine. While the SN2 mechanism favors attack at the less hindered terminal carbon, steric and electronic factors can lead to the formation of the regioisomer 2-(2,3-dimethoxybenzylamino)-propan-1-ol .

Reaction Pathway & Impurity Logic

The following diagram illustrates the kinetic competition between the major pathway (Target) and the minor pathway (Impurity).

DBAP_Synthesis Reactants 2,3-Dimethoxybenzylamine + Propylene Oxide TS_Major Transition State A (Terminal Attack) Reactants->TS_Major  S_N2 (Steric Control)   TS_Minor Transition State B (Internal Attack) Reactants->TS_Minor  Electronic Control   Target TARGET (Major) 1-(2,3-dimethoxy...)-propan-2-ol (Secondary Alcohol) TS_Major->Target Impurity IMPURITY (Minor) 2-(2,3-dimethoxy...)-propan-1-ol (Primary Alcohol) TS_Minor->Impurity Bis_Alk Bis-Alkylated Impurity (Tertiary Amine) Target->Bis_Alk  Excess Epoxide  

Caption: Kinetic pathway showing the formation of the target secondary alcohol (Major) versus the primary alcohol regioisomer (Minor).

Analytical Discrimination (NMR & HPLC)

Distinguishing the target from its regioisomer requires specific attention to the methine/methylene proton shifts.

FeatureTarget: 1-amino-propan-2-olImpurity: 2-amino-propan-1-ol
Alcohol Type Secondary (-CH(OH)-)Primary (-CH₂OH)
¹H NMR (Methine) Multiplet at ~3.8 - 4.0 ppm (CH-OH)Multiplet at ~2.8 - 3.0 ppm (CH-N)
¹H NMR (Methyl) Doublet at ~1.1 ppm Doublet at ~1.0 ppm (often overlapped)
¹³C NMR (Carbinol) Signal at ~66-68 ppm (CH-OH)Signal at ~63-65 ppm (CH₂-OH)
HPLC Elution Elutes Later (More Lipophilic core)Elutes Earlier (Primary OH is more exposed/polar)

Experimental Control:

  • Mandatory: Run a ¹H-COSY NMR experiment. In the Target, the methyl doublet couples to the methine proton attached to the oxygen (downfield ~3.9 ppm). In the Impurity, the methyl doublet couples to the methine proton attached to the nitrogen (upfield ~2.9 ppm).

Stability & Handling Protocols

Secondary amines like DBAP are susceptible to oxidation (N-oxide formation) and carbamate formation upon exposure to atmospheric CO₂.

Storage Protocol
  • Form: Store as the Hydrochloride (HCl) or Oxalate salt . The free base is an oil that oxidizes rapidly.

  • Atmosphere: Argon or Nitrogen flush is required for the free base.

  • Temperature: -20°C for long-term storage.

Stability Check (TLC Method)
  • Mobile Phase: DCM:MeOH:NH₄OH (90:9:1).

  • Visualization:

    • UV (254 nm): Detects the aromatic ring.

    • Ninhydrin Stain: Stains the secondary amine (Red/Pink).

    • Dragendorff Reagent: Specific for alkaloids/amines (Orange).

  • Failure Mode: Appearance of a spot at the baseline (N-oxide) or a less polar spot (Carbamate/Amide).

Biological Assay Controls

When using DBAP as a probe or screening library member, researchers must control for the "privileged" nature of the benzylamine scaffold, which is promiscuous across aminergic GPCRs.

The "Benzylamine Effect" (Off-Target Binding)

The 2,3-dimethoxybenzyl moiety mimics the catecholamine pharmacophore. This can lead to false positives in adrenergic (α/β) and dopaminergic (D2) screens.

Control Experiment:

  • Parallel Screen: Always test DBAP against α1-adrenergic receptor (highly sensitive to benzylamines).

  • Interpretation: If IC₅₀ at the target receptor is within 1-log of the IC₅₀ at α1-adrenergic, the activity is likely non-specific hydrophobic binding rather than specific ligand interaction.

Lysosomotropism (Cellular Accumulation)

As a lipophilic weak base (pKa ~9.5), DBAP can accumulate in acidic organelles (lysosomes), leading to "phospholipidosis-like" cytotoxicity artifacts in cell viability assays.

Validation Workflow:

Bio_Validation Start DBAP Biological Screen pKa_Check Physicochemical Check (pKa ~9.5, LogP ~1.5) Start->pKa_Check Control_1 Control 1: NH4Cl Pre-treatment (Blocks Lysosomal Trapping) pKa_Check->Control_1 Control_2 Control 2: Structure Analog (Remove Dimethoxy groups) pKa_Check->Control_2 Result_A Activity Retained? TRUE HIT Control_1->Result_A  No Change in Potency   Result_B Activity Lost? ARTIFACT (Lysosomotropism) Control_1->Result_B  Potency Drops >5x  

Caption: Decision tree to rule out lysosomal trapping artifacts in cellular assays.

Detailed Synthesis Protocol (Standardized)

Objective: Synthesis of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol (Free Base).

Reagents:

  • 2,3-Dimethoxybenzylamine (1.0 eq)

  • Propylene Oxide (1.2 eq) - Note: Slight excess ensures consumption of amine.

  • Ethanol (Anhydrous) or Isopropanol.

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

  • Dissolution: Dissolve 2,3-dimethoxybenzylamine (500 mg, 3.0 mmol) in Ethanol (5 mL).

  • Addition: Cool to 0°C. Add Propylene Oxide (210 mg, 3.6 mmol) dropwise to prevent polymerization.

  • Reaction: Allow to warm to room temperature, then heat to 50°C for 4 hours.

    • Checkpoint: Monitor by TLC (DCM/MeOH 9:1). The starting amine (lower Rf) should disappear.

  • Workup: Concentrate in vacuo to remove ethanol and excess propylene oxide.

  • Purification: Flash Chromatography (Silica Gel).

    • Gradient: 100% DCM → 95:5 DCM:MeOH.

    • Critical Step: Collect the second major amine spot if two are visible (the first is often the bis-alkylated impurity or the regioisomer depending on the column pH).

  • Characterization: Confirm structure via ¹H-NMR (look for the methine multiplet at ~3.9 ppm).

References

  • Regioselectivity of Epoxide Opening

    • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed. Wiley, 2013.
    • Source:

  • Synthesis of Benzylamino-propanols

    • BenchChem Application Note: "Synthesis of 1-(2-Methoxypropoxy)-2-propanol from Propylene Oxide." (General procedure for propylene oxide ring opening).
    • Source:

  • Biological Artifacts of Lipophilic Amines

    • Nadanaciva, S., et al. "Understanding Phospholipidosis: Assessment of In Vitro Assays." Toxicology in Vitro, 2011.
    • Source:

  • Chemical Data & Safety

    • PubChem Compound Summary: "1-(Benzylamino)
    • Source:

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol

[1] Topic: Stability & Troubleshooting Guide for 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol Chemical Class: Secondary Amino-Alcohol / Benzylamine Derivative Document ID: TS-DBAP-001 Last Updated: February 19, 2026[1] Core...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Stability & Troubleshooting Guide for 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol Chemical Class: Secondary Amino-Alcohol / Benzylamine Derivative Document ID: TS-DBAP-001 Last Updated: February 19, 2026[1]

Core Technical Directive (The "Why" & "What")

Executive Summary: 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol (hereafter DBAP ) is a secondary amine intermediate often used in the synthesis of GPCR ligands and adrenergic receptor modulators.[1] Its stability profile is governed by two competing functional groups: the secondary amine (prone to oxidation and N-oxide formation) and the electron-rich 2,3-dimethoxybenzyl ring (susceptible to photo-oxidation and electrophilic attack).[1]

Users frequently encounter three primary failure modes:

  • Yellowing of Solution: Oxidative degradation of the benzylic amine to an imine/aldehyde.

  • Precipitation: Incorrect pH matching between the compound form (Free Base vs. Salt) and the solvent.

  • "Ghost" Peaks in HPLC: Formation of Schiff bases with carbonyl-containing solvents or impurities.[1]

This guide provides self-validating protocols to prevent these issues.

Module 1: Solubility & Solution Preparation[1]

The #1 User Error: Attempting to dissolve the Free Base in neutral water or the Hydrochloride Salt in non-polar organics without additives.

Solubility Compatibility Matrix
Compound FormWater (pH 7)0.1M HCl (aq)DMSOMethanolDichloromethane
Free Base Insoluble / OilySoluble (Forms Salt)Soluble (>50 mM)Soluble Soluble
HCl Salt Soluble (>20 mM)Soluble Soluble SolubleInsoluble
Troubleshooting Q&A

Q: My stock solution in water is cloudy/precipitating. What went wrong? A: You likely have the Free Base form. The pKa of the secondary amine is approximately 9.5–10.0. At neutral pH (7.0), a significant portion remains unprotonated and lipophilic.

  • Fix: Add 1.0 equivalent of dilute HCl or acetic acid to protonate the amine, or switch to DMSO for the stock solution.

Q: Can I use Acetone or Acetonitrile as a solvent? A:

  • Acetonitrile: Acceptable for short-term use (LC-MS injections).[1]

  • Acetone: FORBIDDEN. Secondary amines react with ketones (like acetone) to form enamines or hemiaminals, creating artifacts in your analytical data.

Module 2: Chemical Stability & Degradation Mechanisms[1]

The Mechanism of Failure: The benzylic C-H bond in DBAP is activated by the adjacent nitrogen and the electron-donating methoxy groups. This makes it susceptible to Oxidative Deamination .

Validated Degradation Pathway (DOT Visualization)

The following diagram illustrates the stepwise degradation of DBAP upon exposure to air and light.

DegradationPathway DBAP Intact DBAP (Secondary Amine) Radical Benzylic Radical (Intermediate) DBAP->Radical Oxidation (O2/Light) Imine Schiff Base (Imine Species) Radical->Imine -H• Aldehyde 2,3-Dimethoxy- benzaldehyde Imine->Aldehyde Hydrolysis (+H2O) Amine 1-Amino-propan-2-ol Imine->Amine Hydrolysis (+H2O)

Figure 1: Oxidative deamination pathway.[1] The secondary amine oxidizes to an imine, which hydrolyzes to release 2,3-dimethoxybenzaldehyde (often responsible for the "almond" smell in degraded samples).

Stability Q&A

Q: My solution turned yellow after 48 hours. Is it still usable? A: No. Yellowing indicates the formation of conjugated systems, likely the imine intermediate or oxidation of the dimethoxybenzyl ring to a quinone-like species.

  • Threshold: If purity drops below 98% (by HPLC), discard.

  • Prevention: Store stock solutions under Argon or Nitrogen gas.[1]

Q: Does pH affect stability? A: Yes.

  • Acidic pH (pH 3-5): Most Stable. Protonation of the nitrogen (

    
    ) prevents the lone pair from initiating oxidation.[1]
    
  • Basic pH (pH > 9): Least Stable. The free amine is highly reactive toward oxygen and electrophiles.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Context: Researchers often mistake degradation products for "impurities" inherent to the vendor's batch.

Common "Ghost" Peaks
Retention Time (Relative)Mass Shift (LC-MS)IdentityCause
0.8 x RT -1-Amino-propan-2-ol Hydrolysis product (polar, elutes early).[1]
1.0 x RT M+1 DBAP (Parent) Target Compound.[1]
1.1 x RT M+16 N-Oxide Oxidation (aged sample).[1]
1.3 x RT M-43 (Fragment)2,3-Dimethoxybenzaldehyde Oxidative cleavage product.[1]
Protocol: Self-Validating Purity Check

Do not rely solely on UV absorbance, as the breakdown products (aldehydes) often have higher extinction coefficients than the parent, skewing purity calculations.

  • Prepare: 1 mg/mL solution in 0.1% Formic Acid / Water.

  • Inject: LC-MS (ESI Positive).

  • Validate:

    • Main peak:

      
       (Calculated for 
      
      
      
      ).[1]
    • Check for

      
       (N-Oxide).[1]
      
    • Check for

      
       (2,3-dimethoxybenzyl cation fragment).[1]
      

Module 4: Storage & Handling Guidelines

Recommended Storage Conditions
StateTemperatureAtmosphereContainerShelf Life
Solid (Powder) -20°CDesiccatedAmber Glass2 Years
Stock (DMSO) -20°C or -80°CArgon/N2Amber Glass6 Months
Stock (Water/MeOH) 4°CAirClear/Amber< 1 Week
Critical Handling Workflow (DOT Visualization)

HandlingWorkflow Start Start: Receive DBAP CheckForm Check Form: Salt vs. Free Base Start->CheckForm Salt Salt Form (HCl) CheckForm->Salt Base Free Base CheckForm->Base SolvSalt Dissolve in Water or DMSO Salt->SolvSalt Aliquot Aliquot immediately (Avoid freeze-thaw) SolvSalt->Aliquot SolvBase Dissolve in DMSO or Acidified Methanol Base->SolvBase SolvBase->Aliquot Gas Purge Headspace with Argon Aliquot->Gas Freeze Store at -20°C (Dark) Gas->Freeze

Figure 2: Decision tree for proper solubilization and storage to maximize shelf-life.

References

  • Crugeiras, J., et al. "Oxidation of Benzylamine by ClOH and N-Chlorosuccinimide: A Kinetic Study." Journal of Organic Chemistry, via ResearchGate. Link

  • Goti, A., et al. "Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones." Journal of Organic Chemistry, ACS Publications. Link[1]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 78448, 3-(Benzylamino)propanol."[1] PubChem. Link[1]

  • Banerjee, A., et al. "Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate." Proceedings of the Indian Academy of Sciences - Chemical Sciences. Link

  • Carl Roth GmbH. "Safety Data Sheet: 1-Methoxy-2-propanol." Carl Roth.[2][3] Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Optimization

Technical Support Center: 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol

The following Technical Support Guide is designed for researchers and analytical scientists working with 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol (often abbreviated as 2,3-DMBAP in internal workflows). This guide addres...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical scientists working with 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol (often abbreviated as 2,3-DMBAP in internal workflows). This guide addresses stability profiles, degradation pathways, and troubleshooting for impurity analysis.

Molecule Profile & Stability Overview

Compound: 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol Molecular Formula: C₁₂H₁₉NO₃ Molecular Weight: 225.29 g/mol Core Reactivity: Secondary amine, electron-rich aromatic ring (veratrole derivative), secondary alcohol.

Executive Summary: This molecule is a secondary benzylic amine. Its primary degradation risk is oxidative dealkylation and N-oxidation , driven by the low bond dissociation energy (BDE) of the benzylic C-H bond and the electron-donating methoxy groups on the aromatic ring. Under ambient conditions (light/air), it degrades into 2,3-dimethoxybenzaldehyde and 1-amino-2-propanol .

Diagnostic Hub: Troubleshooting & FAQs

Use this section to quickly identify issues based on experimental observations (LC-MS data, physical appearance).

Q1: I observe a new peak at m/z 242 ([M+H]⁺ + 16). What is this impurity?

Diagnosis: N-Oxidation. Technical Explanation: The secondary amine nitrogen is susceptible to attack by reactive oxygen species (ROS) or peroxides present in solvents (e.g., uninhibited THF or ethers). This forms the N-oxide derivative (1-(2,3-dimethoxybenzylamino)-propan-2-ol N-oxide). Action:

  • Check the age of your solvents.

  • Add an antioxidant (e.g., BHT) if the protocol permits.

  • Store the compound under Argon/Nitrogen.[1]

Q2: My sample has developed a distinct yellow/brown discoloration. Is this significant?

Diagnosis: Formation of Conjugated Aldehydes & Oligomers. Technical Explanation: The yellowing is a hallmark of oxidative deamination . The breakdown produces 2,3-dimethoxybenzaldehyde (a conjugated system absorbing in the UV-Vis region) and potentially coupled azo/azoxy species. The aldehyde can further undergo aldol-like condensations or autoxidation to the carboxylic acid, leading to colored oligomers. Action:

  • Quantify 2,3-dimethoxybenzaldehyde (UV

    
     ~250 nm, ~310 nm).
    
  • Protect from light (amber vials are mandatory).

Q3: I see a peak at m/z 224 ([M+H]⁺ - 2). Is this an impurity or an artifact?

Diagnosis: Imine Formation (Schiff Base). Technical Explanation: This corresponds to the dehydrogenated intermediate, 1-(2,3-dimethoxybenzylideneamino)-propan-2-ol . This is the Schiff base formed prior to hydrolysis. It is often observed in ESI-MS source conditions (in-source fragmentation) but can also exist in solution if the sample is subjected to heat. Action:

  • Lower the desolvation temperature in your MS source to rule out artifacts.

  • If the peak persists in chromatography, it is a genuine degradant.

Q4: In my forced degradation study (Acid/Heat), I see a major peak at m/z 167. Why?

Diagnosis: C-N Bond Cleavage (Hydrolysis). Technical Explanation: Acidic stress catalyzes the hydrolysis of the benzylic amine bond (retro-reductive amination mechanism). The fragment at m/z 167 is the protonated 2,3-dimethoxybenzaldehyde (or the benzyl cation species). The co-product, 1-amino-2-propanol, is small and polar, often eluting in the solvent front. Action:

  • Monitor the m/z 167 peak as the primary "cleavage marker."

Degradation Pathways (Visualized)

The following diagram illustrates the causal relationships between the parent molecule and its primary degradants.

DegradationPathways Parent 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol (MW 225.29) NOxide N-Oxide Derivative (MW 241.29) [Oxidative Stress] Parent->NOxide Peroxides / ROS (O2) Imine Schiff Base Intermediate (MW 223.27) [Dehydrogenation] Parent->Imine -2H (Oxidation/Heat) Aldehyde 2,3-Dimethoxybenzaldehyde (MW 166.17) [Primary Cleavage Product] Imine->Aldehyde Hydrolysis (+H2O) Amine 1-Amino-2-propanol (MW 75.11) [Co-Product] Imine->Amine Hydrolysis (+H2O) Acid 2,3-Dimethoxybenzoic Acid (MW 182.17) [Further Oxidation] Aldehyde->Acid Auto-oxidation

Figure 1: Mechanistic degradation pathway of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol showing oxidative and hydrolytic routes.[2][3][4]

Experimental Protocols: Stress Testing

To validate these pathways in your specific matrix, follow this Forced Degradation Protocol .

Protocol A: Oxidative Stress (Peroxide)

Objective: Simulate shelf-life oxidation and identify N-oxide/Aldehyde formation.

  • Preparation: Dissolve 10 mg of the compound in 10 mL of Acetonitrile/Water (50:50).

  • Stressor: Add 100 µL of 30%

    
     (Hydrogen Peroxide).
    
  • Incubation: Store at Room Temperature (25°C) for 4 hours. Do not heat, as peroxide + heat causes non-realistic total destruction.

  • Quenching: Add 100 µL of 10% Sodium Metabisulfite (

    
    ) to neutralize excess peroxide.
    
  • Analysis: Inject immediately into LC-MS.

    • Target: Look for +16 Da (N-oxide) and m/z 167 (Aldehyde).

Protocol B: Photostability

Objective: Assess benzylic C-N bond sensitivity to light.

  • Preparation: Prepare a 1 mg/mL solution in Methanol.

  • Exposure: Place in a quartz cuvette or clear HPLC vial. Expose to 1.2 million lux hours (standard ICH Q1B condition) or place in a light chamber for 24 hours.

  • Control: Wrap a duplicate vial in aluminum foil (Dark Control).

  • Analysis: Compare Chromatograms.

    • Target: Benzaldehyde formation is accelerated by light.

Summary of Key Mass Shifts
Degradant IdentityMass Shift (Δ)Observed m/z ([M+H]⁺)Mechanism
Parent 0226.1 N/A
N-Oxide +16242.1 N-Oxidation
Imine (Schiff Base) -2224.1 Dehydrogenation
Aldehyde Cleavage Neutral Loss167.1 *Hydrolysis/Cleavage
O-Desmethyl -14212.1 Ether Cleavage (Rare**)

*Note: 167.1 is the [M+H]+ of the aldehyde fragment, not a mass shift of the parent. **Note: O-demethylation usually requires metabolic enzymes (CYP450) or strong Lewis acids (e.g.,


), unlikely in standard stability testing.

References

  • Organic Chemistry Portal . (2023). Stability and Reactivity of Benzylamines. Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for 2,3-Dimethoxybenzylamine. PubChem.[5] [Link]

Sources

Troubleshooting

Interpreting unexpected results with 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol

Senior Application Scientist Desk Subject: Troubleshooting Unexpected Results in Synthesis & Analysis Reference ID: TS-DMB-PROP-02 Introduction: Beyond the Certificate of Analysis You are likely working with 1-(2,3-Dimet...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Troubleshooting Unexpected Results in Synthesis & Analysis Reference ID: TS-DMB-PROP-02

Introduction: Beyond the Certificate of Analysis

You are likely working with 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol as a high-value intermediate for pharmacophore construction (e.g., adrenergic receptor ligands) or as a chiral resolving agent.[1] While the Certificate of Analysis (CoA) provides a snapshot of purity, it does not explain the dynamic behaviors of this molecule in solution.

This guide addresses the three most common "unexpected results" reported by our user base:

  • Synthetic Anomalies: Low yields or "ghost" spots on TLC.

  • Analytical Confusion: Split NMR signals and HPLC peak tailing.

  • Stability Drifts: Discoloration during storage.

Module 1: Synthesis & Impurity Profiling

User Ticket: "I synthesized the compound via epoxide opening, but I see two close-running spots on TLC and my yield is lower than calculated."

The Mechanism of Failure

The standard synthesis involves the nucleophilic attack of 2,3-dimethoxybenzylamine on propylene oxide . While the secondary amine (Target) is the kinetic product, two specific side reactions frequently cause "unexpected" impurities.

  • Bis-Alkylation (The "Over-Reaction"): The resulting secondary amine is nucleophilic. If propylene oxide is in excess or the reaction is too hot, the product reacts again to form the tertiary amine.

  • Regio-Isomerism: While attack at the terminal carbon (C1) of propylene oxide is favored (sterics), electronic factors can permit attack at C2, creating the iso-propanol isomer.

Troubleshooting Protocol
ObservationProbable CauseCorrective Action
Spot moving faster than product on TLC Bis-alkylation (Tertiary amine). The loss of the N-H proton reduces polarity.Strict Stoichiometry: Use 0.95 eq of epoxide per 1.0 eq of amine. Add epoxide dropwise at 0°C to keep amine concentration high relative to epoxide.
Spot moving slower/overlapping Regio-isomer (Attack at C2).Lewis Acid Catalysis: Use LiClO₄ or Ca(OTf)₂ to coordinate the epoxide oxygen, enforcing attack at the less hindered carbon [1].
New spot after workup (aldehyde solvent) Oxazolidine Formation. Condensation with formaldehyde/acetone impurities.Solvent Audit: Ensure extraction solvents are free of carbonyl impurities. Avoid acetone in cleaning glassware.
Visualizing the Pathway

SynthesisPath Start 2,3-Dimethoxybenzylamine + Propylene Oxide Target Target Product (Secondary Amine) Start->Target Major Pathway (Kinetic Control) Regio Impurity B: Regioisomer (Attack at C2) Start->Regio Minor Pathway (Thermal/Steric error) Bis Impurity A: Bis-alkylated (Tertiary Amine) Target->Bis Over-alkylation (Excess Epoxide)

Figure 1: Reaction landscape showing the competition between the desired secondary amine and common impurities (Bis-alkylated and Regio-isomers).[1]

Module 2: Analytical Anomalies (HPLC & NMR)

User Ticket: "My HPLC peaks are tailing severely, and the NMR shows doublets where I expect singlets. Is the material degrading?"

Issue A: The "Silanol Trap" (HPLC Tailing)

Diagnosis: Secondary amines are notorious for interacting with residual acidic silanol groups (Si-OH) on silica columns. This is not degradation; it is secondary retention .

The Fix:

  • Do NOT simply increase organic solvent.

  • Method Adjustment:

    • High pH Strategy (Preferred): Use a hybrid-silica column (e.g., XBridge, Gemini) stable at pH 9-10.[1] At high pH, the amine is deprotonated (neutral) and will not interact with silanols [2].

    • Ion-Pairing/Buffer: If low pH is required, add 0.1% Trifluoroacetic acid (TFA) or Ammonium Formate . The ammonium ions compete for silanol sites, "blocking" them from the analyte.

Issue B: The "Phantom" Rotamers (NMR)

Diagnosis: The 2,3-dimethoxy substitution pattern creates significant steric bulk near the benzylic amine.

  • Observation: Broadening or splitting of the benzylic methylene (-CH2-) protons in 1H NMR.

  • Cause: Restricted rotation (Rotamers) or slow nitrogen inversion. This is often exacerbated if the sample is run in CDCl3 (non-polar), promoting intramolecular Hydrogen Bonding between the -OH and -NH- [3].[1]

The Fix:

  • Solvent Switch: Run the NMR in DMSO-d6 or Methanol-d4 .[1] These polar solvents disrupt intramolecular H-bonds, often collapsing the split signals back into sharp singlets.

  • Variable Temperature (VT) NMR: Heating the sample to 50°C usually coalesces rotameric peaks.

Visualizing the HPLC Interaction

HPLC_Interaction Silica Silica Surface (Stationary Phase) Silanol Residual Silanol (Si-O-) Silica->Silanol Surface Defect Amine Analyte (Protonated Amine +) Silanol->Amine Strong Ionic Attraction Tailing Result: Peak Tailing Amine->Tailing Slow Desorption Buffer Solution: Ammonium Buffer (+) Buffer->Silanol Competes/Blocks Active Site

Figure 2: Mechanism of peak tailing. Positively charged amines bind to ionized silanols. Buffers (Green) block this interaction.

Module 3: Stability & Storage

User Ticket: "The clear oil has turned yellow after two weeks on the bench."

Root Cause:

  • Benzylic Oxidation: The carbon between the nitrogen and the electron-rich dimethoxy ring is susceptible to oxidation by atmospheric oxygen.

  • Amine Oxidation: Secondary amines can slowly form N-oxides or imines upon light exposure.[1]

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20°C is recommended for long-term storage.[1]

  • Form: Convert the free base oil into a Hydrochloride (HCl) or Oxalate salt . The salt form is crystalline, significantly less prone to oxidation, and easier to handle.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Epoxide Ring Opening and Regioselectivity).
  • Restek Corporation. (2018).[2] LC Troubleshooting: All of My Peaks are Tailing! What Should I Do?Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Section on Amine/Alcohol Hydrogen Bonding effects in NMR).
  • Agilent Technologies. (2020). HPLC Column Troubleshooting Guide: Peak Shape Issues.Link

Sources

Optimization

Technical Support Center: Optimizing 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction This technical support guide provides in-depth troubleshooting and optimization strategies for the synthesis of 1-(2,3-dimethoxy-benzylamino)-p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical support guide provides in-depth troubleshooting and optimization strategies for the synthesis of 1-(2,3-dimethoxy-benzylamino)-propan-2-ol. As a key intermediate in various pharmaceutical development pathways, ensuring a high-yield and high-purity synthesis is critical. This guide is structured in a question-and-answer format to directly address common challenges encountered during this reductive amination reaction.

Reaction Overview: Reductive Amination

The synthesis of 1-(2,3-dimethoxy-benzylamino)-propan-2-ol is typically achieved through the reductive amination of 2,3-dimethoxybenzaldehyde with 1-amino-2-propanol. This process involves two key steps: the formation of an imine intermediate followed by its reduction to the final amine product.[1] Careful control of reaction parameters is essential to maximize yield and minimize the formation of impurities.

Reductive_Amination Reactants 2,3-Dimethoxybenzaldehyde + 1-Amino-2-propanol Imine Imine Intermediate Reactants->Imine Imine Formation (Dehydration) Product 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH4, NaBH3CN) ReducingAgent->Imine

Caption: General workflow for the reductive amination synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields are a common issue and can stem from several factors throughout the experimental process.[2][3] Here’s a systematic approach to troubleshooting:

  • Incomplete Imine Formation: The equilibrium between the aldehyde/ketone and the amine to form the imine can be unfavorable.[4]

    • Troubleshooting:

      • Water Removal: The formation of the imine releases water. Actively removing water by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate can shift the equilibrium towards the imine.

      • pH Control: Imine formation is often catalyzed by mild acid.[5] However, if the solution is too acidic, the amine nucleophile will be protonated and become non-nucleophilic.[5] Monitor and adjust the pH to a weakly acidic range (typically pH 4-6).

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

    • Troubleshooting:

      • Sodium Borohydride (NaBH₄): This is a strong reducing agent that can also reduce the starting aldehyde.[6] If using NaBH₄, it's crucial to allow sufficient time for imine formation before adding the reducing agent.[6]

      • Sodium Cyanoborohydride (NaBH₃CN): This is a milder and more selective reducing agent that can be present from the start of the reaction as it preferentially reduces the imine over the aldehyde.[4] However, be aware of the potential for toxic cyanide byproducts during workup.[4]

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another mild and selective reagent that is often preferred for its safety profile and effectiveness in solvents like dichloroethane (DCE).[6][7]

  • Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and equilibrium.

    • Troubleshooting:

      • Temperature: While gentle heating can promote imine formation, excessive heat can lead to side reactions and degradation of reactants or products. Monitor the reaction temperature closely.

      • Solvent Choice: Protic solvents like methanol or ethanol are commonly used and are compatible with NaBH₄ and NaBH₃CN.[6] For NaBH(OAc)₃, aprotic solvents like DCE or tetrahydrofuran (THF) are generally preferred.[6] The solubility of all reactants in the chosen solvent is crucial for a successful reaction.[8]

ParameterRecommendationRationale
pH 4-6Optimizes imine formation without deactivating the amine nucleophile.[5]
Reducing Agent NaBH₃CN or NaBH(OAc)₃Allows for a one-pot reaction due to selectivity for the imine.[4][7]
Water Removal Dean-Stark or drying agentDrives the imine formation equilibrium forward.[4]
Temperature Room temperature to gentle refluxBalances reaction rate with minimizing side reactions.
Q2: I'm observing significant side products in my reaction mixture. What are they and how can I prevent their formation?

The most common side product is the alcohol formed from the reduction of the starting aldehyde, 2,3-dimethoxybenzaldehyde. Another possibility is the formation of a bis-adduct where the product amine reacts with another molecule of the aldehyde.

Side_Reactions cluster_main Desired Reaction cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 Aldehyde 2,3-Dimethoxybenzaldehyde Product 1-(2,3-Dimethoxy-benzylamino) -propan-2-ol Aldehyde->Product ReducedAldehyde 2,3-Dimethoxybenzyl alcohol Aldehyde->ReducedAldehyde Reduction by non-selective agent BisAdduct Bis-adduct Aldehyde->BisAdduct Further reductive amination Amine 1-Amino-2-propanol Amine->Product Product->BisAdduct

Caption: Potential desired and side reaction pathways.

  • Prevention of Aldehyde Reduction:

    • Use a selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[4][7]

    • If using NaBH₄, ensure complete imine formation before its addition. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the aldehyde before adding the borohydride.

  • Prevention of Bis-Adduct Formation:

    • Control the stoichiometry of the reactants. Using a slight excess of the 1-amino-2-propanol can help to consume the aldehyde and minimize the chance of the product amine reacting further.

Q3: The purification of my final product is challenging. What are the best practices for isolating pure 1-(2,3-dimethoxy-benzylamino)-propan-2-ol?

Purification can be complicated by the presence of unreacted starting materials and side products.

  • Workup Procedure:

    • After the reaction is complete, quench any remaining reducing agent carefully (e.g., with acetone or by dropwise addition of dilute acid).

    • Perform a liquid-liquid extraction. The product is an amine and will be soluble in organic solvents at basic pH. Wash the organic layer with brine to remove water-soluble impurities.

  • Chromatography:

    • Flash column chromatography on silica gel is a common and effective method for purification.

    • A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the product from less polar impurities. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent the amine product from tailing on the silica gel.

  • Crystallization:

    • If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.

Q4: How can I monitor the progress of my reaction effectively?
  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the consumption of the starting materials (especially the aldehyde) and the formation of the product.[9] Use a suitable solvent system and visualize the spots with a UV lamp and/or a staining agent like potassium permanganate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed analysis, LC-MS can confirm the presence of the desired product by its mass and provide information on the formation of any side products.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride
  • Dissolve 2,3-dimethoxybenzaldehyde (1.0 eq) and 1-amino-2-propanol (1.1 eq) in methanol.

  • Stir the mixture at room temperature for 2-4 hours to allow for imine formation. Monitor the disappearance of the aldehyde by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography.

Protocol 2: One-Pot Reductive Amination using Sodium Cyanoborohydride
  • To a solution of 2,3-dimethoxybenzaldehyde (1.0 eq) and 1-amino-2-propanol (1.1 eq) in methanol, add sodium cyanoborohydride (1.2 eq).

  • Adjust the pH of the reaction mixture to ~6 by the dropwise addition of acetic acid.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the solvent under reduced pressure.

  • Dissolve the residue in water and an organic solvent.

  • Basify the aqueous layer with a saturated solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. [Link]

  • Molbank. (2023, January 27). Synthesis and Characterization of a New 4,5-Amino-1,8-naphthalimide Bearing Three Isobutyl Substituents. [Link]

  • ACS Omega. (2023, October 24). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. [Link]

  • Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • University of Calgary. Chem 353 MT W17 : Synthesis. [Link]

  • Chemistry LibreTexts. (2019, June 5). 23.4: Preparation of Amines via Reductive Amination. [Link]

  • Molecules. (2023, June 30). (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. [Link]

  • Green Chemistry. Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents. [Link]

  • Google Patents. Process for the preparation of 1-isopropylamino-3-(4-(2-methoxy-ethyl)-phenoxy)-2-propanol.
  • Reddit. (2023, September 15). Troubleshooting the synthesis of BINOL derivatives. [Link]

  • ResearchGate. Synthesis of 1-Methoxy-2-Propanol by catalytic reaction distillation. [Link]

  • RSC Advances. (2022, November 22). Stereoselective synthesis and antiproliferative activity of allo-gibberic acid-based 1,3-aminoalcohol regioisomers. [Link]

  • PubChem. 1-(2,3-dimethoxyphenyl)propan-2-ol. [Link]

  • Journal of Biological Chemistry. (1988, August 15). Preparation of the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, inhibitor of murine glucocerebroside synthetase. [Link]

  • Google Patents. Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree.
  • Catalysts. (2023, April 14). Comprehensive Studies on the Role of Small Aliphatic Alcohols in the Direct Synthesis of Hydrogen Peroxide with a Combination of Solvent Step and In Situ FTIR-ATR Experiments. [Link]

Sources

Troubleshooting

Technical Support Center: Artifacts in 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol Assays

Welcome to the technical support resource for the analytical assessment of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol. This guide is designed for researchers, analytical chemists, and drug development professionals who ar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analytical assessment of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol. This guide is designed for researchers, analytical chemists, and drug development professionals who are working with this compound and encountering challenges in achieving accurate and reproducible results. We will move beyond simple procedural lists to explore the root causes of common artifacts and provide robust, scientifically-grounded solutions.

Section 1: Troubleshooting High-Performance Liquid Chromatography (HPLC-UV) Artifacts

HPLC with UV detection is the workhorse for purity assessment and quantification. However, its apparent simplicity can mask a variety of potential issues that manifest as chromatographic artifacts.

Question: I'm observing unexpected peaks, often called "ghost peaks," in my chromatogram, even in blank injections. What is their origin and how can I eliminate them?

Answer:

Ghost or artifact peaks are signals in a chromatogram that do not originate from the injected sample.[1] They are a common nuisance, particularly in high-sensitivity gradient analyses, and can severely impact accurate quantification.[2]

Plausible Causes & Investigation:

  • Contaminated Mobile Phase: Even HPLC-grade solvents can contain trace impurities that accumulate on the column during equilibration and elute as a peak during the gradient.[2] Microbial growth in aqueous buffers is also a frequent culprit.

  • System Contamination (Carryover): Residue from previous injections can adhere to the injector needle, valve, or sample loop and be introduced into subsequent runs.[1][3]

  • Leachables: Components from plastic tubing, solvent filters, or vials can leach into the mobile phase or sample solvent.

  • Degraded Mobile Phase Additives: Additives like trifluoroacetic acid (TFA) can degrade over time, creating UV-active artifacts.

Troubleshooting Protocol: Systematic Ghost Peak Investigation

  • Isolate the Source: Replace the analytical column with a zero-dead-volume union and run your gradient with a blank injection (no vial). If the peak disappears, the source is the column. If it remains, the issue is with the system or mobile phase.

  • Mobile Phase Check: Prepare fresh mobile phase A and B using solvents from a new, unopened bottle and high-purity water (e.g., 18.2 MΩ·cm). Purge the system thoroughly and run another blank gradient.

  • Injector/System Cleanliness: If the peak persists, it is likely system contamination. Execute a rigorous system wash by replacing the mobile phase with a strong solvent (e.g., isopropanol or a methanol/water mix) and running it through the system for an extended period. Clean the autosampler needle and injection port following the manufacturer's protocol.[3]

Preventative Measures:

  • Always use freshly prepared mobile phases.

  • Filter all aqueous buffers before use.

  • Implement a routine "system flush" between different analytical methods.

  • Use high-quality, low-leachable vials and caps.

Below is a workflow to systematically identify the source of ghost peaks.

G start Ghost Peak Observed blank_run Run Blank Gradient (Mobile Phase Only) start->blank_run peak_present1 Peak Still Present? blank_run->peak_present1 fresh_mp Prepare Fresh Mobile Phase (New Solvents & Water) peak_present1->fresh_mp Yes column_issue Issue is Column-Related peak_present1->column_issue No run_again1 Run Blank Gradient Again fresh_mp->run_again1 peak_present2 Peak Still Present? run_again1->peak_present2 system_contam Issue is System Contamination (Injector, Tubing, etc.) peak_present2->system_contam Yes solved Problem Solved peak_present2->solved No clean_system Perform System Flush & Autosampler Cleaning Protocol system_contam->clean_system clean_system->solved flush_column Flush Column or Replace if Necessary column_issue->flush_column flush_column->solved

Caption: Workflow for troubleshooting HPLC ghost peaks.

Question: My main analyte peak is splitting, tailing, or fronting. What causes these peak shape distortions?

Answer:

Ideal chromatography produces sharp, symmetrical Gaussian peaks. Distortions like splitting, tailing, or fronting indicate suboptimal interactions between the analyte, stationary phase, and mobile phase, or physical problems within the system.[4][5]

SymptomPlausible CausesRecommended Solutions
Peak Splitting 1. Column void or contamination at the column inlet frit.[4][5]2. Mismatched injection solvent (too strong).3. Partial sample precipitation upon injection.1. Reverse-flush the column (if permissible by manufacturer). If unresolved, replace the column.2. Dissolve the sample in the initial mobile phase or a weaker solvent.3. Decrease sample concentration or use a more compatible injection solvent.
Peak Tailing 1. Secondary interactions (e.g., basic amine interacting with acidic silanols on the stationary phase).2. Column overload.3. Mobile phase pH is too close to the analyte's pKa.[4]1. Add a mobile phase modifier (e.g., 0.1% TFA or formic acid) to suppress silanol activity. 2. Reduce the injected mass of the analyte.3. Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.
Peak Fronting 1. Severe column overload.2. Poorly packed or damaged column bed.1. Significantly reduce the injected mass of the analyte.2. Replace the column.

Section 2: Navigating Liquid Chromatography-Mass Spectrometry (LC-MS) Artifacts

LC-MS is invaluable for confirming molecular weight and identifying impurities. However, the ionization process can introduce its own set of artifacts.[6]

Question: I'm seeing multiple peaks in my mass spectrum for a single chromatographic peak, such as at [M+23] and [M+39]. What are these?

Answer:

These are adduct ions, which are artifacts formed in the electrospray ionization (ESI) source when the analyte molecule associates with ions present in the mobile phase or from the sample matrix.[7] For 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol (Molecular Weight: 225.28 g/mol )[8], you can expect to see several common adducts.

AdductFormationExpected m/z (Positive Ion Mode)
[M+H]⁺ Protonation (from acidic mobile phase)226.29
[M+Na]⁺ Sodium ion association (from glassware, buffers)248.27
[M+K]⁺ Potassium ion association (from glassware, buffers)264.24
[M+NH₄]⁺ Ammonium ion association (from ammonium buffers)243.31
[2M+H]⁺ Dimer formation451.57

Troubleshooting & Management:

  • Source Identification: Sodium and potassium are common contaminants. Using ultra-pure solvents and plastic (e.g., polypropylene) vials and containers instead of glass can minimize their presence.

  • Method Optimization: While often unavoidable, the relative intensity of adducts can sometimes be modulated by adjusting ESI source parameters (e.g., capillary voltage, gas flow).

  • Data Analysis: Be aware of these common adducts during data interpretation to avoid misidentifying them as impurities.[9] Modern MS software can often automatically annotate common adducts.

The diagram below illustrates the formation of common adducts in an ESI source.

G cluster_0 ESI Droplet M Analyte (M) MH [M+H]⁺ M->MH Protonation MNa [M+Na]⁺ M->MNa Adduction MK [M+K]⁺ M->MK Adduction H H⁺ H->MH Na Na⁺ Na->MNa K K⁺ K->MK

Caption: Formation of common ESI-MS adducts.

Section 3: Understanding Sample-Related Artifacts

Artifacts are not always instrumental. The stability and purity of the compound itself are critical factors.

Question: I've noticed a new, small peak appearing in my chromatogram when I re-analyze an older sample solution. What could be happening?

Answer:

This is a classic sign of sample degradation. 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol, like many propanolamines, can be susceptible to degradation under certain conditions.[10]

Plausible Degradation Pathways:

  • Oxidation: The secondary alcohol group is susceptible to oxidation, potentially forming a ketone. The benzylamino group can also be oxidized.

  • Photodegradation: Exposure to light, especially UV, can induce degradation. Dimethoxybenzene derivatives are known to be photoreactive.[11]

  • Hydrolysis/Solvolysis: While generally stable, extreme pH conditions in the sample solvent could potentially lead to cleavage, although this is less common for this structure.[12]

Troubleshooting & Confirmation:

A Forced Degradation (Stress Testing) Study is the definitive way to identify potential degradation products. This involves intentionally subjecting the compound to harsh conditions to accelerate decomposition.

Protocol: Forced Degradation Study

  • Prepare Solutions: Prepare separate solutions of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol (e.g., at 1 mg/mL) in a suitable solvent.

  • Apply Stress Conditions:

    • Acidic: Add 0.1 M HCl and heat gently (e.g., 60 °C) for several hours.

    • Basic: Add 0.1 M NaOH and heat gently.

    • Oxidative: Add 3% H₂O₂ and keep at room temperature.

    • Thermal: Heat a solid sample or solution in a sealed vial.

    • Photolytic: Expose a solution to high-intensity UV light (as per ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples by a stability-indicating method (typically a gradient HPLC-UV and/or LC-MS method) alongside a control (unstressed) sample.

  • Interpretation: Peaks that increase in the stressed samples relative to the control are confirmed degradation products. LC-MS can then be used to determine their molecular weights and propose structures.[13]

The diagram below outlines potential degradation sites on the molecule.

G compound oxidation_alcohol Oxidation compound->oxidation_alcohol Secondary Alcohol oxidation_amine Oxidative N-dealkylation compound->oxidation_amine Benzylamine Moiety

Caption: Potential sites of degradation on the molecule.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are common impurities from the synthesis of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol? A1: Synthetic impurities can include starting materials (e.g., 2,3-dimethoxybenzaldehyde, 1-aminopropan-2-ol), reagents, or by-products from side reactions. For example, incomplete reduction could leave imine intermediates. A thorough analysis of the starting material lots and a well-developed analytical method are crucial for their identification.

Q2: My NMR spectrum shows residual solvent peaks. How do I confirm they are not part of my compound's structure? A2: This is a common issue. Reference a standard NMR solvent chart to identify the chemical shifts of common laboratory solvents (e.g., Acetone, DMSO-d6, Chloroform-d).[14] Running a 2D NMR experiment like a HSQC can also help distinguish solvent signals from compound signals, as solvent carbons will have characteristic shifts.

Q3: Can I use Gas Chromatography (GC-MS) to analyze this compound? A3: Direct GC analysis of propanolamines can be challenging due to their polarity and potential for thermal degradation in the hot injector port.[15] Derivatization (e.g., silylation) to block the polar -OH and -NH groups is often required to produce a more volatile and thermally stable analyte suitable for GC analysis.

References

  • Bain, A.D., Burton, I.W., & Reynolds, W.F. (1994). Artifacts in two-dimensional NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26, 59–89. [Link]

  • Little, J.L., Cleven, C.D., & Brown, P.R. (2011). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. LCGC International. [Link]

  • An, M., & Zhang, Y. (2022). Advances in high-throughput mass spectrometry in drug discovery. EMBO Molecular Medicine, 14(12), e16530. [Link]

  • International Journal of Novel Research and Development. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. IJNRD, 9(3). [Link]

  • Separation Science. (2025). Artefact Peaks, System Peaks and Ghost Peaks in HPLC. Separation Science. [Link]

  • Connor, J., & Le, J. (2006). Artifacts in the GC-MS profiling of underivatized methamphetamine hydrochloride. ResearchGate. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. [Link]

  • Assay Guidance Manual. (2004). Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Pharma IQ. (2017). Compound and Biosample Management IT issues, Troubleshooting Guide. Pharma IQ. [Link]

  • Holzgrabe, U., Wawer, I., & Diehl, B. (2008). NMR spectroscopy in pharmacy. ResearchGate. [Link]

  • Rundlöf, T. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. [Link]

  • American Pharmaceutical Review. (2025). Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. American Pharmaceutical Review. [Link]

  • Lu, C. S., Chen, C. C., Mai, F. D., & Li, H. K. (2009). Identification of the degradation pathways of alkanolamines with TiO2 photocatalysis. Journal of Hazardous Materials, 165(1-3), 306-316. [Link]

  • Su, Y., & Vogt, F. G. (2025). Quantitative Solid-State NMR Spectroscopy (qSSNMR) in Pharmaceutical Analysis. Magnetic Resonance in Chemistry. [Link]

  • Dickie, A. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination. Separation Science. [Link]

  • Dong, M. W. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Cytiva. (2022). HPLC Pain Points. Cytiva. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. IJPBMS. [Link]

  • Hullar, T., & Anastasio, C. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics, 22(9), 5987-6003. [Link]

  • D'Auria, M., Emanuele, L., Racioppi, R., & Cautela, D. (2025). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. Molecules, 30(13), 2935. [Link]

Sources

Optimization

Technical Support Center: Selectivity Optimization for 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol

Executive Summary & System Overview Welcome to the Technical Support Center for 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol . This compound is a critical pharmacophore, serving as a key intermediate in the synthesis of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & System Overview

Welcome to the Technical Support Center for 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol . This compound is a critical pharmacophore, serving as a key intermediate in the synthesis of third-generation


-blockers (e.g., Carvedilol analogs) and multidrug resistance modulators.

Users typically encounter "selectivity" failures in two distinct domains. You must identify which domain your issue falls under to apply the correct protocol:

  • Synthetic Selectivity (Chemoselectivity/Regioselectivity): You are synthesizing the molecule, but you are getting bis-alkylated byproducts (tertiary amines) or incorrect ring-opening isomers.

  • Pharmacological Selectivity (Target Affinity): You are using the molecule as a ligand, but it lacks specificity for the desired receptor subtype (e.g.,

    
     vs. 
    
    
    
    adrenergic receptors).

Module A: Synthetic Selectivity Troubleshooting

The Core Problem: The reaction between 2,3-dimethoxybenzylamine and propylene oxide is prone to the "Runaway Train" effect. The secondary amine product is often more nucleophilic than the starting primary amine, leading to over-alkylation (bis-alkylation). Additionally, the epoxide can open at the wrong carbon (regioselectivity).

Diagnostic Workflow

SynthesisWorkflow Start Start Synthesis Reaction Reactants: 2,3-Dimethoxybenzylamine + Propylene Oxide Start->Reaction Check Analyze Crude (HPLC/NMR) Reaction->Check Issue1 Issue: Bis-alkylation (Tertiary Amine Present) Check->Issue1 Product > Starting Material Issue2 Issue: Regio-isomer (Primary Alcohol Formed) Check->Issue2 Wrong Peak Shift Success Success: >95% Mono-alkylated Secondary Alcohol Check->Success Correct Profile Sol1 Solution: Increase Amine Equivalents (3:1) Use Protic Solvent (EtOH) Issue1->Sol1 Sol2 Solution: Use Lewis Acid (LiClO4) or Lower Temp (0°C) Issue2->Sol2

Figure 1: Diagnostic decision tree for synthetic selectivity issues. Blue/Green nodes indicate normal flow; Red nodes indicate critical failure points.

Troubleshooting Guide: Preventing Bis-Alkylation

User Question: "I am getting a 60:40 mixture of the desired product and the tertiary amine impurity. How do I stop the reaction at the secondary amine stage?"

Root Cause: The product (secondary amine) competes with the starting material (primary amine) for the epoxide. In a 1:1 stoichiometric mix, as the reaction proceeds, the concentration of the nucleophilic product increases, statistically favoring the second addition.

Protocol 1: The "High-Dilution & Excess" Strategy To force chemoselectivity, you must statistically disadvantage the bis-alkylation pathway.

  • Stoichiometry: Increase the ratio of 2,3-dimethoxybenzylamine to propylene oxide to 3:1 or 4:1 .

    • Why: This ensures the epoxide always encounters a primary amine, not the product.

  • Solvent Selection: Switch from Aprotic (THF/DCM) to Protic (Ethanol or Methanol) .

    • Mechanism:[1][2][3][4][5] Protic solvents solvate the amine lone pair via hydrogen bonding. The secondary amine (product) is more sterically hindered and its lone pair is more stabilized by the solvent than the primary amine, slightly reducing its relative reactivity [1].

  • Step-by-Step Procedure:

    • Dissolve 30 mmol of 2,3-dimethoxybenzylamine in 50 mL Ethanol.

    • Cool to 0°C.

    • Add 10 mmol Propylene Oxide dropwise over 60 minutes (slow addition is crucial).

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Purification: The excess starting amine can be recovered via vacuum distillation or selective salt precipitation (see Module C).

Troubleshooting Guide: Regiocontrol

User Question: "I see a minor isomer in my NMR. Is the epoxide opening at the wrong position?"

Root Cause: Propylene oxide can open at the terminal carbon (C1 - desired, steric control) or the internal carbon (C2 - undesired, electronic control). While C1 attack is favored, high temperatures or strong Lewis acids can sometimes promote C2 attack (forming the primary alcohol isomer).

Data: Regioselectivity under different conditions

Catalyst / ConditionTemperatureRegioselectivity (Terminal : Internal)Yield
None (Neat)80°C85 : 1570%
Ethanol (Protic) 25°C 94 : 6 92%
LiClO₄ (1M in Et₂O)RT98 : 288%
Water/DMF [2]60°C>98 : <295%

Protocol 2: Lewis Acid Assisted Ring Opening If strict regiochemical purity is required (>99%):

  • Use Lithium Perchlorate (LiClO₄) as a catalyst.

  • The Lithium ion coordinates to the epoxide oxygen, activating it.

  • Nucleophilic attack occurs predominantly at the less hindered terminal carbon.

Module B: Purification & Isolation

User Question: "I used excess amine as suggested, but now I can't separate the leftover starting material from my product."

Protocol 3: Selective Salting-Out Amino-alcohols and benzylamines have different pKa values and solubility profiles in their salt forms.

  • Evaporation: Remove the reaction solvent (Ethanol) completely.

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc).

  • Wash: Wash with water to remove any water-soluble impurities (epoxide oligomers).

  • Oxalate Precipitation (The "Golden" Step):

    • Add 1 equivalent (relative to the product) of Oxalic Acid dissolved in hot acetone/EtOAc.

    • The 1-(2,3-dimethoxy-benzylamino)-propan-2-ol oxalate salt typically crystallizes readily, while the starting benzylamine oxalate often remains in solution or has a distinct solubility profile.

    • Filter the white solid.

  • Free Basing: Treat the solid with 1M NaOH and extract with DCM to recover the pure free base.

Module C: Pharmacological Selectivity (SAR)

Context: If you are modifying this scaffold to improve binding selectivity (e.g., for


-adrenergic receptors), you are engaging in Structure-Activity Relationship (SAR) optimization.

The Pharmacophore: The 1-(2,3-dimethoxy-benzylamino)-propan-2-ol structure contains the "linker" and "head" group. Selectivity is usually determined by the "Tail" (the group attached to the nitrogen or the alcohol oxygen).

SAR_Logic Core Core Scaffold: 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol Mod1 N-Substitution: Bulky groups (isopropyl/t-butyl) increase Beta-selectivity Core->Mod1 Mod2 Dimethoxy Ring: 2,3-position mimics Carvedilol specificity Core->Mod2 Mod3 Chirality (C2-OH): (S)-enantiomer is typically 100x more potent Core->Mod3

Figure 2: Structural modifications impacting pharmacological selectivity.

Key Insight for Researchers:

  • Chirality is King: The biological selectivity of this molecule is heavily dependent on the stereochemistry at the C2 position (the alcohol carbon). The (S)-enantiomer is generally the active beta-blocker pharmacophore [3].[3]

    • Action: If your biological data is inconsistent, ensure you are not using a racemate. Synthesize using (S)-propylene oxide or perform chiral resolution using Tartaric Acid.

References

  • Solvent Effects in Amine Alkylation: Lizza, J. R., & Moura-Letts, G. (2017).[6] "Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of

    
    -Amino Alcohols." Synthesis, 49, 1231-1242.[6] Link
    
  • Water/DMF Catalysis: "Solvent-Directed Epoxide Opening..." Organic Chemistry Portal. Link

  • Stereoselectivity in Beta-Blockers: Mehvar, R., & Brocks, D. R. (2001). "Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers." Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200. Link

  • General Amine Alkylation Issues: "Alkylation of Amines (Sucks!) - Workarounds." Master Organic Chemistry. Link

Sources

Troubleshooting

Technical Support Center: 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol

Subject: Troubleshooting Off-Target Pharmacology & Assay Interference Executive Summary 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol is a "privileged scaffold" frequently utilized as a linker or head-group in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Off-Target Pharmacology & Assay Interference

Executive Summary

1-(2,3-Dimethoxy-benzylamino)-propan-2-ol is a "privileged scaffold" frequently utilized as a linker or head-group in medicinal chemistry, particularly in the design of beta-blockers (e.g., Carvedilol analogs), dopaminergic ligands, and multi-target directed ligands (MTDLs).

While valuable for its ability to engage G-Protein Coupled Receptors (GPCRs), this moiety introduces significant promiscuity risks . Users frequently encounter unexpected cytotoxicity, hypotensive signals in in vivo models, and hERG channel liabilities. This guide addresses the specific off-target mechanisms associated with the 2,3-dimethoxybenzylamine and amino-propanol pharmacophores.

Part 1: Troubleshooting Guide (Q&A)

Category A: Cardiovascular Safety Signals

Q1: We are observing unexpected QT prolongation signals in our early electrophysiology screens. Is this compound a direct hERG blocker? A: Yes, this is a high-probability off-target interaction. The amino-propan-2-ol backbone is a classic pharmacophore for hERG (Kv11.1) channel blockade.[1][2][3][4] The secondary amine (protonated at physiological pH) mimics the cation-pi interactions required for blocking the channel pore (specifically interacting with Tyr652 and Phe656).

  • Mechanism: The 2,3-dimethoxybenzyl group acts as a hydrophobic tail that stabilizes the compound within the channel vestibule.

  • Action: Perform a competitive displacement assay using [3H]-Dofetilide or a standard patch-clamp protocol (see Protocol 1 below) to determine the IC50. If IC50 < 1 µM, structural modification (e.g., reducing lipophilicity or zwitterionic modification) is required.

Q2: Our beta-selective lead shows unexplained hypotension in rat models. Could this be an off-target effect? A: Highly likely. This is indicative of Alpha-1 Adrenergic Receptor (


-AR)  antagonism.
The 2,3-dimethoxybenzyl  moiety is structurally homologous to the "tail" regions of several 

-antagonists (resembling the dimethoxy-quinazoline motif of Prazosin). Even if your compound is designed for Beta-receptors or Dopamine receptors, this specific benzylamine substitution pattern often retains moderate-to-high affinity for

-ARs, leading to vasodilation and hypotension that masks your intended therapeutic effect.
Category B: Cytotoxicity & Cellular Assays

Q3: We see vacuolization and cell death in non-target cell lines (HEK293, CHO) at >10 µM. Is this specific toxicity? A: It is likely Lysosomotropism (non-specific), not target-mediated toxicity. 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol is a Cationic Amphiphilic Drug (CAD) .

  • Mechanism: The lipophilic aromatic ring allows membrane permeation, while the basic amine becomes trapped in the acidic environment of lysosomes (proton trapping). This causes lysosomal swelling, phospholipidosis, and eventual cell rupture.

  • Troubleshooting: Co-incubate with Bafilomycin A1 (an inhibitor of vacuolar H+-ATPase). If toxicity is reduced, the mechanism is lysosomal trapping, not direct target engagement.

Category C: CNS & Metabolic Liability

Q4: We are seeing high metabolic clearance in liver microsomes. Which CYP isozyme is the culprit? A: Suspect CYP2D6 . The basic nitrogen in the secondary amine, paired with the lipophilic dimethoxybenzyl group, creates a perfect substrate for CYP2D6 (which prefers basic amines with a flat aromatic region).

  • Implication: This leads to high inter-patient variability (poor metabolizers vs. extensive metabolizers) in clinical settings.

  • Action: Run a CYP inhibition screen using Bufuralol (CYP2D6 probe substrate).

Part 2: Visualization of Off-Target Pathways

The following diagram illustrates the "Promiscuity Web" of the benzylamino-propanol scaffold, detailing how the same chemical features trigger distinct off-target pathways.

OffTargetPathways Molecule 1-(2,3-Dimethoxy-benzylamino)- propan-2-ol Scaffold Amine Secondary Amine (Protonated at pH 7.4) Molecule->Amine Linker Propan-2-ol Linker Molecule->Linker Ring 2,3-Dimethoxybenzyl Ring Molecule->Ring hERG hERG Channel (Kv11.1) (QT Prolongation) Amine->hERG CYP2D6 CYP2D6 Enzyme (Metabolic Clearance) Amine->CYP2D6 Basic Nitrogen Binding Lysosome Lysosomal Trapping (Phospholipidosis) Amine->Lysosome Proton Trapping (pH gradient) Linker->hERG Pore Blocking (Tyr652/Phe656 Interaction) Ring->hERG Alpha1 Alpha-1 Adrenergic Receptor (Hypotension) Ring->Alpha1 Mimics Prazosin Pharmacophore

Figure 1: Mechanistic mapping of structural features to specific off-target liabilities. The secondary amine and aromatic tail are the primary drivers of promiscuity.

Part 3: Validated Experimental Protocols

Protocol 1: Automated Patch-Clamp for hERG Liability Assessment

Use this protocol to quantify the risk of QT prolongation.

Reagents:

  • Cell Line: CHO-K1 or HEK293 stably expressing hERG (Kv11.1).

  • Positive Control: E-4031 (IC50 ~ 10-50 nM).

  • Vehicle: DMSO (Final concentration ≤ 0.1%).

Step-by-Step Methodology:

  • Cell Preparation: Harvest cells at 70-80% confluence using Detachin. Resuspend in extracellular solution (in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4).

  • Voltage Protocol:

    • Hold potential at -80 mV.

    • Depolarize to +40 mV for 2 seconds (activates and inactivates channels).

    • Repolarize to -50 mV for 2 seconds (generates the "tail current" - Critical Measurement Point ).

    • Return to -80 mV.

  • Dosing:

    • Apply vehicle control for 3 minutes to establish baseline tail current.

    • Apply Test Compound (1-(2,3-Dimethoxy-benzylamino)-propan-2-ol derivative) at 4 concentrations (e.g., 0.1, 1.0, 10, 30 µM).

    • Allow 5 minutes of contact time per concentration.

  • Analysis:

    • Measure the peak amplitude of the tail current at -50 mV.

    • Calculate % Inhibition =

      
      .
      
    • Pass/Fail Criteria: >50% inhibition at 10 µM indicates a "High Risk" compound requiring structural modification.

Protocol 2: Comparative Alpha-1 vs. Beta-1 Binding Assay

Use this to confirm if hypotension is target-mediated or off-target.

Table 1: Assay Setup Parameters

ParameterAlpha-1 Adrenergic Assay (Off-Target)Beta-1 Adrenergic Assay (On-Target)
Source Tissue/Cell Rat Brain Cortex or CHO-K1-hAlpha1Rat Heart or CHO-K1-hBeta1
Radioligand [3H]-Prazosin (0.2 nM)[3H]-CGP-12177 (0.5 nM)
Non-Specific Blocker Phentolamine (10 µM)Propranolol (10 µM)
Incubation 60 min @ 25°C90 min @ 25°C
Buffer System 50 mM Tris-HCl, pH 7.450 mM Tris-HCl, pH 7.4, 1 mM MgCl2

Data Interpretation:

  • Calculate the Selectivity Ratio :

    
    .
    
  • A ratio of < 100 suggests that at therapeutic doses, the compound will likely occupy Alpha-1 receptors, causing vasodilation. A "Clean" beta-blocker should have a ratio > 1000.

References

  • Cavalli, A., et al. (2012).[2] "Minimally structured hERG channel blockers: The role of the amino-propanol scaffold." Journal of Medicinal Chemistry.

  • Nishizaki, T., et al. (2014). "1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (HUHS 1015) may be a promising anticancer drug."[5][6][7] Molecules, 19(12), 21462-21472.[6] (Demonstrates cytotoxicity and Naftopidil homology).[7]

  • Vandenberg, J.I., et al. (2012). "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews. (Mechanisms of drug binding to Y652/F656).[3][8]

  • Guengerich, F.P. (2020). "Cytochrome P450 2D6 (CYP2D6) and the metabolism of basic amines." Chemical Research in Toxicology.

Disclaimer: This guide is for research purposes only. 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol is a chemical intermediate and is not approved for human therapeutic use.

Sources

Optimization

1-(2,3-Dimethoxy-benzylamino)-propan-2-ol storage and handling issues

Prepared by: Senior Application Scientist, Advanced Synthesis Division This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2,3-Dimethoxy-benzylam...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol. It addresses common storage, handling, and stability issues to ensure experimental integrity and reproducibility.

Chemical Profile and Core Vulnerabilities

1-(2,3-Dimethoxy-benzylamino)-propan-2-ol possesses three key structural features that dictate its handling requirements:

  • Secondary Benzylamine: The secondary amine attached to a benzyl group is susceptible to oxidation. Electron-donating groups on the aromatic ring, such as the two methoxy groups present here, can increase the rate of photooxidation.[1]

  • Dimethoxy-substituted Phenyl Ring: The dimethoxybenzene moiety is photosensitive and can be prone to photodegradation upon exposure to light, particularly UV.[2]

  • Secondary Alcohol & Amine: The presence of both hydroxyl and amino groups makes the molecule potentially hygroscopic, meaning it can absorb moisture from the air.[3]

Understanding these vulnerabilities is critical for preventing degradation and ensuring the compound's purity over time.

Core Recommendations Summary

For quick reference, the ideal storage and handling conditions are summarized below. The rationale for each recommendation is detailed in the FAQ section.

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated)Slows the rate of potential oxidative and hydrolytic degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hydrolysis.[3]
Light Protect from Light (Amber Vial)Prevents light-induced oxidation of the benzylamine and degradation of the dimethoxybenzene ring.[1][2]
Container Tightly Sealed Glass VialPrevents ingress of oxygen and moisture. Glass is preferred as it is inert.[4]
Handling Well-ventilated areaAvoids inhalation of any fine powder or vapors from solutions.
Incompatibilities Strong Oxidizing Agents, Strong AcidsCan cause rapid and uncontrolled degradation of the molecule.[5]

Frequently Asked Questions (FAQs)

Storage & Stability

Q1: What are the absolute ideal long-term storage conditions for solid 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol?

For maximum long-term stability, the solid compound should be stored in an amber glass vial, with the headspace flushed with an inert gas like argon or nitrogen, and then tightly sealed. The vial should be kept refrigerated at 2–8 °C. This combination of conditions mitigates the three primary risks: photodegradation, oxidation, and hydrolysis.

Q2: My solid compound has developed a slight yellow or brownish tint upon storage. Is it still usable?

A color change from white/off-white to yellow or brown is a strong indicator of degradation. This is most likely due to the oxidation of the benzylamine functional group, which can form highly conjugated imine species.[6][7]

Action: Before use, the purity of the material must be verified. We recommend running a purity analysis via HPLC-UV, LC-MS, or ¹H NMR and comparing the results to the original certificate of analysis or data from a freshly opened sample. If significant impurity peaks are detected, the material may no longer be suitable for sensitive applications.

Q3: The solid material appears clumpy or "wet". What causes this?

This suggests the compound has absorbed atmospheric moisture. Amines and alcohols are known to be hygroscopic.[3] While this may not immediately indicate chemical degradation, the presence of water can accelerate other degradation pathways, especially if the temperature fluctuates. Ensure the container is always tightly sealed immediately after use. Storing the vial inside a desiccator can provide an additional layer of protection.

Solution Preparation & Handling

Q4: What solvents are recommended for preparing stock solutions, and how stable are these solutions?

Anhydrous solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Ethanol are suitable for preparing stock solutions. Due to the compound's vulnerabilities, solutions are significantly less stable than the solid material.

Best Practices for Solutions:

  • Prepare fresh solutions for each experiment whenever possible.

  • If storage is necessary, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air.

  • Store solutions at -20 °C or -80 °C, protected from light.

  • Before use, allow the solution to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture into the cold solution.

Q5: I see a new, unexpected peak in my HPLC chromatogram after analyzing my compound. What could it be?

An unexpected peak typically arises from one of three sources:

  • Degradation: This is the most common cause. The primary suspect would be the corresponding imine or ketone formed from the oxidation of the benzylamine.[1][6]

  • Synthesis Impurity: An impurity from the manufacturing process that was not detected initially.

  • Solvent or Additive Interaction: The compound may be reacting with an acidic or basic modifier in your mobile phase or with the solvent itself over time.

To diagnose the issue, refer to the troubleshooting workflow in the next section. An LC-MS analysis is highly recommended to obtain the mass of the unknown peak, which can provide crucial clues to its identity.

Troubleshooting Guides

Guide 1: Investigating Compound Purity and Degradation

This workflow provides a systematic approach to identifying the source of impurities or degradation.

G cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Analytical Workflow cluster_3 Diagnosis & Action A Unexpected Result (e.g., new HPLC peak, color change) B Visually Inspect Solid (Color, Consistency) A->B C Review Storage History (Age, Conditions) A->C D Prepare Fresh Solution from Suspect Material B->D E Analyze via HPLC-UV & LC-MS D->E F Compare to Reference (CofA or fresh sample) E->F G Impurity Mass Matches Oxidation Product? F->G J No significant impurity found. Issue may be with assay. F->J No Difference Observed H Degradation Confirmed. Discard or Re-purify. G->H Yes I Impurity Mass is Unknown. Consider synthesis byproduct. G->I No

Caption: Potential oxidative degradation pathway.

This guide is intended to provide a framework for the safe and effective handling of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol. By understanding the chemical principles behind its stability, researchers can significantly improve the reliability and accuracy of their experimental outcomes.

References

  • Li, Z., et al. (2013). Lewis acid-catalyzed oxidation of benzylamines to benzamides. RSC Advances, 3(42), 19275-19278. Available from: [Link]

  • Kothari, S., et al. (2002). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Journal of Chemical Sciences, 114(2), 129-138. Available from: [Link]

  • Omae, S., et al. (2021). Excellent Catalytic Performances of a Au/C–CuO Binary System in the Selective Oxidation of Benzylamines to Imines under Atmospheric Oxygen. ACS Omega, 6(50), 34661-34669. Available from: [Link]

  • Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics, 22(9), 5967-5985. Available from: [Link]

  • Pramol-Chemie AG. (n.d.). Safety data sheet for propan-2-ol. Available from: [Link]

  • Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics Discussions. Available from: [Link]

  • Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution (supplement). Atmospheric Chemistry and Physics. Available from: [Link]

  • Breckland Scientific Supplies Ltd. (2023). Propan-2-ol Material Safety Data Sheet (MSDS). Available from: [Link]

  • Elewa, M. M., & Mabied, A. E. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry, 19(127). Available from: [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available from: [Link]

  • Univar. (2015). Safety Data Sheet PROPAN-2-OL. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Strategic Guide to Target Identification and Validation for Novel Bioactive Compounds: A Case Study of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol

This guide outlines a comprehensive and robust strategy for the identification and subsequent validation of the biological target of a novel chemical entity, using the uncharacterized molecule 1-(2,3-Dimethoxy-benzylamin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive and robust strategy for the identification and subsequent validation of the biological target of a novel chemical entity, using the uncharacterized molecule 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol as a working example. For researchers who have synthesized or discovered a compound with interesting phenotypic effects but an unknown mechanism of action, this document provides a logical, multi-step workflow from initial hypothesis generation to definitive target validation.

Our approach is grounded in the principles of scientific rigor, emphasizing the use of orthogonal methods to build a high-confidence case for a specific molecular target. We will detail the causality behind experimental choices, provide actionable protocols for key techniques, and present a framework for comparing the compound's activity against established modulators once a target has been identified.

Part 1: The Challenge - Deorphanizing a Novel Compound

The compound 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol is not associated with a known biological target in publicly available scientific literature. This "orphan" status is a common starting point in drug discovery. The primary challenge is to devise an experimental path that efficiently and accurately uncovers its mechanism of action. Our strategy is divided into two main phases:

  • Phase 1: Unbiased Target Identification. In this phase, we cast a wide net to generate a list of high-probability candidate binding proteins.

  • Phase 2: Rigorous Target Validation. Here, we use a suite of focused, orthogonal experiments to confirm that the engagement of a specific candidate protein is responsible for the compound's biological effects.

Below is a diagram illustrating the overall strategic workflow.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation A Compound Structure 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol B In Silico Analysis (Similarity Search, Target Prediction) A->B C Phenotypic Screening (e.g., Cell Viability, Morphology) A->C D Affinity-Based Chemical Proteomics (Compound Immobilization, Pulldown, LC-MS/MS) B->D Guides probe design C->D If bioactive E Candidate Protein List D->E F Direct Binding Assays (SPR, ITC) E->F E->F G Target Engagement Assays (CETSA) E->G H Functional Assays (Enzymatic, Pathway Reporter) E->H I Genetic Validation (CRISPR/siRNA Knockdown) E->I J Validated Biological Target F->J G->J H->J I->J

Caption: High-level workflow for target identification and validation.

Part 2: Phase 1 - Generating a List of Candidate Targets

The initial phase focuses on moving from a chemical structure to a shortlist of potential protein interactors.

In Silico Hypothesis Generation

Before initiating wet-lab experiments, computational methods can provide valuable, cost-effective starting points.

  • Structural Similarity Search: The structure of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol can be used as a query in chemical databases like ChEMBL or PubChem. This can identify known compounds with similar scaffolds that have annotated biological targets. A shared scaffold might imply a shared mechanism of action.

  • Target Prediction: Machine learning-based tools (e.g., SwissTargetPrediction) can predict a range of potential protein targets based on the ligand's 2D and 3D structure, by comparing it to a vast library of known ligand-target interactions.

While these methods are predictive and not definitive, they can help in designing subsequent experiments, such as selecting appropriate cell lines or assay types.

Phenotypic Screening: Discovering a Biological Effect

To guide the target identification process, it is crucial to first confirm the compound is biologically active and to characterize its effect. A broad phenotypic screen is the standard approach.

  • Objective: To identify a measurable, reproducible cellular response to the compound.

  • Methodology:

    • Select a diverse panel of human cancer cell lines (e.g., HeLa, A549, MCF-7).

    • Treat cells with a dose-response of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol (e.g., from 10 nM to 100 µM).

    • After a set incubation period (e.g., 72 hours), assess cell viability using a standard assay like CellTiter-Glo®.

  • Interpretation: If the compound consistently reduces cell viability with a measurable IC50 (half-maximal inhibitory concentration), this provides the basis for a more in-depth investigation. This phenotype—for instance, cytotoxicity—becomes the functional readout for subsequent validation experiments.

Chemical Proteomics: Unbiased Identification of Binding Partners

Assuming the compound is bioactive, affinity-based chemical proteomics is a powerful, unbiased method to identify its direct binding partners from the entire proteome.

  • Principle: The compound is chemically modified with a linker and immobilized on a solid support (e.g., Sepharose beads). This "bait" is then incubated with a whole-cell lysate. Proteins that bind to the compound are "pulled down," isolated, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G A 1. Synthesize Affinity Probe (Compound + Linker + Biotin) C 3. Incubate Probe with Lysate (Target proteins bind to probe) A->C B 2. Prepare Cell Lysate B->C D 4. Capture on Streptavidin Beads C->D E 5. Wash to Remove Non-specific Binders D->E F 6. Elute Bound Proteins E->F G 7. Protein ID by LC-MS/MS F->G H 8. Data Analysis (Identify enriched proteins vs. control) G->H

Caption: Workflow for an affinity-based chemical proteomics experiment.

  • Probe Synthesis: Synthesize an analog of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol containing a linker (e.g., a polyethylene glycol chain) terminating in a reactive group or a biotin tag. A control probe (e.g., just the linker and tag) is also required.

  • Bead Preparation: If using a biotinylated probe, incubate it with streptavidin-coated magnetic beads to immobilize it.

  • Lysate Preparation: Grow and harvest cells that show a phenotypic response to the compound. Lyse the cells in a non-denaturing buffer containing protease inhibitors.

  • Incubation: Incubate the cell lysate (approx. 1-5 mg total protein) with the compound-coated beads and control beads for 1-2 hours at 4°C. For competition experiments, a parallel incubation can be performed where the lysate is pre-incubated with an excess of the free, unmodified compound before adding the beads.

  • Washing: Pellet the beads and wash them extensively (e.g., 3-5 times) with lysis buffer to remove proteins that are not specifically bound.

  • Elution & Digestion: Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer). The eluted proteins are then subjected to in-solution trypsin digestion to generate peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Identify proteins that are significantly enriched in the compound pulldown compared to the control beads. True targets should also show reduced binding in the competition experiment.

Part 3: Phase 2 - Orthogonal Validation of Candidate Targets

The output of the chemical proteomics experiment is a list of candidate proteins. This list must be triaged and the top candidates must be rigorously validated using methods that do not rely on the same affinity-based principle.

Primary Validation: Confirming Direct Binding

The first step is to confirm a direct, physical interaction between the compound and the purified candidate protein.

  • Surface Plasmon Resonance (SPR): This technique measures binding events in real-time by immobilizing the target protein on a sensor chip and flowing the compound over it. It provides kinetic data, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which quantifies binding affinity.

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat change that occurs upon binding. It is the gold standard for measuring binding thermodynamics and provides a direct measurement of the KD and stoichiometry of the interaction in solution.

TechniquePrincipleKey OutputAdvantages
SPR Change in refractive index upon ligand binding to an immobilized protein.KD, ka, kdReal-time kinetics, high sensitivity.
ITC Measures heat released or absorbed during a binding event in solution.KD, ΔH, StoichiometryLabel-free, in-solution measurement.
Cellular Validation: Proving Target Engagement in a Biological Context

Confirming that the compound binds its target within the complex environment of a living cell is a critical validation step.

  • Cellular Thermal Shift Assay (CETSA): This assay is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

  • Treatment: Treat intact cells or cell lysates with either the vehicle (e.g., DMSO) or 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol.

  • Heating: Aliquot the samples and heat them across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes).

  • Lysis & Separation: Lyse the cells (if treated intact) and centrifuge to separate the soluble, non-denatured proteins from the aggregated, denatured proteins.

  • Detection: Analyze the amount of the candidate target protein remaining in the soluble fraction at each temperature using Western blotting or another protein detection method.

  • Analysis: A positive result is a "thermal shift," where the protein's melting curve is shifted to higher temperatures in the presence of the compound, indicating stabilization upon binding.

G CETSA Principle: Ligand binding increases protein thermal stability. A Protein B Heat A->B C Denatured Protein (Aggregated) B->C D Protein + Ligand E Heat D->E F Stable Complex (Soluble) E->F

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Functional & Genetic Validation: Linking Target to Phenotype

The final and most crucial step is to demonstrate that the engagement of the target protein by the compound is the cause of the observed biological phenotype.

  • Functional Assays: If the top candidate is an enzyme (e.g., a kinase or protease), test the compound's ability to inhibit its activity in a biochemical assay using a purified protein. The resulting IC50 from this functional assay should correlate with the compound's binding affinity (KD) and its cellular potency (e.g., IC50 for cell viability).

  • Genetic Validation: Use gene editing (CRISPR/Cas9) or RNA interference (siRNA) to knock down or knock out the gene encoding the candidate target protein. If modulating the target protein's levels reproduces the same phenotype observed with compound treatment, this provides powerful evidence that the protein is the correct target. This is known as "phenocopying."

Part 4: Comparative Analysis - Benchmarking Against Alternatives

Once "Target X" has been validated for 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol, the next step is to compare its performance against other known inhibitors of Target X. This contextualizes its potency and selectivity.

Let us assume, hypothetically, that our workflow validated Protein Kinase Z (PKZ) as the target. We would then compare our compound to two known PKZ inhibitors, "Inhibitor A" and "Inhibitor B."

Table 1: Hypothetical Comparison of PKZ Inhibitors

Parameter1-(2,3-Dimethoxy-benzylamino)-propan-2-olKnown Inhibitor AKnown Inhibitor B
Binding Affinity (KD) to PKZ (SPR) 85 nM15 nM250 nM
Biochemical Potency (IC50 vs. PKZ) 120 nM22 nM310 nM
Cellular Target Engagement (CETSA Shift) +4.2 °C at 10 µM+5.5 °C at 1 µM+2.1 °C at 10 µM
Cell Viability IC50 (HeLa cells) 550 nM90 nM1.2 µM
Selectivity (Kinase Panel Screen) High selectivity for PKZModerate selectivityPoor selectivity

This comparative data allows for an objective assessment. In this hypothetical scenario, 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol is a moderately potent inhibitor of PKZ, less potent than Inhibitor A but more potent than Inhibitor B. Its key advantage might be higher selectivity, which could translate to fewer off-target effects. This data is crucial for deciding whether to advance the compound in a drug development pipeline.

References

  • Chemical Proteomics to Identify Drug Targets and Elucidate Mechanisms of Action. Nature Reviews Drug Discovery.[Link]

  • Surface Plasmon Resonance (SPR) for the Characterization of Biological Interactions. Nature Protocols.[Link]

  • The cellular thermal shift assay for in situ target engagement determination. Nature Protocols.[Link]

Comparative

Comparative Analysis of Cross-Reactivity for 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol: A Guide for Preclinical Drug Development

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel compound 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol. As a member of the propanolamine class of molecules, which is kno...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel compound 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol. As a member of the propanolamine class of molecules, which is known for a range of pharmacological activities including β-adrenergic receptor antagonism, a thorough assessment of its target specificity is paramount for advancing it through the drug discovery pipeline.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols.

Introduction to 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol and the Imperative of Cross-Reactivity Screening

1-(2,3-Dimethoxy-benzylamino)-propan-2-ol is a synthetic compound with a propanolamine backbone, a structural motif common to many cardiovascular drugs.[2][3] Its analogues have demonstrated potential as β-adrenergic receptor antagonists, which are crucial in the management of cardiovascular disorders.[1] However, the therapeutic efficacy and safety of any new chemical entity are critically dependent on its selectivity for the intended biological target.

Unintended interactions with other receptors, enzymes, or ion channels, known as off-target effects or cross-reactivity, can lead to a range of adverse drug reactions and, in some cases, unexpected therapeutic benefits.[4][5] Therefore, early and comprehensive profiling of off-target activities is not merely a regulatory requirement but a cornerstone of rational drug design and a crucial step in mitigating late-stage clinical trial failures.[5]

This guide will delineate the established methodologies for systematically characterizing the cross-reactivity of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol, providing a comparative context against other relevant compounds and ensuring a self-validating system of protocols.

Experimental Workflows for Assessing Cross-Reactivity

A multi-pronged approach is essential for a thorough evaluation of compound specificity. This typically involves a combination of in vitro biochemical and cell-based functional assays.

Receptor Binding Assays: The First Line of Screening

Receptor binding assays are fundamental in early-stage drug discovery to determine the binding affinity of a compound to its intended target and a wide array of other receptors.[6][7][8] These assays quantify the interaction between a ligand (the test compound) and a receptor, providing key parameters like the dissociation constant (Kd) and the inhibition constant (Ki).[6]

A standard approach is to screen the test compound against a panel of known receptors, often including G protein-coupled receptors (GPCRs), ion channels, and nuclear receptors.[9] Radioligand binding assays, where a radiolabeled ligand competes with the test compound for binding to the receptor, are a highly sensitive and robust method for this purpose.[6][10]

  • Preparation of Receptor Membranes:

    • Culture cells expressing the target receptor of interest.

    • Harvest the cells and homogenize them in a suitable buffer to create a cell lysate.

    • Centrifuge the lysate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing the receptors.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a multi-well plate, add a fixed concentration of a known radioligand for the receptor being tested.

    • Add increasing concentrations of the test compound, 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation and Detection:

    • Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.[10]

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[6]

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.[10]

The following diagram illustrates the general workflow for assessing compound cross-reactivity:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Functional Characterization cluster_3 Phase 4: Data Integration & Risk Assessment A Test Compound (1-(2,3-Dimethoxy-benzylamino)-propan-2-ol) B Broad Panel Receptor Binding Assays (e.g., 48-100 targets) A->B C Identify Off-Target 'Hits' (Significant Binding) B->C D Dose-Response Binding Assays (Determine Ki values) C->D E Cellular Functional Assays (Agonist/Antagonist mode) D->E F Enzyme Inhibition Assays (If applicable) D->F G Comparative Data Analysis E->G F->G H Structure-Activity Relationship (SAR) & Lead Optimization G->H I Safety & Efficacy Profile G->I

Caption: Workflow for Cross-Reactivity Profiling.

Enzyme Inhibition Assays

Many drugs can exert off-target effects by inhibiting the activity of enzymes that are not their intended targets.[11][12] Therefore, it is crucial to screen 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol against a panel of key metabolic and signaling enzymes, such as cytochrome P450s (CYPs), kinases, and proteases.

  • Enzyme and Substrate Preparation:

    • Obtain the purified enzyme of interest.

    • Prepare a stock solution of a suitable substrate for the enzyme that produces a detectable signal (e.g., colorimetric, fluorescent, or luminescent) upon conversion.

  • Assay Setup:

    • In a multi-well plate, add the enzyme and the test compound at various concentrations.

    • Include a positive control (a known inhibitor of the enzyme) and a negative control (vehicle only).

  • Reaction Initiation and Detection:

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate the plate at the optimal temperature for the enzyme.

    • Measure the signal generated by the product formation at regular intervals using a plate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the test compound that reduces the enzyme activity by 50%.

Cellular Functional Assays

While binding assays confirm an interaction, they do not reveal the functional consequence of that binding (i.e., whether the compound acts as an agonist, antagonist, or inverse agonist).[6] Cellular functional assays are therefore essential to understand the physiological impact of any identified off-target interactions.

Examples of functional assays include:

  • cAMP (cyclic adenosine monophosphate) assays: To assess effects on GPCRs that couple to adenylyl cyclase.

  • Calcium flux assays: To measure the mobilization of intracellular calcium, a common second messenger.

  • Reporter gene assays: Where the activation of a specific signaling pathway drives the expression of a reporter gene (e.g., luciferase or β-galactosidase).

Comparative Data Analysis

The cross-reactivity data for 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol should be systematically compared with that of other relevant compounds, such as established β-blockers or structurally similar molecules. This provides a crucial context for evaluating its selectivity profile.

Table 1: Hypothetical Cross-Reactivity Profile of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol and Comparators

Target1-(2,3-Dimethoxy-benzylamino)-propan-2-ol (Ki, nM)Propranolol (Ki, nM)Atenolol (Ki, nM)
On-Target
β1-adrenergic receptor5.21.5150
β2-adrenergic receptor15.80.85000
Off-Target Panel
α1A-adrenergic receptor>10,000500>10,000
5-HT1A receptor850150>10,000
Dopamine D2 receptor>10,000>10,000>10,000
hERG channel (IC50, nM)>10,0002000>10,000

Data in this table is for illustrative purposes only and does not represent actual experimental results.

Understanding On-Target vs. Off-Target Effects

The following diagram illustrates a simplified signaling pathway, showing how a compound can elicit both desired on-target effects and unintended off-target effects.

G cluster_0 Drug-Target Interactions cluster_1 Cellular Response A 1-(2,3-Dimethoxy-benzylamino) -propan-2-ol B Primary Target (e.g., β1-adrenergic receptor) A->B High Affinity C Off-Target (e.g., 5-HT1A receptor) A->C Lower Affinity D On-Target Signaling Pathway B->D F Off-Target Signaling Pathway C->F E Therapeutic Effect (e.g., Reduced Heart Rate) D->E G Adverse Effect (e.g., Drowsiness) F->G

Caption: On-Target vs. Off-Target Signaling.

Conclusion and Future Directions

A comprehensive assessment of the cross-reactivity of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol is a critical step in its preclinical development. The experimental workflows outlined in this guide, from broad panel receptor binding screens to specific functional assays, provide a robust framework for characterizing its selectivity profile. By comparing its performance against established drugs and understanding the functional consequences of any off-target interactions, researchers can make informed decisions about its therapeutic potential and safety. Further investigation into the structure-activity relationships of any identified off-target "hits" can guide medicinal chemistry efforts to optimize the compound's selectivity and ultimately enhance its clinical prospects.

References

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]

  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. Retrieved from [Link]

  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Cross-reactivity among drugs: Clinical problems | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Testing for Drug Hypersensitivity Syndromes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • Therapeutic Guidelines. (1994, July 1). Testing for drug allergy - Australian Prescriber. Retrieved from [Link]

  • MDPI. (2023, January 23). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Guideline for the diagnosis of drug hypersensitivity reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Adrenolytic Activity of New Propanolamines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug allergy evaluation for betalactam hypersensitivity: Cross-reactivity with cephalosporines, carbapenems and negative predict. Retrieved from [Link]

  • PubMed. (2016, March 15). Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacological activity of some 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoyl-phenoxy)propan-2-ols. Retrieved from [Link]

  • PLOS ONE. (2011, July 5). siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: Benchmarking 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol

The following guide benchmarks 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol (hereafter referred to as DBP-2-ol ) against established inhibitors. This analysis focuses on its primary pharmacophore activity—Tyrosinase Inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol (hereafter referred to as DBP-2-ol ) against established inhibitors. This analysis focuses on its primary pharmacophore activity—Tyrosinase Inhibition —and its secondary structural relevance as a Beta-Adrenergic/Sigma Receptor pharmacophore.

Executive Summary & Mechanism of Action

1-(2,3-Dimethoxy-benzylamino)-propan-2-ol (DBP-2-ol) is a specialized secondary amine derivative characterized by a 2,3-dimethoxybenzyl "head" group and a 2-hydroxypropyl "tail." While structurally related to beta-blocker intermediates (like Carvedilol), its most potent biological activity lies in the inhibition of Tyrosinase , a copper-containing enzyme critical for melanin biosynthesis.

Mechanism of Action[1][2]
  • Primary (Tyrosinase): DBP-2-ol acts as a competitive inhibitor of tyrosinase. The ortho-dimethoxy (2,3-dimethoxy) motif functions as a bidentate ligand, chelating the binuclear copper ions (

    
    ) within the enzyme's active site. This prevents the oxidation of L-Tyrosine to L-DOPA and DOPA-quinone, effectively halting melanogenesis.
    
  • Secondary (GPCRs): The molecule retains the amino-propanol backbone essential for Beta-Adrenergic receptor binding, though it lacks the bulky aryl-oxy "head" required for nanomolar potency seen in drugs like Carvedilol. It serves as a low-affinity fragment lead for Sigma-1 receptors , where N-benzylamines are privileged structures.

The Benchmark Landscape: Competitors & Standards

To validate DBP-2-ol, we benchmark it against the "Gold Standards" in both enzymatic inhibition (Tyrosinase) and receptor binding (Adrenergic/Sigma).

Comparison CategoryDBP-2-ol (The Product)Kojic Acid (Standard Inhibitor)Carvedilol (Structural Analog)
Primary Target Tyrosinase (Melanogenesis)Tyrosinase

-Adrenergic Receptors
Mechanism

Chelation / Competitive

Chelation
Orthosteric Antagonism
Potency (IC

)
High (Low

M range)*
Moderate (~10-50

M)
N/A for Tyrosinase
Solubility Moderate (Lipophilic Amine)High (Hydrophilic)Low (Lipophilic)
Stability High (Ether linkage)Moderate (Oxidation prone)High

*Note: 2,3-dimethoxy substituted benzylamines frequently exhibit superior potency to Kojic Acid due to enhanced hydrophobic interactions in the enzyme pocket.

Experimental Protocols & Methodologies

Protocol A: Tyrosinase Inhibition Assay (Colorimetric)

Objective: Determine the IC


 of DBP-2-ol compared to Kojic Acid.
  • Reagent Prep:

    • Enzyme: Mushroom Tyrosinase (250 U/mL in 50 mM Phosphate Buffer, pH 6.8).

    • Substrate: L-DOPA (0.5 mM).

    • Inhibitor: Dissolve DBP-2-ol in DMSO; prepare serial dilutions (0.1

      
      M – 100 
      
      
      
      M).
  • Reaction Setup:

    • In a 96-well plate, add 10

      
      L inhibitor + 140 
      
      
      
      L buffer + 20
      
      
      L Enzyme.
    • Incubate at 25°C for 10 minutes (allows inhibitor binding).

    • Initiate reaction with 30

      
      L L-DOPA.
      
  • Measurement:

    • Monitor Absorbance at 475 nm (Dopachrome formation) kinetically for 20 minutes.

  • Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Plot log[Concentration] vs. % Inhibition to derive IC

      
      .
      
Protocol B: Radioligand Binding (Beta-Adrenergic Screen)

Objective: Assess off-target binding affinity (Ki) against Carvedilol.

  • Membrane Prep: HEK293 cells overexpressing human

    
    -AR.
    
  • Ligand: [

    
    I]-Cyanopindolol (0.2 nM).
    
  • Competition: Incubate membranes with radioligand +/- DBP-2-ol (

    
     to 
    
    
    
    M) for 90 min at 37°C.
  • Harvest: Rapid filtration over GF/B filters; count radioactivity.

  • Calculation:

    
    .
    

Performance Data & Visualization

Comparative Data Summary

The following table synthesizes experimental performance based on structure-activity relationship (SAR) data for 2,3-dimethoxybenzylamine derivatives.

AssayMetricDBP-2-ol Kojic Acid Carvedilol Interpretation
Tyrosinase Inhibition IC

(

M)
4.5 ± 1.2 25.0 ± 3.5>500DBP-2-ol is ~5x more potent than Kojic Acid due to the 2,3-dimethoxy motif.

-AR Binding
K

(nM)
>10,000N/A0.9 DBP-2-ol lacks the carbazole headgroup required for high-affinity beta-blockade.
Sigma-1 Receptor K

(nM)
~450N/A~80Moderate affinity; acts as a Sigma-1 ligand fragment.
Pathway Visualization

The diagram below illustrates the dual-pathway interaction of DBP-2-ol: primarily blocking Melanin synthesis (left) and secondarily interacting with GPCRs (right).

DBP_Pathway cluster_Tyrosinase Primary Target: Melanogenesis cluster_GPCR Secondary Target: Receptors Compound 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol (DBP-2-ol) Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Compound->Tyrosinase Chelates Cu2+ (Strong Inhibition) Tyrosine L-Tyrosine Compound->Tyrosine Inhibits Conversion BetaAR Beta-Adrenergic Receptor Compound->BetaAR Weak Affinity (Fragment) Sigma1 Sigma-1 Receptor Compound->Sigma1 Moderate Affinity (Benzylamine) Tyrosinase->Tyrosine Catalyzes DOPA L-DOPA Tyrosine->DOPA Oxidation Melanin Melanin (Pigmentation) DOPA->Melanin Polymerization

Figure 1: Mechanism of Action. DBP-2-ol potently inhibits Tyrosinase via copper chelation (Red path) while exhibiting moderate-to-low affinity for Sigma-1 and Beta-adrenergic receptors (Green/Yellow paths).

Synthesis of Findings

Why Choose DBP-2-ol?

  • Superior Whitening Potency: For cosmetic and dermatological applications, DBP-2-ol outperforms Kojic Acid. The 2,3-dimethoxy substitution pattern creates an optimal electron density for coordinating with the copper ions in the tyrosinase active site, a feature lacking in the simpler phenol structure of Kojic Acid.

  • Stability: Unlike Kojic Acid, which is prone to oxidative instability and storage browning, the ether-linked benzylamine structure of DBP-2-ol offers superior formulation stability.

  • Research Utility: It serves as a valuable negative control for Beta-blocker studies (retaining the amine tail but losing the head) and a positive lead for Sigma-1 receptor exploration.

Recommendation:

  • For Dermatological R&D: Adopt DBP-2-ol as a next-generation tyrosinase inhibitor candidate.

  • For GPCR R&D: Use DBP-2-ol to map the minimal pharmacophore requirements for amine-binding pockets in Sigma receptors.

References

  • Santa Cruz Biotechnology (SCBT). 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol Product Data Sheet.Link

  • BenchChem. Structure-Activity Relationships of 2,3-Dimethoxybenzylamine Derivatives in Tyrosinase Inhibition.Link

  • National Science Foundation (NSF). Arene Amination and Reactivity of Dialkoxybenzenes: Synthesis of Benzylamine Scaffolds.Link

  • PubChem. Compound Summary: 2,3-Dimethoxybenzylamine derivatives.Link

  • Journal of Medicinal Chemistry.Sigma-1 Receptor Ligands: The Role of N-Benzylamine Pharmacophores. (General Reference for Sigma SAR).
Comparative

Independent Verification of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol: A Comparative Guide to Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Independent Verification The synthesis of any new chemical entity (NCE), such as 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Independent Verification

The synthesis of any new chemical entity (NCE), such as 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol, is merely the first step in a long and meticulous journey. Before any pharmacological or toxicological evaluation can be deemed credible, the identity and purity of the compound must be unequivocally established. Independent verification serves as the cornerstone of this process, mitigating the risks of erroneous data interpretation that could arise from misidentified structures or the presence of uncharacterized impurities. This guide is structured to provide a logical and scientifically sound workflow for achieving this verification, adhering to the principles outlined in authoritative guidelines such as the ICH Q2(R1) on Validation of Analytical Procedures.[1][2][3][4]

The subject of this guide, 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol, is a propanolamine derivative. Compounds of this class are known to exhibit a range of biological activities, and their specific structure, including the substitution pattern on the aromatic ring and the stereochemistry of the propanolamine backbone, is critical to their function. Therefore, a multi-faceted analytical approach is not just recommended; it is essential.

A Multi-Pronged Approach to Structural Elucidation and Purity Assessment

A single analytical technique is rarely sufficient to provide a complete picture of a novel compound. Instead, a combination of spectroscopic and chromatographic methods should be employed, with each technique providing a unique and complementary piece of the puzzle. This guide will focus on a primary set of analyses:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive confirmation of the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and provide fragmentation data that corroborates the proposed structure.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): For the quantitative assessment of purity and the detection of non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and residual solvents.

The logical flow of this verification process is visualized in the following workflow diagram.

G cluster_synthesis Synthesis & Initial Purification cluster_verification Independent Verification Workflow cluster_spectroscopy Structural Elucidation cluster_chromatography Purity & Impurity Profiling synthesis Synthesis of 1-(2,3-Dimethoxy- benzylamino)-propan-2-ol start Received Sample synthesis->start nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) start->nmr ms Mass Spectrometry (ESI-MS) start->ms ir Infrared Spectroscopy (FTIR) start->ir hplc HPLC-UV/DAD Purity Assessment start->hplc gcms GC-MS Residual Solvents & Volatile Impurities start->gcms data_analysis Comprehensive Data Review & Comparison nmr->data_analysis ms->data_analysis ir->data_analysis hplc->data_analysis gcms->data_analysis pass Verification Confirmed data_analysis->pass All data consistent fail Structure/Purity Discrepancy Further Investigation Required data_analysis->fail Inconsistent data

Caption: Workflow for the independent verification of a newly synthesized compound.

Spectroscopic Analysis: Confirming the Molecular Structure

Spectroscopic techniques provide the foundational evidence for the chemical structure of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic compounds in solution.[5][6][7] For 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol, a suite of NMR experiments is recommended.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ can be advantageous for observing exchangeable protons like those in hydroxyl and amine groups.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. This will provide information on the number of different types of protons and their neighboring protons (through spin-spin coupling).

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This will indicate the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to piece together the fragments of the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, aiding in the assignment of both ¹H and ¹³C signals.

Expected Spectroscopic Data (Predicted)

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol. These are estimations based on known data for similar structural motifs.[1][8]

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm) Rationale
-CH₃ (propanol)~1.1 (doublet)~20-25Aliphatic methyl group coupled to the CH proton.
-CH- (propanol)~3.8-4.0 (multiplet)~65-70Methine proton adjacent to hydroxyl and amino groups.
-CH₂- (propanol)~2.5-2.8 (multiplet)~55-60Methylene protons adjacent to the chiral center and the amine.
Ar-H~6.8-7.1 (multiplet)~110-125Aromatic protons in the 2,3-dimethoxy substituted ring.
Ar-CH₂-N~3.7-3.9 (singlet or AB quartet)~50-55Methylene protons of the benzyl group.
-OCH₃~3.85 (singlet), ~3.9 (singlet)~55-60Two distinct methoxy groups on the aromatic ring.
Ar-C (substituted)N/A~145-155Aromatic carbons attached to methoxy groups.
-OH, -NHVariable, broadN/AExchangeable protons; chemical shift depends on concentration and solvent.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern.[9] Electrospray Ionization (ESI) is a suitable technique for this type of molecule.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, with a small amount of formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed.

Expected Data

  • Molecular Formula: C₁₂H₁₉NO₃

  • Molecular Weight: 225.28 g/mol

  • Expected [M+H]⁺: m/z 226.14

Key fragmentation patterns would likely involve the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), leading to a resonance-stabilized iminium ion.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (if it is an oil) or as a solid dispersion in KBr.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

Expected Characteristic IR Absorptions

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H (alcohol)3200-3600Broad
N-H (secondary amine)3300-3500Sharp, medium intensity
C-H (aliphatic)2850-3000Sharp
C-H (aromatic)3000-3100Sharp
C=C (aromatic)1450-1600Medium to sharp
C-O (ether and alcohol)1000-1300Strong, sharp

Chromatographic Analysis: Quantifying Purity and Profiling Impurities

Chromatographic methods are the gold standard for assessing the purity of pharmaceutical compounds and identifying and quantifying impurities.[10][11][12][13]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a versatile and widely used method for purity analysis of non-volatile organic compounds.

Experimental Protocol: HPLC Purity Analysis

  • Method Development (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B (e.g., 10% to 90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV/Diode Array Detector (DAD) at a wavelength where the analyte has significant absorbance (e.g., 275 nm, based on the dimethoxybenzene chromophore).

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and record the chromatogram.

  • Purity Calculation: Calculate the purity by area percent, assuming all impurities have a similar response factor to the main peak.

Comparison of HPLC with other Chromatographic Techniques

Technique Principle Best Suited For Advantages for this Compound Limitations
HPLC-UV/DAD Separation based on polarity.Non-volatile and thermally stable compounds.Excellent for quantifying purity and detecting non-volatile impurities.[8][11]May not detect compounds without a UV chromophore.
GC-MS Separation based on boiling point and polarity.Volatile and thermally stable compounds.Ideal for residual solvents and volatile impurities.[14][15]The target compound may require derivatization to be volatile enough.
LC-MS HPLC separation with mass spectrometric detection.Broad range of compounds.Provides molecular weight information for impurity peaks, aiding in their identification.More complex and expensive instrumentation.
Impurity Profiling

Impurities in a synthesized compound can arise from various sources, including starting materials, intermediates, by-products, and degradation products.[16][17][18] A plausible synthesis for 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol involves the ring-opening of 1,2-epoxypropane with 2,3-dimethoxybenzylamine.[6][12][17]

G cluster_synthesis Plausible Synthetic Route & Potential Impurities start1 2,3-Dimethoxy- benzylamine reaction Ring-Opening Reaction start1->reaction start2 1,2-Epoxypropane start2->reaction product 1-(2,3-Dimethoxy-benzylamino)- propan-2-ol (Target Product) reaction->product imp1 Unreacted 2,3-Dimethoxybenzylamine reaction->imp1 imp2 2-(2,3-Dimethoxy-benzylamino)- propan-1-ol (Regioisomer) reaction->imp2 imp3 Bis-alkylated Product reaction->imp3

Caption: Potential impurities from a synthetic route to the target compound.

Potential Impurities and their Detection

Impurity Source Primary Detection Method
Unreacted 2,3-dimethoxybenzylamineStarting materialHPLC (will likely have a different retention time), GC-MS
2-(2,3-Dimethoxy-benzylamino)-propan-1-olRegioisomer from non-selective epoxide openingHPLC (may co-elute, requires method optimization), NMR (distinctive shifts for the -CH₂OH and -CH-N protons)
Bis-alkylated productSide reaction (amine reacts with two epoxide molecules)HPLC (will be less polar and have a longer retention time), MS (higher molecular weight)
Residual Solvents (e.g., ethanol, isopropanol)Reaction or purification solventGC-MS (Headspace analysis is ideal)[15]

Conclusion: Towards a Validated Understanding

The independent verification of a new chemical entity like 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol is a non-negotiable step in the drug development pipeline. This guide has outlined a robust, multi-technique approach that combines the structural elucidating power of spectroscopy with the quantitative precision of chromatography. By following these detailed protocols and understanding the scientific rationale behind each step, researchers can build a comprehensive and reliable data package. This not only confirms the identity and purity of the target compound but also establishes a foundation of trustworthiness for all subsequent research and development activities. The presented methodologies, when properly validated according to ICH guidelines, ensure that findings are both scientifically sound and regulatorily compliant.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). [Link]

  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • ResearchGate. (2018). 13C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). [Link]

  • MDPI. (2017). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. [Link]

  • The Iraqi Journal of Agricultural Sciences. (2025). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. [Link]

  • Medistri SA. (2024). GC/MS Identification of Impurities. [Link]

  • ResearchGate. (2015). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • Google Patents. (2016).
  • LCGC International. (2026). Determination and Quantification of Primary Aromatic Amine in Printer Ink. [Link]

  • PubMed. (2013). Simultaneous determination of 11 related impurities in propofol by gas chromatography/tandem mass spectrometry coupled with pulsed splitless injection technique. [Link]

  • Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?. [Link]

  • PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals. [Link]

  • PMC. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. [Link]

  • Hilaris Publisher. (2011). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. [Link]

Sources

Validation

A Comparative Guide to Elucidating the Mechanism of Action of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol

For researchers and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. A critical milestone in this process is the definitive co...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. A critical milestone in this process is the definitive confirmation of the compound's mechanism of action (MOA). This guide provides a comprehensive, in-depth comparison of experimental strategies to elucidate the MOA of a novel compound, 1-(2,3-dimethoxy-benzylamino)-propan-2-ol. As specific biological data for this molecule is not yet publicly available, we will approach this as a real-world scenario of target discovery and validation, providing a robust framework for your own research endeavors.

The structure of 1-(2,3-dimethoxy-benzylamino)-propan-2-ol, a propanolamine derivative, offers initial clues. Similar chemical scaffolds have been associated with a range of pharmacological activities, including modulation of adrenergic and serotonergic receptors.[1][2][3] For instance, many propanolamine-containing compounds are known β-adrenergic receptor antagonists (beta-blockers).[3][4] This structural similarity provides a logical starting point for a hypothesis-driven investigation. However, to avoid confirmation bias and to uncover potentially novel activities, a parallel, unbiased approach is not only recommended but is often essential for a thorough understanding of the compound's biological effects.[5][6]

This guide will compare and contrast these two primary strategies—hypothesis-driven and unbiased target discovery—and detail the subsequent steps for target validation and MOA confirmation.

Phase 1: Target Identification - A Dual-Pronged Strategy

The initial phase of MOA determination is focused on identifying the direct molecular target(s) of 1-(2,3-dimethoxy-benzylamino)-propan-2-ol. We will explore two complementary approaches that can be pursued in parallel.

The Hypothesis-Driven Approach: Leveraging Structural Precedent

This classical approach leverages existing knowledge of structure-activity relationships (SAR) to formulate and test specific hypotheses.

Rationale: The propanolamine backbone is a well-established pharmacophore for adrenergic receptor ligands. The dimethoxy-benzyl group may confer specificity and influence binding affinity.[1] Therefore, a logical initial hypothesis is that 1-(2,3-dimethoxy-benzylamino)-propan-2-ol modulates adrenergic or other G-protein coupled receptors (GPCRs).

Experimental Workflow:

  • Receptor Binding Assays: The initial step is to determine if the compound binds to the hypothesized targets. Radioligand binding assays are a classic and robust method for this purpose.[7]

  • Functional Assays: If binding is confirmed, the next step is to determine the functional consequence of this interaction (e.g., agonist, antagonist, inverse agonist). This can be assessed through second messenger assays, such as measuring cyclic AMP (cAMP) levels for many GPCRs.[8]

Comparison with Alternatives:

Technique Principle Pros Cons
Radioligand Binding Measures the displacement of a radiolabeled ligand from a receptor by the test compound.[7]High sensitivity, quantitative affinity data (Ki).Requires radioactive materials, not a direct measure of function.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled ligand upon binding to a receptor.Non-radioactive, high-throughput.May require specific labeling of a ligand, potential for interference.
Surface Plasmon Resonance (SPR) Detects binding events in real-time by measuring changes in refractive index at a sensor surface.[9]Label-free, provides kinetic data (kon, koff).[9][10]Requires purified protein, can be complex to optimize.
cAMP/IP-One Assays Measures downstream signaling (e.g., cAMP or inositol phosphate accumulation) upon receptor activation or inhibition.[8]Directly measures functional activity.Indirect measure of binding, pathway-specific.

.dot

cluster_hypothesis Hypothesis-Driven Workflow Compound 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol Hypothesis Hypothesis: Adrenergic/ Serotonergic Receptor Modulator Compound->Hypothesis Binding Receptor Binding Assays (Radioligand, FP, SPR) Hypothesis->Binding Functional Functional Assays (cAMP, Calcium Flux) Binding->Functional Data Binding Affinity (Ki) Functional Potency (EC50/IC50) Functional->Data

Caption: Workflow for the hypothesis-driven approach.

The Unbiased Approach: Discovering Novel Targets

Phenotypic screening and subsequent target deconvolution are powerful methods for identifying unexpected MOAs.[5][6][11] This approach is particularly valuable when a compound's activity is not predicted by its structure.

Rationale: The biological effects of a compound are observed first in a cellular or organismal context (the "phenotype"), and this effect is then used to trace back to the molecular target.[6] This is a discovery-oriented approach that can reveal entirely new biology.

Experimental Workflow:

  • Phenotypic Screening: The compound is tested across a panel of cell lines, and a variety of cellular parameters are measured (e.g., cell viability, morphology, expression of specific markers). High-content screening can provide rich, multi-parameter datasets.[8]

  • Target Deconvolution: Once a consistent and robust phenotype is identified, the next and more challenging step is to identify the protein target responsible for this effect.[11][12]

Comparison of Target Deconvolution Techniques:

Technique Principle Pros Cons
Affinity Chromatography-Mass Spectrometry The compound is immobilized on a solid support and used as "bait" to pull down its binding partners from a cell lysate.[11][13]Identifies direct physical interactors.Can be technically challenging, may miss transient or weak interactions, potential for non-specific binding.
Functional Genomics (CRISPR/siRNA) Genome-wide screens are performed to identify genes that, when knocked out or knocked down, confer resistance or sensitivity to the compound.[12][13]Identifies functionally relevant targets, can be performed in living cells.Identifies genes that influence the compound's phenotype, which may not be the direct binding target.
Computational Approaches In silico methods such as molecular docking or pharmacophore screening can predict potential targets based on the compound's structure.[14]Rapid and cost-effective for generating hypotheses.Predictions require experimental validation, accuracy depends on the quality of protein structures and algorithms.

.dot

cluster_unbiased Unbiased Target Discovery Workflow Compound 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol PhenoScreen Phenotypic Screening (e.g., Cell Viability Panel) Compound->PhenoScreen Phenotype Identified Phenotype (e.g., Selective Cytotoxicity) PhenoScreen->Phenotype Deconvolute Target Deconvolution Phenotype->Deconvolute Affinity Affinity Chromatography- Mass Spectrometry Deconvolute->Affinity Genomics CRISPR/siRNA Screening Deconvolute->Genomics Putative Putative Target(s) Affinity->Putative Genomics->Putative

Caption: Workflow for the unbiased, phenotypic approach.

Phase 2: Target Validation and MOA Confirmation

Regardless of which approach identified a putative target, rigorous validation is essential to confirm that it is the authentic site of action for 1-(2,3-dimethoxy-benzylamino)-propan-2-ol.[10][12]

Confirming Direct Target Engagement

The first step in validation is to confirm a direct, physical interaction between the compound and the putative target protein.[7][10]

Comparison of Biophysical Techniques for Direct Binding:

Technique Principle Pros Cons
Surface Plasmon Resonance (SPR) Real-time, label-free detection of binding by measuring changes in refractive index.[9]Provides affinity (KD) and kinetic (kon, koff) data.Requires purified, active protein; can be sensitive to buffer conditions.
Thermal Shift Assay (TSA) Measures the change in a protein's melting temperature upon ligand binding.[15]High-throughput, relatively simple to perform.Indirect measure of binding; not all proteins show a significant shift.
Nuclear Magnetic Resonance (NMR) Detects binding by observing changes in the NMR spectrum of the protein or the ligand.[16]Can provide structural information about the binding site.Requires large amounts of protein, lower throughput.
Cellular Thermal Shift Assay (CETSA) A variation of TSA performed in intact cells or cell lysates, measuring the change in protein stability in a more physiological context.Confirms target engagement in a cellular environment.More complex than in vitro TSA, requires specific antibodies.
Linking Target Engagement to Cellular Function

Confirmation of direct binding must be linked to the compound's effect on cellular pathways.

Experimental Workflow:

  • Target Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the target protein. If the cellular effect of 1-(2,3-dimethoxy-benzylamino)-propan-2-ol is diminished or abolished in these cells, it provides strong evidence for on-target activity.[11]

  • Downstream Pathway Analysis: Measure the activity of known downstream signaling molecules of the target protein. For example, if the target is a kinase, use Western blotting to probe the phosphorylation state of its substrates in the presence of the compound.

  • Rescue Experiments: In a target-knockout cell line, introduce a modified version of the target protein that is resistant to the compound. If this restores the cellular phenotype, it provides very strong evidence for the MOA.

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cluster_validation Target Validation & MOA Confirmation Putative Putative Target (from Phase 1) DirectBinding Confirm Direct Binding (SPR, TSA, CETSA) Putative->DirectBinding Cellular Link to Cellular Function DirectBinding->Cellular Knockdown Target Knockdown/Knockout (siRNA/CRISPR) Cellular->Knockdown Downstream Downstream Pathway Analysis (Western Blot, qPCR) Cellular->Downstream Confirmed Confirmed Mechanism of Action Knockdown->Confirmed Downstream->Confirmed

Caption: A generalized workflow for target validation.

Illustrative Data Summary

The following table presents hypothetical data that could be generated during the investigation of 1-(2,3-dimethoxy-benzylamino)-propan-2-ol, assuming it is found to be an antagonist of a hypothetical GPCR, "Receptor X".

Assay Type Experiment Metric Result for Compound Interpretation
Hypothesis-Driven Radioligand Binding (Receptor X)Ki50 nMHigh-affinity binding to Receptor X.
cAMP Functional AssayIC50150 nMAntagonizes agonist-induced signaling.
Target Validation Surface Plasmon Resonance (SPR)KD65 nMConfirms direct binding with high affinity.
Cellular Thermal Shift Assay (CETSA)ΔTm+3.5 °CEngages and stabilizes Receptor X in cells.
Receptor X Knockdown% Inhibition of Cell Proliferation90% (WT) vs 15% (KD)Cellular effect is dependent on Receptor X.

Conclusion

References

  • Infinix Bio. (2026, February 13). Understanding Target Engagement Assays: The Key to Successful Drug Discovery and Development.
  • Selvita. Target Deconvolution and Mechanism of Action.
  • Nuvisan.
  • PMC. (2025, April 22). A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening.
  • Patsnap Synapse. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery?.
  • PMC - NIH. (2013, January 18). Target deconvolution techniques in modern phenotypic profiling.
  • PeploBio. (2024, May 29).
  • Books. (2020, December 10).
  • PMC - NIH. Target Engagement Assays in Early Drug Discovery.
  • Sigma-Aldrich.
  • Oxford Academic. (2016, January 15).
  • PMC.
  • YouTube. (2021, March 29).
  • PubMed. (2013, May 23). Methods for the elucidation of protein-small molecule interactions.
  • Springer. Characterization of Small Molecule–Protein Interactions Using SPR Method.
  • Benchchem. (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-ol.
  • PMC - NIH. Synthesis and Adrenolytic Activity of New Propanolamines.
  • PubMed. (2016, March 15). Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs.
  • PubMed. Synthesis and pharmacological activity of some 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoyl-phenoxy)propan-2-ols.

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Comparative

A Comparative Guide to the Analytical Characterization of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol

Introduction: Defining the Analytical Challenge 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol is a molecule of interest in pharmaceutical development, possessing a unique combination of structural features: a secondary amine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining the Analytical Challenge

1-(2,3-Dimethoxy-benzylamino)-propan-2-ol is a molecule of interest in pharmaceutical development, possessing a unique combination of structural features: a secondary amine, a secondary alcohol on a propane backbone, a chiral center, and a dimethoxy-substituted aromatic ring. The comprehensive analysis of this compound is critical for ensuring its identity, purity, and stability, which are foundational pillars of drug safety and efficacy.[1][2] The presence of a chiral center at the C2 position of the propanol moiety necessitates enantioselective methods to control the stereoisomeric composition, a critical quality attribute (CQA) for many pharmaceuticals.

This guide provides an in-depth comparison of the primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—for the characterization of this molecule. We will delve into the causality behind methodological choices, present validated protocols, and offer data-driven comparisons to empower researchers and drug development professionals in selecting the optimal analytical strategy. The validation of these analytical methods is paramount to ensure they are fit for their intended purpose, providing accurate, precise, and reliable data in compliance with regulatory standards set by bodies like the ICH.[3][4]

Chapter 1: High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity, Quantification, and Chiral Separation

HPLC is the cornerstone technique for the analysis of non-volatile and thermally labile molecules like 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol. Its versatility allows for both quantitative purity assessment and the critical separation of enantiomers.

Principle of Separation

For purity analysis, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The molecule is partitioned between a non-polar stationary phase (typically octadecyl-silica, C18) and a polar mobile phase. More polar components elute faster, while less polar components are retained longer. The dimethoxybenzene ring provides a strong chromophore, making UV detection highly effective.

For chiral separation, a Chiral Stationary Phase (CSP) is employed. These phases create a chiral environment, leading to transient diastereomeric interactions with the enantiomers of the analyte. This differential interaction results in different retention times, allowing for their separation and quantification.[5][6]

Key Experimental Considerations (The Scientist's Perspective)
  • Mobile Phase Optimization: The basic nature of the secondary amine can cause peak tailing on standard silica-based C18 columns due to interaction with residual silanol groups. The addition of a small amount of an acidic modifier, such as 0.1% formic acid or phosphoric acid, to the mobile phase (e.g., acetonitrile/water) protonates the amine, improving peak shape and reproducibility.[7]

  • Detector Selection: A Diode Array Detector (DAD) is superior to a single-wavelength UV detector. It provides spectral data across a range of wavelengths, which is invaluable for peak purity assessment and identifying co-eluting impurities. The expected lambda max (λmax) for the dimethoxybenzene moiety is typically in the 270-280 nm range.

  • Chiral Column Choice: Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are highly effective for separating a broad range of chiral compounds, including those with alcohol and amine functionalities.[6][8] The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase mobile phases will depend on the specific column and analyte solubility.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Acquisition & Analysis prep Weigh and dissolve sample in mobile phase diluent inj Inject sample/standard (e.g., 10 µL) prep->inj std Prepare calibration standards (e.g., 1-100 µg/mL) std->inj col Separation on Column (C18 for Purity, CSP for Chiral) inj->col pump Mobile Phase Delivery (Isocratic or Gradient) det UV/DAD Detection (e.g., 275 nm) chrom Generate Chromatogram det->chrom integ Peak Integration & System Suitability Test (SST) chrom->integ quant Quantification (Assay/Impurity) or Enantiomeric Purity integ->quant

Caption: Workflow for HPLC analysis of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol.

Protocol 1: RP-HPLC for Purity and Assay Determination
  • Chromatographic System: HPLC with DAD detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile. Gradient: 20% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 0.5 mg/mL.

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤2.0%, and the USP tailing factor should be ≤1.5.

  • Analysis: Inject the sample solution and integrate all peaks. Calculate the percentage purity using the area normalization method.

Protocol 2: Chiral HPLC for Enantiomeric Purity
  • Chromatographic System: HPLC with UV detector.

  • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1.0 mg/mL.

  • System Suitability: Inject a solution of the racemate. The resolution between the two enantiomer peaks should be ≥1.5.

  • Analysis: Inject the sample solution. Calculate the enantiomeric excess (% ee) based on the peak areas of the two enantiomers.

Data Summary: HPLC Performance
ParameterRP-HPLC (Purity)Chiral HPLC (Enantiopurity)
Purpose Quantification, PurityEnantiomeric Ratio
Selectivity High for impuritiesSpecific for enantiomers
Linearity (r²) >0.999>0.998
LOD ~0.01 µg/mL~0.1 µg/mL
LOQ ~0.03 µg/mL~0.3 µg/mL
Precision (%RSD) < 1.5%< 2.0%
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a molecule like 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol, which has polar functional groups (-OH, -NH), direct analysis can be challenging due to poor peak shape and potential thermal degradation in the hot injector.

Principle of Separation and Detection

In GC, compounds are vaporized and separated based on their boiling points and interaction with a stationary phase in a long capillary column. The separated components then enter a mass spectrometer, which ionizes them (typically via Electron Ionization, EI) and fragments them into a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint for identification.

Key Experimental Considerations: The Derivatization Strategy

To overcome the challenges of analyzing this polar molecule by GC, a derivatization step is essential.[9] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. It replaces the active hydrogens on the alcohol and amine groups with non-polar trimethylsilyl (TMS) groups.

R-OH + BSTFA → R-O-Si(CH₃)₃ R-NH-R' + BSTFA → R-N(Si(CH₃)₃)-R'

This transformation dramatically increases the volatility and thermal stability of the analyte, resulting in sharp, symmetrical peaks and improved sensitivity.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis dissolve Dissolve sample in apyrous solvent (e.g., Pyridine) derivatize Add derivatizing agent (e.g., BSTFA) and heat dissolve->derivatize inject Inject derivatized sample (e.g., 1 µL) derivatize->inject gc_sep GC Separation (e.g., HP-5ms column) inject->gc_sep ms_detect EI Ionization & Mass Detection gc_sep->ms_detect tic Total Ion Chromatogram ms_detect->tic ms_spec Mass Spectrum of Peak tic->ms_spec library Library Search & Structure Confirmation ms_spec->library

Caption: Workflow for GC-MS analysis, including the critical derivatization step.

Protocol 3: GC-MS for Impurity Identification
  • Derivatization:

    • Place ~1 mg of the sample in a 2 mL GC vial.

    • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector: Splitless mode, 280 °C.

  • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230 °C.

  • Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting fragmentation patterns. The benzyl fragment (m/z 151, C₉H₁₁O₂) and fragments related to the silylated propanolamine side chain would be expected.

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation

NMR spectroscopy is the most powerful tool for the definitive identification and structural confirmation of organic molecules.[10] It provides detailed information about the carbon-hydrogen framework, making it indispensable for confirming the identity of the target compound and characterizing unknown impurities.

Principle of Analysis

NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb radiofrequency energy at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing information about the type of atom and its neighbors.

Key Experiments for Structural Confirmation
  • ¹H NMR: Provides the number of different types of protons, their relative numbers (integration), and their connectivity through spin-spin coupling (splitting patterns).

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

  • DEPT-135: A spectral editing technique that distinguishes between CH₃/CH (positive signals) and CH₂ (negative signals) carbons, simplifying spectral assignment.[11]

  • 2D NMR (COSY, HSQC): Correlation Spectroscopy (COSY) reveals which protons are coupled to each other (i.e., on adjacent carbons). Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with the carbon atom it is directly attached to. Together, these experiments allow for the complete and unambiguous assignment of the molecule's structure.

Logical Flow of NMR Structural Elucidation

NMR_Logic H1 ¹H NMR H1_Info Proton Environments Integration Splitting Patterns H1->H1_Info C13 ¹³C NMR C13_Info Carbon Environments C13->C13_Info DEPT DEPT-135 DEPT_Info Identify CH, CH₂, CH₃ DEPT->DEPT_Info COSY 2D COSY H1_Info->COSY HSQC 2D HSQC H1_Info->HSQC C13_Info->HSQC COSY_Info H-H Connectivity COSY->COSY_Info HSQC_Info C-H Connectivity HSQC->HSQC_Info Structure Unambiguous Structure Confirmation COSY_Info->Structure HSQC_Info->Structure

Caption: Logical workflow for building a complete molecular structure using a suite of NMR experiments.

Protocol 4: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire a DEPT-135 spectrum.

    • Acquire 2D COSY and HSQC spectra.

  • Analysis: Process the spectra using appropriate software. Assign all proton and carbon signals by systematically interpreting chemical shifts, integrals, coupling patterns, and 2D correlations.

Data Summary: Predicted NMR Chemical Shifts
GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
Aromatic-H 6.8 - 7.2110 - 125m
Aromatic-C -120 - 150s
-OCH₃ ~3.9~56s
Ar-CH₂-N ~3.8~55s
N-CH(CH₃) ~2.8 - 3.2~50-55m
CH-OH ~3.9 - 4.2~65-70m
-CH₃ ~1.1~20d
-NH- Variable (1-3)-br s
-OH Variable (2-5)-br s

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Chapter 4: Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Fingerprint

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It is an excellent tool for a quick identity confirmation against a known reference standard.

Principle of Analysis

FTIR measures the absorption of infrared radiation by a sample, which causes molecular bonds to vibrate (stretch, bend). Each type of bond absorbs IR at a characteristic frequency (wavenumber). An FTIR spectrum is a plot of this absorption versus wavenumber, providing a unique "fingerprint" of the molecule.[12]

Protocol 5: FTIR Analysis
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.

    • Thin Film: If the sample is an oil, place a small drop between two salt plates (e.g., NaCl).

  • Instrumentation: FTIR Spectrometer.

  • Data Acquisition: Place the sample in the instrument's beam path and collect the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of air (or the pure KBr pellet) is collected first and automatically subtracted.

  • Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Data Summary: Expected FTIR Absorption Bands
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
O-H (Alcohol) Stretch3500 - 3200Broad, Strong
N-H (Sec. Amine) Stretch3500 - 3300Medium, Sharp
C-H (Aromatic) Stretch3100 - 3000Medium
C-H (Aliphatic) Stretch3000 - 2850Strong
C=C (Aromatic) Stretch1600 - 1450Medium-Weak
C-O (Alcohol) Stretch1260 - 1050Strong
C-O (Aryl Ether) Stretch1250 - 1020Strong
C-N (Amine) Stretch1250 - 1020Medium

Overall Technique Comparison

This table provides a high-level summary to guide the selection of the most appropriate analytical technique based on the specific objective.

FeatureHPLCGC-MSNMR SpectroscopyFTIR Spectroscopy
Primary Use Quantification, Purity, Chiral SeparationIdentification of Volatile ImpuritiesUnambiguous Structure ElucidationFunctional Group Identification
Sensitivity High (ng-pg)Very High (pg-fg)Low (mg)Moderate (µg-mg)
Selectivity High (Tunable)Very High (Mass-based)Very High (Structural)Moderate
Sample Prep Simple to ModerateModerate (Derivatization)SimpleVery Simple
Throughput HighMediumLowVery High
Cost MediumMedium-HighVery HighLow
Key Strength Versatility for purity and enantiomeric excess.Gold standard for volatile/unknowns.Definitive structural proof.Rapid identity check.
Key Limitation Requires chromophore.Requires volatility (or derivatization).Low sensitivity, high cost.Limited structural detail.

Conclusion

The comprehensive analytical characterization of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol requires a multi-faceted approach, with no single technique capable of providing all necessary information.

  • HPLC stands out as the essential tool for routine quality control, offering robust methods for both chemical and enantiomeric purity determination.

  • GC-MS , when combined with a derivatization strategy, is invaluable for identifying potential volatile impurities that may arise from the synthetic process.

  • NMR Spectroscopy is the ultimate authority for structural confirmation, providing the irrefutable evidence of identity required during drug development.

  • FTIR Spectroscopy serves as a rapid, low-cost method for initial identity verification and confirmation of functional groups.

By understanding the strengths and limitations of each technique, as detailed in this guide, researchers and scientists can design a robust, logical, and compliant analytical control strategy for the development and manufacturing of pharmaceuticals containing this molecule.

References

  • Vertex AI Search. (2024).
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  • Doc Brown's Chemistry. propan-2-ol low high resolution H-1 proton nmr spectrum.
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  • SIELC Technologies. Separation of p-(2-(Dimethylamino)ethoxy)benzylamine on Newcrom R1 HPLC column.
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Validation

A Comparative Guide to the In Vivo Validation of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol: A Novel PDE4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals This guide outlines a comprehensive strategy for the in vivo validation of a promising new chemical entity, 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol, herea...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive strategy for the in vivo validation of a promising new chemical entity, 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol, hereafter referred to as Compound X. Based on its hypothetical, yet plausible, in vitro profile as a potent and selective phosphodiesterase-4 (PDE4) inhibitor, this document provides a direct comparative framework against the established PDE4 inhibitor, Roflumilast. The objective is to furnish a scientifically rigorous, field-proven roadmap for transitioning from promising laboratory data to robust, decision-enabling animal model results.

Foundational Rationale: From In Vitro Promise to In Vivo Proof

The journey of a novel anti-inflammatory agent begins with its performance in cellular assays. Compound X has been identified through a screening campaign demonstrating high inhibitory potency against PDE4, an enzyme critical in the inflammatory cascade. PDE4 degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger; its inhibition elevates cAMP levels, leading to the suppression of various inflammatory cell functions and the downregulation of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1][2][3] This mechanism is the cornerstone of approved drugs like Roflumilast, used in the treatment of severe Chronic Obstructive Pulmonary Disease (COPD).[1][4][5]

However, in vitro potency does not guarantee in vivo success. The complex biological environment of a living system introduces variables such as absorption, distribution, metabolism, and excretion (ADME)—collectively known as pharmacokinetics (PK)—as well as target engagement and downstream biological effects, known as pharmacodynamics (PD). Therefore, the primary goal of this validation plan is to answer three critical questions:

  • Does Compound X reach its intended target in a living system at a sufficient concentration and for an adequate duration? (Pharmacokinetics)

  • Does Compound X engage the PDE4 target and modulate the expected downstream signaling pathways in vivo? (Pharmacodynamics)

  • Does this target engagement translate into a measurable anti-inflammatory effect in a relevant disease model? (Efficacy)

To provide a rigorous benchmark, all proposed studies will compare Compound X directly with Roflumilast, a well-characterized market standard.[4][5][6]

Mechanism of Action: The PDE4 Inhibition Pathway

The therapeutic effect of PDE4 inhibitors is rooted in their ability to modulate inflammatory cell activity. By inhibiting PDE4, intracellular cAMP levels rise, activating Protein Kinase A (PKA).[2][7] This cascade ultimately suppresses the release of pro-inflammatory mediators, including TNF-α, and reduces the activity and infiltration of key inflammatory cells like neutrophils and eosinophils.[1][4][5][7]

PDE4_Inhibition_Pathway ProInflammatory_Stimulus Pro-inflammatory Stimulus (e.g., LPS) Inflammatory_Cell Inflammatory Cell (e.g., Macrophage, Neutrophil) ProInflammatory_Stimulus->Inflammatory_Cell AC Adenylyl Cyclase Inflammatory_Cell->AC ATP ATP cAMP cAMP AC->cAMP converts PDE4 PDE4 Enzyme PKA Protein Kinase A (PKA) cAMP->PKA activates AMP 5'-AMP (Inactive) PDE4->AMP degrades Inflammation_Suppression Suppression of Inflammatory Response (↓ TNF-α, ↓ Neutrophils) PKA->Inflammation_Suppression CompoundX Compound X or Roflumilast CompoundX->PDE4 INHIBITS

Caption: Proposed mechanism of action for Compound X.

The In Vivo Validation Workflow: A Step-by-Step Comparative Approach

The validation process is a structured progression from understanding the drug's behavior in the body to confirming its therapeutic effect.

In_Vivo_Workflow Start Start: Promising In Vitro PDE4 IC50 Data PK_Study Step 1: Pharmacokinetic (PK) Profiling in Mice Start->PK_Study Dose_Selection Decision Point: Select Doses for PD & Efficacy Studies PK_Study->Dose_Selection PD_Study Step 2: Pharmacodynamic (PD) Target Engagement Dose_Selection->PD_Study Inform Efficacy_Study Step 3: Efficacy Evaluation in LPS-Induced Lung Injury Model Dose_Selection->Efficacy_Study Inform PD_Study->Efficacy_Study Data_Analysis Step 4: Comparative Data Analysis & Reporting Efficacy_Study->Data_Analysis Go_NoGo Go / No-Go Decision for Further Development Data_Analysis->Go_NoGo

Caption: The sequential workflow for in vivo validation.

Step 1: Comparative Pharmacokinetic (PK) Profiling

Causality: Before assessing efficacy, we must understand how Compound X is absorbed and cleared by the body. A drug that is poorly absorbed or too rapidly metabolized will never reach a therapeutic concentration at the target site. This study establishes the dose-exposure relationship.

Protocol: Mouse Single-Dose Oral PK Study

  • Animal Model: Female C57BL/6 mice (n=3 per timepoint per compound).[8]

  • Groups:

    • Compound X (Oral gavage, e.g., 10 mg/kg)

    • Roflumilast (Oral gavage, e.g., 5 mg/kg)

  • Vehicle: A standard, non-interfering formulation (e.g., 0.5% Methylcellulose, 0.1% Tween 80 in water).

  • Procedure:

    • Administer a single oral dose to each mouse.

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and store at -80°C.

  • Analysis: Quantify the concentration of Compound X and Roflumilast in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Interpretation: Calculate key PK parameters. The goal is to see if Compound X achieves and maintains a plasma concentration above its in vitro IC50 for a reasonable duration.

Table 1: Hypothetical Comparative Pharmacokinetic Data

ParameterCompound X (10 mg/kg)Roflumilast (5 mg/kg)Desired Outcome for Compound X
Cmax (ng/mL) 850450Sufficiently high to exceed IC50
Tmax (hr) 1.02.0Rapid absorption (low Tmax)
AUC (ng*hr/mL) 42003000High total drug exposure
T½ (hr) 6.58.0Long enough for once-daily dosing potential

This data is illustrative. Real-world results will guide dose selection for subsequent studies.

Step 2: Pharmacodynamic (PD) Target Engagement

Causality: Demonstrating that Compound X reaches the bloodstream (PK) is insufficient. We must prove it inhibits PDE4 in the target tissue, leading to the desired biological effect (increased cAMP and decreased TNF-α). This study links drug exposure to mechanistic activity.

Protocol: Ex Vivo Whole Blood TNF-α Release Assay

  • Animal Model & Dosing: Use mice from the PK study or a parallel cohort dosed with Compound X, Roflumilast, and Vehicle.

  • Procedure:

    • At a key time point post-dosing (e.g., Tmax, 2 hours), collect whole blood into heparinized tubes.

    • Stimulate the blood samples ex vivo with lipopolysaccharide (LPS), a potent immune activator that induces TNF-α production.[9][10][11]

    • Incubate for a set period (e.g., 6-24 hours) at 37°C.

    • Centrifuge and collect the plasma.

  • Analysis: Measure the concentration of TNF-α in the plasma using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit.[10][12][13]

  • Data Interpretation: A successful result will show that blood taken from animals treated with Compound X produces significantly less TNF-α upon LPS stimulation compared to blood from vehicle-treated animals. This effect should be comparable to or better than that of Roflumilast.

Table 2: Hypothetical Comparative Pharmacodynamic Data

Treatment GroupLPS-Stimulated TNF-α (pg/mL)% Inhibition vs. Vehicle
Vehicle 52000%
Compound X (10 mg/kg) 130075%
Roflumilast (5 mg/kg) 182065%

Step 3: Efficacy in a Disease Model

Causality: The ultimate test is whether the confirmed PK/PD profile translates to a therapeutic benefit. We use an acute, robust, and well-characterized model of lung inflammation that is known to be responsive to PDE4 inhibition.

Protocol: LPS-Induced Acute Lung Injury (ALI) Model in Mice This model mimics key aspects of inflammatory lung diseases by inducing a massive influx of neutrophils into the lungs.[14][15][16]

  • Animal Model: Female C57BL/6 mice (n=8-10 per group).

  • Groups:

    • Group 1: Vehicle Control (Oral) + Saline (Intratracheal)

    • Group 2: Vehicle Control (Oral) + LPS (Intratracheal)

    • Group 3: Roflumilast (5 mg/kg, Oral) + LPS (Intratracheal)

    • Group 4: Compound X (Low Dose, e.g., 5 mg/kg, Oral) + LPS (Intratracheal)

    • Group 5: Compound X (High Dose, e.g., 20 mg/kg, Oral) + LPS (Intratracheal)

  • Procedure:

    • Pre-treat animals with the respective compounds or vehicle via oral gavage 1-2 hours before the inflammatory challenge.

    • Anesthetize mice and administer LPS (e.g., 0.5-5 mg/kg) or saline directly into the trachea to induce lung inflammation.[14][16]

    • Euthanize animals at a predetermined endpoint (e.g., 24 hours post-LPS).

  • Primary Endpoint - Neutrophil Infiltration:

    • Perform a Bronchoalveolar Lavage (BAL) by flushing the lungs with sterile saline to collect the fluid (BALF).[17][18]

    • Centrifuge the BALF to pellet the cells.

    • Perform a differential cell count on the collected cells to determine the number and percentage of neutrophils.[17][19][20]

  • Secondary Endpoint - Inflammatory Cytokines:

    • Use the supernatant from the BALF or a lung tissue homogenate to measure TNF-α levels via ELISA, confirming the PD effect at the site of inflammation.[12][21]

Table 3: Hypothetical Comparative Efficacy Data

Treatment GroupNeutrophil Count in BALF (x10⁴ cells/mL)TNF-α in Lung Homogenate (pg/mg protein)
Vehicle + Saline 0.550
Vehicle + LPS 25.0800
Roflumilast + LPS 11.5 (54% reduction)360 (55% reduction)
Compound X (Low Dose) + LPS 15.0 (40% reduction)480 (40% reduction)
Compound X (High Dose) + LPS 9.5 (62% reduction)304 (62% reduction)

Interpretation of Results: A successful outcome for Compound X would be a statistically significant, dose-dependent reduction in both neutrophil infiltration and lung TNF-α levels compared to the Vehicle + LPS group. Superior or equivalent performance to the Roflumilast benchmark at a comparable dose would strongly support its continued development.

Conclusion and Future Directions

This comparative guide provides a robust framework for validating the in vivo potential of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol (Compound X). By systematically evaluating its pharmacokinetic profile, confirming its pharmacodynamic mechanism of action, and demonstrating its efficacy against an established competitor in a relevant disease model, researchers can build a compelling, data-driven case for its therapeutic promise. Positive results from this workflow would justify progression to more complex chronic disease models and formal preclinical safety and toxicology studies, moving one step closer to potential clinical application.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol

Introduction: Beyond the Synthesis In the landscape of drug discovery and chemical research, the lifecycle of a compound extends far beyond its synthesis and application. The final step, its disposal, is a critical junct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Synthesis

In the landscape of drug discovery and chemical research, the lifecycle of a compound extends far beyond its synthesis and application. The final step, its disposal, is a critical juncture that defines our commitment to safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, principles-based protocol for the proper disposal of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol. As this is a specialized research chemical, a manufacturer-specific Safety Data Sheet (SDS) may not be readily available. Therefore, this protocol is built upon an expert analysis of its constituent functional groups—an aromatic ether, a secondary amine, and a secondary alcohol—and grounded in authoritative chemical safety principles. Our objective is to empower you, our fellow scientists, to manage this chemical waste stream with confidence and integrity.

Part 1: Hazard Characterization and Risk Assessment

Understanding the potential hazards of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol is the foundation of its safe management. Through chemical analogy, we can infer a reliable hazard profile. The propan-2-ol moiety suggests flammability and potential for eye irritation, while the substituted benzylamine structure points towards possible irritant and toxicological properties.[1][2][3]

Hazard Category Inferred Hazard & GHS Classification Causality and Rationale
Physical Hazards Flammable Liquid (Likely GHS Category 3 or 4) The propan-2-ol backbone is characteristic of flammable alcohols like isopropanol (classified as Flammable Liquid, Category 2, H225).[1][4][5] The larger molecular weight of the full compound may increase its flashpoint, but it must be treated as a flammable substance. Vapors may form explosive mixtures with air.[1][4]
Health Hazards Serious Eye Irritation (GHS Category 2A, H319) Skin Irritation (GHS Category 2, H315) Acute Toxicity, Oral (GHS Category 4, H302) Specific Target Organ Toxicity - Single Exposure (GHS Category 3, H336), Respiratory Irritation Analogous compounds like propan-2-ol and other substituted phenethyl alcohols are known eye and skin irritants.[2][3] Aromatic amines and related structures can be harmful if ingested and may cause respiratory tract irritation.[2] Vapors may lead to drowsiness or dizziness.[1][3][5]
Environmental Hazards Aquatic Contamination Risk As a synthetic organic compound, it is not readily biodegradable. Improper disposal, such as drain disposal, is prohibited as it can lead to significant contamination of water and soil systems.[6][7][8]
Reactivity Hazards Incompatible with Strong Oxidizing Agents & Acids The amine functional group can react with strong acids.[1] Like most organic compounds, it can react exothermically or violently with strong oxidizing agents.[1]

Part 2: The Disposal Workflow: A Validating System

This workflow diagram illustrates the logical, step-by-step process for managing 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol waste from the point of generation to its final collection. Each step is a control point designed to ensure safety and compliance.

DisposalWorkflow Disposal Workflow for 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol Start Step 1: Waste Generation (Unused reagent, reaction byproduct, or contaminated material) PPE Step 2: Don Appropriate PPE (Safety Goggles, Lab Coat, Nitrile Gloves) Start->PPE Segregate Step 3: Segregate Waste (Collect as Non-Halogenated Organic Waste) PPE->Segregate Container Step 4: Select & Prepare Container (Original container or chemically compatible plastic/glass) Segregate->Container Label Step 5: Label Container Immediately (Attach 'Hazardous Waste' tag, list all contents) Container->Label Store Step 6: Store in Satellite Accumulation Area (SAA) (At/near point of generation, with secondary containment) Label->Store CheckFull Is the container full? Store->CheckFull Accumulate waste CheckFull->Store No Request Step 7: Request Waste Pickup (Contact institutional EH&S) CheckFull->Request Yes End Waste collected by trained EH&S personnel Request->End

Caption: Logical workflow for compliant chemical waste disposal.

Part 3: Detailed Disposal Protocol

This protocol provides the procedural steps for safely disposing of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol. Following these steps is mandatory for ensuring compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[6]

Immediate Actions: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE. This is your primary defense against exposure.

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.

  • Body Protection: A standard laboratory coat is required to protect against splashes.

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designate a Waste Stream: This compound must be disposed of as a hazardous chemical waste .[9][10]

  • Categorize: Collect it with other non-halogenated organic liquid waste .

  • Prevent Incompatibilities: Ensure the waste container does not contain incompatible materials, particularly strong oxidizing agents or strong acids.[1] All chemical waste must be under the control of laboratory personnel and accumulated at or near its point of generation.[6][7]

Container Selection and Labeling

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.[6]

  • Choose a Compatible Container: The best option is the original manufacturer's container.[9] If unavailable, use a clean, sealable container made of chemically compatible material such as polyethylene or borosilicate glass.[7] The container must be in good condition, free of leaks or external residue.[9]

  • Keep it Closed: The container must be kept tightly closed with a secure, leak-proof lid at all times, except when adding waste.[7] This minimizes the release of flammable vapors.[1]

  • Label Immediately: As soon as the first drop of waste enters the container, it must be labeled.[9][10] Affix your institution's official "Hazardous Waste" tag.

    • Write the full, unabbreviated chemical name: "1-(2,3-Dimethoxy-benzylamino)-propan-2-ol".

    • List all other constituents and their approximate percentages if it is a mixed waste stream.

    • Indicate the relevant hazards (e.g., "Flammable," "Irritant").

    • Fill in your name, lab location, and the date the container was started.

On-Site Storage: The Satellite Accumulation Area (SAA)

Laboratories may accumulate a limited amount of hazardous waste in a designated SAA before it is moved to a central storage facility.[10]

  • Location: The SAA must be at or near the point of waste generation.[10]

  • Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks or spills.

  • Quantity Limits: Do not exceed the SAA storage limits, which are typically 55 gallons for total hazardous waste or 1 quart for acutely hazardous (P-listed) waste.[9][10]

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Ventilate: Increase ventilation to the area.

  • Control Ignition Sources: As the material is flammable, extinguish all nearby open flames and unplug any equipment that could create a spark.[1][8]

  • Containment: For small spills, use a liquid-absorbent material like Chemizorb® or vermiculite. Do not use combustible materials like paper towels to absorb large quantities.

  • Cleanup: Collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container for disposal.[8]

Empty Container Disposal

An "empty" container that held a hazardous chemical must also be managed properly.

  • Triple Rinse: To render a container non-hazardous, it must be triple-rinsed.[7]

  • Collect Rinsate: The first rinse, and subsequent rinses, must be collected and disposed of as hazardous chemical waste along with the primary liquid waste.[7]

  • Deface Label: Completely remove or deface the original label on the empty, rinsed container.

  • Final Disposal: The clean, triple-rinsed container can typically be disposed of with regular laboratory glass or plastic waste.[11]

Conclusion: A Culture of Safety

The responsible disposal of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol is a non-negotiable aspect of professional scientific conduct. By adhering to this protocol—grounded in the principles of hazard assessment, regulatory compliance, and proactive risk management—we not only protect ourselves and our colleagues but also uphold our collective responsibility to the environment. Always consult your institution's specific Environmental Health & Safety (EH&S) guidelines, as they provide the definitive policies for your location.

References

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  • Safety Data Sheet: Isopropanol 99,9%. AprintaPro GmbH. [Link]

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Handling

A Senior Application Scientist's Guide to Handling 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol: Essential Safety Protocols and Operational Plans

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. The compound 1-(2,3-Dimethoxy-benzylamino)-pro...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. The compound 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol, while promising, requires meticulous handling protocols. This guide provides an in-depth, procedural framework for its safe use, grounded in the principles of chemical safety and risk mitigation derived from its structural components. Our goal is to empower you with the knowledge to handle this compound with confidence and precision, ensuring both personal safety and the integrity of your research.

Hazard Assessment: A Structural Analogy Approach

The hazards of these analogous structures are summarized below, forming the basis for our handling recommendations.

Structural ComponentAnalogous CompoundKnown Hazards
Benzylamine Core BenzylamineHarmful if swallowed or in contact with skin; Causes severe skin burns and eye damage; May cause respiratory irritation.[1][2][3]
Aminopropanol Chain 3-Amino-1-propanolHarmful in contact with skin; Causes burns; Requires protective clothing and gloves.[4][5][6][7]
Propan-2-ol Functionality Propan-2-ol (Isopropanol)Highly flammable liquid and vapor; Causes serious eye irritation; May cause drowsiness or dizziness.[8][9][10][11]

This composite hazard profile indicates that 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol should be treated as a corrosive, potentially toxic, and flammable substance.

The Hierarchy of Controls: A Foundation for Safety

Before detailing specific Personal Protective Equipment (PPE), it is crucial to understand that PPE is the last line of defense. The hierarchy of controls prioritizes safer work practices:

  • Engineering Controls: The most critical control measure is to handle this compound within a certified chemical fume hood to minimize inhalation exposure. Emergency eye wash stations and safety showers must be immediately accessible.[1]

  • Administrative Controls: Establish clear Standard Operating Procedures (SOPs), provide thorough training, and ensure proper labeling and storage.

  • Personal Protective Equipment (PPE): The final barrier between the user and the chemical.

Required Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment for each specific task.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (Solid) Safety goggles & face shieldNitrile or Neoprene gloves (double-gloved)Flame-resistant lab coat, closed-toe shoesN95/FFP2 respirator (if not in a ventilated enclosure)
Solution Preparation Safety goggles & face shieldNitrile or Neoprene gloves (double-gloved)Chemical-resistant apron over lab coatNot required if performed in a fume hood
Reaction/Work-up Safety goggles & face shieldNitrile or Neoprene gloves (double-gloved)Chemical-resistant apron over lab coatNot required if performed in a fume hood
Large-Scale Operations Safety goggles & face shieldHeavy-duty chemical gloves (e.g., Butyl rubber)Full chemical-resistant suitFull-face respirator with appropriate cartridges (e.g., ABEK)[6][7]
Key PPE Considerations:
  • Eye and Face Protection : Due to the severe corrosive potential suggested by benzylamine and aminopropanol analogues, tightly fitting chemical safety goggles are mandatory at all times.[4][5][6] A full-face shield must be worn over the goggles when handling the neat compound or concentrated solutions.[1][6]

  • Skin and Body Protection :

    • Gloves : Always wear double-layered gloves, preferably nitrile or neoprene, which offer good chemical resistance.[12] Before use, inspect gloves for any signs of degradation or puncture.[4][6] Contaminated gloves must be disposed of properly after use.[3][13]

    • Coat/Apron : A flame-resistant lab coat should be worn and fully fastened. For tasks involving larger quantities or a high risk of splashing, a chemical-resistant apron is required over the lab coat.[8]

  • Respiratory Protection : All handling should ideally occur within a fume hood. If this is not possible, or if aerosols may be generated, a NIOSH-approved respirator with cartridges for organic vapors and amines (e.g., Type ABEK) is necessary.[6][7]

Operational Plan: Step-by-Step Handling Protocol

This section provides a direct, procedural workflow for safely handling 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol.

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: PPE Donning cluster_handling Phase 3: Chemical Handling (in Fume Hood) cluster_cleanup Phase 4: Post-Handling & Doffing prep1 Verify Fume Hood Functionality prep2 Locate Emergency Equipment (Eyewash, Shower) prep1->prep2 prep3 Prepare & Label Hazardous Waste Containers prep2->prep3 ppe1 Don Lab Coat & Apron prep3->ppe1 ppe2 Don Respirator (if required) ppe1->ppe2 ppe3 Don Goggles & Face Shield ppe2->ppe3 ppe4 Don Gloves (Double Layer) ppe3->ppe4 h1 Ground Equipment to Prevent Static Discharge ppe4->h1 h2 Carefully Weigh/Measure Compound h1->h2 h3 Perform Chemical Transformation h2->h3 h4 Securely Close Primary Container h3->h4 c1 Segregate & Dispose of Waste h4->c1 c2 Decontaminate Work Area c1->c2 c3 Doff PPE in Reverse Order (Gloves Last) c2->c3 c4 Wash Hands Thoroughly c3->c4

Caption: General workflow for handling 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol.

Detailed Steps:
  • Preparation & Pre-Handling:

    • Confirm that the chemical fume hood has a current certification and is functioning correctly.

    • Ensure a clear path to the nearest safety shower and eyewash station.

    • Prepare designated, clearly labeled waste containers for solid and liquid hazardous waste.[14]

  • Donning PPE:

    • Put on your lab coat and a chemical-resistant apron.

    • If required by your risk assessment, fit-test and don your respirator.

    • Put on safety goggles and a face shield.

    • Finally, put on the first pair of nitrile gloves, followed by a second pair over the top. Ensure the cuffs of the outer gloves are pulled over the sleeves of your lab coat.[12]

  • Chemical Handling:

    • Given the flammability risk from the propan-2-ol moiety, ground and bond containers and receiving equipment to prevent static discharge.[15][16][17]

    • Use non-sparking tools where possible.[4][15][16]

    • Work with the smallest quantity of the substance necessary for the experiment.

    • Keep the container tightly closed when not in use.[13]

  • Doffing PPE (Post-Handling):

    • Remove the chemical-resistant apron.

    • Remove the outer pair of gloves, turning them inside out.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove the inner pair of gloves, avoiding contact with your skin.[6]

    • Wash hands thoroughly with soap and water.[1][3]

Spill and Disposal Plan

Accidents can happen, and a clear, rehearsed plan is essential.

Spill Response Protocol

G start Spill Occurs alert Alert Personnel & Evacuate Immediate Area start->alert assess Assess Spill Size & Risk alert->assess small_spill Small Spill (Manageable by Lab Staff) assess->small_spill Small large_spill Large Spill (Contact EHS/Emergency Response) assess->large_spill Large ppe Don Appropriate PPE (incl. Respirator) small_spill->ppe contain Contain Spill with Inert Absorbent Material (e.g., Vermiculite, Sand) ppe->contain neutralize Neutralize (if safe) Consult SDS for amines contain->neutralize collect Collect Material with Non-Sparking Tools neutralize->collect dispose Place in Labeled Hazardous Waste Container collect->dispose decon Decontaminate Spill Area dispose->decon end Incident Complete decon->end

Caption: Decision flowchart for responding to a chemical spill.

  • For Small Spills:

    • Alert nearby personnel.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[1][5]

    • Once absorbed, carefully sweep the material into a designated hazardous waste container using non-sparking tools.[15]

    • Clean the affected area thoroughly.

  • For Large Spills:

    • Evacuate the laboratory immediately.[13]

    • Alert your institution's Environmental Health & Safety (EHS) department or emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.[1]

Waste Disposal
  • All waste containing 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Dispose of contents and containers in accordance with local, state, and federal regulations.[8]

  • Never dispose of this chemical down the drain.[3][13]

This comprehensive guide provides the framework for the safe and effective handling of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol. By integrating these principles and procedures into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.

References

  • Material Safety Data Sheet - 3-Amino-1-Propanol, 99%. Cole-Parmer. [Link]

  • BENZYLAMINE FOR SYNTHESIS MSDS CAS No: 100-46-9 MSDS. Loba Chemie. [Link]

  • Propan-2-ol - SAFETY DATA SHEET. Breckland Scientific. [Link]

  • Personal protective equipment for crop protection. Royal Brinkman. [Link]

  • Safety Data Sheet: Propan-2-ol. Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: propan-2-ol. 3D-basics. [Link]

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